molecular formula C27H44N4O7 B15561712 Glidobactin G

Glidobactin G

Cat. No.: B15561712
M. Wt: 536.7 g/mol
InChI Key: IHONJNBUCZLUOS-PPTJONKGSA-N
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Description

Glidobactin G is a cyclic peptide.
from Polyangium brachysporum;  structure given in first source

Properties

Molecular Formula

C27H44N4O7

Molecular Weight

536.7 g/mol

IUPAC Name

(2E,4E)-N-[(2R,3R)-3-hydroxy-1-[[(3Z,5R,8S,10S)-10-hydroxy-5-(hydroxymethyl)-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide

InChI

InChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25-/m1/s1

InChI Key

IHONJNBUCZLUOS-PPTJONKGSA-N

Origin of Product

United States

Foundational & Exploratory

Glidobactin G as a Proteasome Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the mechanism of action for the glidobactin class of natural products, particularly Glidobactin A and C. However, specific research detailing the inhibitory activity and quantitative data for Glidobactin G, a minor component of the glidobactin complex, is not publicly available. This guide extrapolates the mechanism of action of this compound based on the well-established principles of the glidobactin family. The provided data and protocols are representative of the class and serve as a robust framework for the scientific investigation of this compound.

Executive Summary

Glidobactins are a family of potent, naturally occurring proteasome inhibitors with significant potential in anticancer drug development.[1][2] They belong to the syrbactin class of irreversible inhibitors that covalently target the catalytic core of the 20S proteasome, a central regulator of cellular protein homeostasis.[3][4] This guide provides a detailed overview of the molecular mechanism of action, subunit specificity, and cellular consequences of proteasome inhibition by glidobactins, with a specific focus on the presumed activity of this compound. It includes quantitative inhibitory data for closely related analogs, detailed experimental protocols for characterization, and visualizations of the key pathways and workflows.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of proteins involved in critical processes such as cell cycle progression, signal transduction, and apoptosis. The 26S proteasome is the central protease of this system, composed of a 20S catalytic core particle and a 19S regulatory particle. The 20S core is a barrel-shaped complex containing three distinct types of catalytic sites on its β-subunits: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5).[3] Due to their high metabolic and proliferative rates, cancer cells are particularly dependent on proteasome function, making it a validated therapeutic target.[3]

Core Mechanism of Action: Irreversible Covalent Inhibition

The defining mechanism of the glidobactin family is the covalent and irreversible inhibition of the 20S proteasome.[3][5] This action is mediated by a key structural motif common to all glidobactins, including this compound.

The Pharmacophore

The activity of glidobactins stems from a 12-membered macrolactam ring that contains a reactive α,β-unsaturated carbonyl group.[3] This electrophilic moiety functions as a Michael acceptor, crucial for the covalent modification of the proteasome's active site.[4] Chemical modification studies have shown that reduction of the double bond in this system completely eliminates biological activity, confirming its essential role.[6]

Covalent Bonding to the Active Site

Glidobactins target the N-terminal threonine (Thr1) residue within the catalytic β-subunits of the proteasome. The hydroxyl group (Oγ) of this threonine residue acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system in the glidobactin molecule.[2] This results in a stable, irreversible ether bond via a Michael-type 1,4-addition reaction, effectively and permanently blocking the catalytic activity of the subunit.[2][4]

Subunit Specificity

Crystal structure analyses and biochemical assays of glidobactins like Glidobactin A and cepafungin I reveal a strong preference for the chymotrypsin-like (β5) subunit .[2] Many glidobactins, such as Glidobactin C, also exhibit potent inhibitory activity against the trypsin-like (β2) subunit .[3] The caspase-like (β1) subunit is generally not affected by this class of inhibitors. The specific potency and dual-inhibition profile are influenced by the structure of the fatty acid side chain, which affects the inhibitor's fit within the proteasome's binding pockets.[7]

G cluster_inhibitor This compound cluster_proteasome 20S Proteasome Active Site cluster_reaction Inhibition Mechanism Glidobactin This compound (α,β-unsaturated carbonyl) Reaction Michael Addition Glidobactin->Reaction Electrophile Proteasome β5/β2 Subunit (N-terminal Threonine-OH) Proteasome->Reaction Nucleophile Covalent_Bond Irreversible Covalent Adduct Reaction->Covalent_Bond Forms

Mechanism of covalent inhibition by this compound.

Downstream Cellular Consequences

Inhibition of the proteasome by this compound disrupts protein homeostasis, leading to a cascade of cellular events that culminate in apoptosis, particularly in cancer cells.

  • Accumulation of Polyubiquitinated Proteins: The most direct consequence is the buildup of proteins tagged for degradation with ubiquitin chains.[3]

  • Stabilization of Key Regulatory Proteins: Proteasome inhibition prevents the degradation of critical cell cycle regulators and tumor suppressors, such as p53.[3]

  • Induction of Apoptosis: The accumulation of pro-apoptotic proteins and the activation of stress pathways, including the Unfolded Protein Response (UPR), trigger programmed cell death.[3]

  • Inhibition of Pro-Survival Signaling: The NF-κB signaling pathway, which promotes cell survival and is often hyperactive in cancer, is suppressed by proteasome inhibitors that prevent the degradation of its inhibitor, IκB.

G Glidobactin This compound Proteasome 20S Proteasome Glidobactin->Proteasome Inhibits Ub_Proteins Accumulation of Poly-Ub Proteins Proteasome->Ub_Proteins Prevents Degradation p53 Stabilization of p53 Proteasome->p53 Prevents Degradation IkB Stabilization of IκB Proteasome->IkB Prevents Degradation Apoptosis Apoptosis Ub_Proteins->Apoptosis Induces Stress p53->Apoptosis Promotes NFkB NF-κB Pathway Inhibition IkB->NFkB NFkB->Apoptosis Reduces Survival Signal

Downstream signaling effects of this compound.

Quantitative Data (Representative Analogs)

Specific IC₅₀ values for this compound are not available. The following tables summarize data for closely related glidobactin-like natural products (GLNPs) to provide a comparative overview of the expected potency.

CompoundTarget Enzyme/SubunitIC₅₀ (nM)Source
Glidobactin A Yeast Proteasome (ChTL, β5)19[2]
Cepafungin I Yeast Proteasome (ChTL, β5)4[2]
Compound 3 Yeast Proteasome (ChTL, β5)27[2]
Compound 4 Yeast Proteasome (ChTL, β5)73[2]
Compound 5 Yeast Proteasome (ChTL, β5)107[2]
Glidobactin C Human Constitutive Proteasome (ChTL, β5)2.9 ± 2.2[8]
Glidobactin C Human Constitutive Proteasome (T-L, β2)2.4 ± 2.8[8]
Glidobactin C Human Immunoproteasome (ChTL, β5i)7.1 ± 5.3[8]
Glidobactin C Human Immunoproteasome (T-L, β2i)2.5 ± 2.0[8]

Table 1: In vitro inhibitory activity of various glidobactins against proteasome subunits.

CompoundCell LineCell TypeIC₅₀ (µM)Source
Glidobactin A MM1.SMultiple Myeloma (Dexamethasone-Sensitive)0.004[9]
Glidobactin A MM1.RLMultiple Myeloma (Dexamethasone-Resistant)0.005[9]

Table 2: Cytotoxic activity of Glidobactin A in human cancer cell lines.

Experimental Protocols

Characterizing the activity of a novel proteasome inhibitor like this compound involves a series of biochemical and cell-based assays.

In Vitro Proteasome Activity Assay

This biochemical assay measures the direct inhibition of purified 20S proteasome catalytic subunits using specific fluorogenic peptide substrates.

  • Materials:

    • Purified human 20S proteasome

    • This compound stock solution (in DMSO)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Fluorogenic substrates:

      • β5 (ChTL): Suc-LLVY-AMC

      • β2 (T-L): Z-LLE-AMC

    • 96-well black microplates

    • Fluorescence microplate reader

  • Methodology:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.

    • Add purified 20S proteasome (final concentration ~0.5 nM) to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the specific fluorogenic substrate (e.g., final concentration 50 µM for Suc-LLVY-AMC).

    • Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time.

    • Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

G Step1 Prepare serial dilutions of this compound in buffer Step2 Add inhibitor and purified 20S proteasome to 96-well plate Step1->Step2 Step3 Incubate at 37°C (30 minutes) Step2->Step3 Step4 Add fluorogenic substrate (e.g., Suc-LLVY-AMC) Step3->Step4 Step5 Measure fluorescence kinetics in plate reader Step4->Step5 Step6 Calculate reaction rates and determine IC50 value Step5->Step6

Workflow for in vitro proteasome activity assay.
Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.

  • Materials:

    • Human cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well clear microplates

    • Microplate reader (absorbance at ~570 nm)

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for formazan (B1609692) crystal formation.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC₅₀ value.[8][9]

Western Blot for Polyubiquitinated Proteins

This assay provides direct evidence of proteasome inhibition within cells by detecting the accumulation of its substrates.

  • Materials:

    • Cancer cell line

    • This compound

    • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE and Western blotting equipment

    • Primary antibody: anti-Ubiquitin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Methodology:

    • Treat cultured cells with various concentrations of this compound (or a vehicle control) for a set time (e.g., 6-24 hours).

    • Harvest and lyse the cells in ice-cold lysis buffer.

    • Clear the lysate by centrifugation and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Apply the chemiluminescent substrate and visualize the protein bands. An increase in high-molecular-weight smears indicates the accumulation of polyubiquitinated proteins.[4]

G Step1 Treat cells with This compound Step2 Lyse cells and quantify protein Step1->Step2 Step3 Separate proteins by SDS-PAGE Step2->Step3 Step4 Transfer to PVDF membrane Step3->Step4 Step5 Incubate with anti-Ubiquitin antibody Step4->Step5 Step6 Incubate with HRP- conjugated secondary Ab Step5->Step6 Step7 Visualize bands with chemiluminescence Step6->Step7 Result Observe high MW smear (poly-Ub protein accumulation) Step7->Result

Workflow for detecting ubiquitinated protein accumulation.

Conclusion

This compound, as a member of the glidobactin family, is a potent natural product proteasome inhibitor. Its mechanism of action is predicated on the irreversible, covalent modification of the N-terminal threonine in the β5 and likely the β2 catalytic subunits of the 20S proteasome. This targeted inhibition disrupts cellular protein degradation, leading to the accumulation of regulatory proteins and the induction of apoptosis in cancer cells. While direct experimental data for this compound is scarce, the extensive research on its analogs provides a clear and compelling picture of its biochemical function and therapeutic potential. The protocols and data presented herein offer a comprehensive foundation for further investigation into this promising class of anticancer agents.

References

An In-Depth Technical Guide to the Biosynthesis of the Glidobactin Family of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glidobactin family of natural products, including glidobactin A, B, and C, represents a class of potent antitumor and antifungal antibiotics.[1] These compounds are acylated cyclic tripeptides that exert their biological activity through the inhibition of the eukaryotic 20S proteasome, a critical cellular machinery for protein degradation. This mechanism of action makes the glidobactins and their analogs promising candidates for the development of novel anticancer therapeutics.[2] The core structure of these molecules features a 12-membered macrolactam ring, which is biosynthetically assembled by a sophisticated interplay of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[3][4] This technical guide provides a comprehensive overview of the glidobactin biosynthesis pathway, detailing the genetic basis, enzymatic functions, and experimental methodologies used to elucidate this complex process.

The Glidobactin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for glidobactin biosynthesis is encoded within a dedicated gene cluster, designated as the glb cluster. First identified in Burkholderia DSM7029 (also known as [Polyangium] brachysporum K481-B101), homologous clusters have since been found in other bacteria, including the insect pathogen Photorhabdus luminescens.[1][5] The glb BGC from Burkholderia consists of eight genes, glbA through glbH, each with a proposed role in the biosynthesis, regulation, and transport of glidobactins.

Table 1: Genes of the Glidobactin Biosynthetic Gene Cluster and Their Proposed Functions [1][2][5]

GeneProposed Function
glbATranscriptional regulator
glbBLysine (B10760008) 4-hydroxylase
glbCHybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS)
glbDTransporter (efflux pump)
glbEMbtH-like protein, involved in NRPS stability and function
glbFNon-Ribosomal Peptide Synthetase (NRPS)
glbGFatty acid desaturase/isomerase
glbHUnknown function, potentially involved in precursor supply or modification

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of the glidobactin core structure is a fascinating example of a molecular assembly line, orchestrated by the large multi-domain enzymes GlbF and GlbC. The pathway can be dissected into several key stages: initiation, elongation, modification, and cyclization.

Initiation and Acylation: The Role of GlbF

The biosynthesis is initiated by the NRPS enzyme GlbF, a three-domain protein (Condensation-Adenylation-Thiolation, C-A-T). The Adenylation (A) domain of GlbF specifically recognizes and activates L-threonine, the first amino acid of the peptide core.[6] This activation occurs via the formation of an L-threonyl-AMP intermediate, which is then loaded onto the Thiolation (T) domain (also known as a peptidyl carrier protein, PCP) as a thioester.

A key feature of glidobactin biosynthesis is the N-acylation of the initial L-threonine residue with a fatty acid side chain. This reaction is catalyzed by the starter Condensation (C) domain of GlbF, which utilizes fatty acyl-CoA donors.[6][7] The MbtH-like protein, GlbE, has been shown to be essential for the soluble expression and activity of GlbF.[6] The enzyme GlbG is proposed to be involved in the formation of the characteristic 2(E),4(E)-dienoyl fatty acid moiety that acylates the L-threonine.[8]

Peptide Elongation and Modification on the GlbC Assembly Line

The acylated L-threonine is then passed to the multi-modular hybrid NRPS-PKS enzyme, GlbC. This large enzyme is responsible for the sequential addition of the next two building blocks and a final polyketide extension.

  • Module 1 of GlbC: The first module of GlbC incorporates the second amino acid, which is a modified lysine. The A-domain of this module activates L-lysine. A crucial modification, the hydroxylation of L-lysine at the C4 position to form erythro-4-hydroxy-L-lysine, is carried out by the enzyme GlbB, a lysine 4-hydroxylase.[4] Gene knockout studies have shown that disruption of glbB completely abolishes the production of glidobactin A.[4]

  • Module 2 of GlbC: The second module of GlbC incorporates the third amino acid, L-alanine.

  • PKS Module of GlbC: The final module of GlbC is a PKS module. This module adds a two-carbon unit derived from malonyl-CoA, which is subsequently modified by a ketoreductase (KR) and a dehydratase (DH) domain to form a 4-amino-2-pentenoyl moiety. This unsaturated moiety is critical for the proteasome inhibitory activity of glidobactins.[5]

Cyclization and Release

The final step in the biosynthesis of the glidobactin core is the release of the assembled lipotripeptide from the GlbC enzyme. This is catalyzed by a C-terminal Thioesterase (TE) domain, which facilitates an intramolecular cyclization reaction to form the 12-membered macrolactam ring.[2]

Visualization of the Biosynthetic Pathway

Glidobactin_Biosynthesis Fatty_Acid Fatty Acid GlbG GlbG Fatty_Acid->GlbG Acyl_CoA Acyl-CoA GlbG->Acyl_CoA GlbF GlbF (NRPS) C-A-T Acyl_CoA->GlbF L_Thr L-Threonine L_Thr->GlbF Acyl_Thr_GlbF Acyl-Thr-S-GlbF GlbF->Acyl_Thr_GlbF GlbC GlbC (NRPS-PKS) [C-A-T]-[C-A-T]-[KS-AT-DH-KR-T]-TE Acyl_Thr_GlbF->GlbC L_Lys L-Lysine GlbB GlbB (Hydroxylase) L_Lys->GlbB Hydroxy_Lys 4-Hydroxy-L-lysine GlbB->Hydroxy_Lys Hydroxy_Lys->GlbC L_Ala L-Alanine L_Ala->GlbC Malonyl_CoA Malonyl-CoA Malonyl_CoA->GlbC Linear_Intermediate Linear Lipotripeptide Intermediate GlbC->Linear_Intermediate Assembly & Elongation Glidobactin Glidobactin GlbC->Glidobactin Linear_Intermediate->GlbC Cyclization & Release (TE domain)

Caption: Proposed biosynthetic pathway of the glidobactin core structure.

Quantitative Data

Precise kinetic parameters for all enzymes in the glidobactin pathway are not yet fully elucidated. However, studies on individual enzymes and heterologous expression systems have provided valuable quantitative insights.

Table 2: Quantitative Data on Glidobactin Biosynthesis

ParameterValueEnzyme/SystemReference
GlbB Total Turnover Number (TTN) for L-lysine hydroxylation5900GlbB[4]
GlbB Substrate SpecificityHydroxylates L-lysine, L-leucine, and L-methionineGlbB[4]
Glidobactin A Yield Improvement~10-fold increaseE. coli with promoter exchange[2][9]
GlbF:GlbE Stoichiometry for active complex~1.7:1GlbF/GlbE co-expression[6]
GlbF Heterologous Expression Yield~10 mg/LE. coli co-expressing GlbE[6]

Experimental Protocols

Elucidating the glidobactin biosynthetic pathway has involved a combination of molecular genetics, biochemistry, and analytical chemistry techniques. Below are summaries of key experimental protocols.

Protocol 1: Heterologous Expression of the Glidobactin Gene Cluster in E. coli

This protocol describes the general steps for expressing the glb gene cluster in a heterologous host to produce glidobactins.

  • Gene Cluster Cloning: The entire glb gene cluster is cloned from the genomic DNA of the producing organism (e.g., Burkholderia DSM7029) into an appropriate expression vector or bacterial artificial chromosome (BAC).

  • Host Strain Selection: A suitable E. coli host strain is chosen. Strains like E. coli Nissle 1917 have been successfully used.[2] It is often necessary to co-express a phosphopantetheinyl transferase (PPTase) to ensure the proper post-translational modification of the NRPS and PKS enzymes.

  • Transformation and Culture: The expression construct is transformed into the E. coli host. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger production culture in a suitable medium (e.g., LB or a defined production medium).

  • Induction and Fermentation: Gene expression is induced (e.g., with IPTG for a lac promoter or arabinose for a PBAD promoter). The culture is incubated at an optimized temperature (e.g., 18-25°C) for an extended period (e.g., 48-72 hours) to allow for the production of the secondary metabolite.

  • Extraction and Analysis: The culture is harvested, and the glidobactins are extracted from the culture supernatant and/or cell pellet using an organic solvent (e.g., ethyl acetate (B1210297) or butanol). The presence of glidobactins is then confirmed and quantified using HPLC-MS.

Heterologous_Expression_Workflow Cloning Clone glb Gene Cluster into Expression Vector Transformation Transform E. coli Host Strain Cloning->Transformation Culture Inoculate and Grow Starter Culture Transformation->Culture Production Inoculate Production Culture and Induce Gene Expression Culture->Production Fermentation Fermentation (Optimized Conditions) Production->Fermentation Extraction Extract Glidobactins from Culture Fermentation->Extraction Analysis Analyze by HPLC-MS Extraction->Analysis

Caption: General workflow for heterologous expression of glidobactins.

Protocol 2: In Vitro Assay of GlbB (Lysine 4-Hydroxylase) Activity

This protocol outlines the in vitro characterization of the GlbB enzyme.

  • Protein Expression and Purification: The glbB gene is cloned into an expression vector with an affinity tag (e.g., His-tag). The protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing the purified GlbB enzyme, the substrate L-lysine, and the necessary cofactors: FeSO4, α-ketoglutarate, and ascorbic acid.

  • Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching and Analysis: The reaction is stopped, typically by the addition of a strong acid or organic solvent. The reaction mixture is then analyzed by LC-MS to detect the formation of the hydroxylated product, 4-hydroxy-L-lysine, by observing the expected mass shift.

Protocol 3: Extraction and Purification of Glidobactins from Fermentation Broth

This protocol provides a general procedure for the isolation of glidobactins.

  • Separation of Biomass: The fermentation broth is centrifuged to separate the supernatant from the cell mass.

  • Solvent Extraction: The supernatant is extracted with an equal volume of an organic solvent such as ethyl acetate or n-butanol. The organic phase, containing the glidobactins, is collected.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to one or more rounds of column chromatography. This may include silica (B1680970) gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).

  • Final Purification by HPLC: The final purification of individual glidobactin analogs is typically achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Glidobactin-containing Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Glidobactins Pure Glidobactins Prep_HPLC->Pure_Glidobactins

Caption: A typical workflow for the extraction and purification of glidobactins.

Conclusion and Future Perspectives

The elucidation of the glidobactin biosynthetic pathway has provided a remarkable insight into the enzymatic machinery required to produce these complex and medically promising natural products. The characterization of the glb gene cluster and the functions of the encoded enzymes have laid the groundwork for future research in several key areas. The heterologous expression of the glb cluster offers a scalable platform for the production of glidobactins and their analogs. Further metabolic engineering efforts, such as optimizing precursor supply and overexpressing key biosynthetic genes, could lead to significant improvements in yield. Moreover, the modular nature of the NRPS and PKS enzymes provides exciting opportunities for biosynthetic engineering. By swapping domains or modules, or by altering the substrate specificity of the adenylation domains, it may be possible to generate novel glidobactin derivatives with improved therapeutic properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. A deeper biochemical understanding of the NRPS-PKS interactions and the catalytic mechanisms of each domain will be crucial for the successful rational design of new bioactive compounds based on the glidobactin scaffold.

References

Unraveling the Architecture of Glidobactin G: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structural elucidation and stereochemical determination of Glidobactin G, a member of the potent glidobactin family of antitumor antibiotics. This document outlines the core structural features, details the experimental methodologies for characterization, and presents key data in a structured format.

The glidobactin family of natural products, isolated from the gliding bacterium Polyangium brachysporum, has garnered significant attention for its potent antifungal and antitumor activities. These lipopeptide antibiotics are known proteasome inhibitors, a mechanism of action that has propelled them into the spotlight for oncology research. While Glidobactins A, B, and C are well-documented, this compound represents a minor but important component of this antibiotic complex.

The definitive structure of this compound was reported by Oka and colleagues in their 1988 publication in The Journal of Antibiotics, titled "Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin". This work laid the foundation for understanding the subtle structural variations within this important class of molecules.

Core Structure and Distinguishing Features

Like its congeners, this compound possesses a common cyclized tripeptide nucleus. This core is composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and the non-proteinogenic amino acid erythro-4-hydroxy-L-lysine. The structural diversity among the glidobactins arises from variations in the unsaturated fatty acid moiety acylated to the peptide core.

Based on the initial reports and subsequent studies on the glidobactin biosynthetic gene cluster, it is hypothesized that this compound incorporates a serine residue in its peptide backbone, a key distinction from other members of the family. However, detailed structural data from the primary literature is essential for definitive confirmation.

Physicochemical Properties of Glidobactins

A summary of the key physicochemical properties of the glidobactin family is presented below, highlighting the variations that influence their biological activity.

FeatureGlidobactin AGlidobactin BGlidobactin CThis compound
Molecular Formula C₂₇H₄₄N₄O₆C₂₉H₄₆N₄O₆C₂₉H₄₈N₄O₆C₂₇H₄₄N₄O₇
Molecular Weight 520.7 g/mol 546.7 g/mol 548.7 g/mol 536.7 g/mol
Fatty Acid Side Chain (2E,4E)-dodecadienoic acid(2E,4E,8E)-tetradeca-trienoic acid(2E,4E)-tetradecadienoic acidNot definitively reported

Experimental Protocols for Structure Elucidation

The structural determination of the glidobactin family relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside chemical degradation studies.

Isolation and Purification
  • Fermentation: Polyangium brachysporum sp. nov. No. K481-B101 is cultured in a suitable medium to produce the glidobactin complex.

  • Extraction: The culture broth is centrifuged, and the supernatant containing the glidobactins is extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to multiple rounds of chromatography, including silica (B1680970) gel and size-exclusion chromatography (e.g., Sephadex LH-20), to separate the different glidobactin analogues.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using reverse-phase HPLC.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments are crucial for sequencing the peptide core and identifying the fatty acid side chain through characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry.

    • ¹H NMR: Provides information on the proton environments, including chemical shifts, coupling constants (J-values), and multiplicities, which helps in identifying the amino acid residues and the fatty acid chain.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same spin system, aiding in the assignment of individual amino acid spin systems.

    • HMQC/HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting the different structural fragments, including linking the fatty acid chain to the peptide core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The logical workflow for the structure elucidation of a glidobactin compound is depicted in the following diagram:

structure_elucidation_workflow This compound Structure Elucidation Workflow A Fermentation & Isolation B Purification (Chromatography, HPLC) A->B C Mass Spectrometry (HRMS, MS/MS) B->C D NMR Spectroscopy (1D & 2D) B->D E Molecular Formula & Fragmentation C->E F Connectivity & Planar Structure D->F E->F G Stereochemistry Determination (NOESY, Coupling Constants) F->G H Complete 3D Structure of this compound G->H stereochemistry_determination Key Aspects of this compound Stereochemistry cluster_structure Structural Components cluster_technique Analytical Techniques Peptide Core Peptide Core NMR (COSY, HMBC) NMR (COSY, HMBC) Peptide Core->NMR (COSY, HMBC) Connectivity NMR (NOESY, J-coupling) NMR (NOESY, J-coupling) Peptide Core->NMR (NOESY, J-coupling) Relative Stereochemistry Chiral Analysis Chiral Analysis Peptide Core->Chiral Analysis Absolute Stereochemistry Fatty Acid Chain Fatty Acid Chain Fatty Acid Chain->NMR (COSY, HMBC) Connectivity Macrocycle Macrocycle Macrocycle->NMR (COSY, HMBC) Connectivity Macrocycle->NMR (NOESY, J-coupling) Relative Stereochemistry

Unlocking Nature's Arsenal: A Technical Guide to the Glidobactin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactins are a class of potent proteasome inhibitors with significant promise in the development of novel anticancer therapeutics. These complex natural products are synthesized by a dedicated enzymatic assembly line encoded by the glidobactin biosynthetic gene cluster (BGC) , designated glbA through glbH. First identified in the soil bacterium Burkholderia sp. DSM7029, this BGC orchestrates the intricate biosynthesis of a unique acylated tripeptide structure. This technical guide provides an in-depth exploration of the glb BGC, offering a comprehensive resource for researchers seeking to understand, manipulate, and harness its potential for drug discovery and development. We will delve into the genetic architecture of the cluster, the functional roles of its constituent genes, detailed experimental protocols for its study, and quantitative data to inform future research endeavors.

The Glidobactin Biosynthetic Gene Cluster (glbA-glbH)

The glb BGC is a contiguous stretch of eight genes responsible for the complete biosynthesis of glidobactin. The coordinated action of the enzymes encoded by these genes facilitates the assembly of the characteristic glidobactin scaffold from precursor molecules.

Genetic Organization and Gene Functions

The functions of the individual genes within the glb cluster have been elucidated through a combination of bioinformatic analysis, gene knockout studies, and heterologous expression experiments.[1][2][3] The table below summarizes the proposed function of each gene in the cluster.

GeneProposed Function
glbA Transcriptional regulator, likely controlling the expression of the other glb genes.
glbB Lysine 4-hydroxylase, responsible for the stereospecific hydroxylation of L-lysine, a key non-proteinogenic amino acid in the glidobactin core.[2][4]
glbC A hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) enzyme. This multidomain protein is central to the assembly of the peptide backbone and the incorporation of the polyketide-derived moiety.[1][3]
glbD Putative transporter protein, likely involved in the export of glidobactin out of the cell.[2]
glbE MbtH-like protein, thought to be an accessory protein essential for the proper folding and function of the NRPS machinery.[3]
glbF A Non-Ribosomal Peptide Synthetase (NRPS) responsible for the activation and modification of the starter unit, an acyl chain, and its attachment to the first amino acid of the peptide core.[3]
glbG Putative dehydrogenase, likely involved in the desaturation of the fatty acid side chain.[3]
glbH Putative FAD-dependent monooxygenase, which may also play a role in the modification of the glidobactin structure.[2]

The Glidobactin Biosynthetic Pathway

The biosynthesis of glidobactin is a fascinating example of a microbial assembly line. The process is initiated by the loading of a fatty acid onto the GlbF NRPS. Concurrently, GlbB hydroxylates L-lysine, which is then activated and loaded onto the first module of the GlbC hybrid NRPS-PKS. The growing peptide chain is then sequentially elongated and modified by the various domains of GlbC and GlbF, incorporating other amino acid precursors. Finally, the completed molecule is released from the enzymatic complex through a cyclization reaction, yielding the mature glidobactin.

Glidobactin_Biosynthesis Fatty_Acid Fatty Acid GlbF GlbF (NRPS) Fatty_Acid->GlbF L_Lysine L-Lysine GlbB GlbB L_Lysine->GlbB Amino_Acids Other Amino Acids GlbC GlbC (NRPS-PKS) Amino_Acids->GlbC GlbF->GlbC Acyl- Thioester GlbB->GlbC 4-hydroxy-L-lysine GlbG_H GlbG / GlbH GlbC->GlbG_H Pre-glidobactin Glidobactin Glidobactin GlbG_H->Glidobactin

A simplified diagram of the Glidobactin biosynthetic pathway.

Quantitative Data on Glidobactin Production

Several studies have explored methods to enhance the production of glidobactins, providing valuable quantitative data for researchers in this field. The following table summarizes key findings from gene knockout and promoter engineering experiments.

Experimental ApproachKey FindingReference
Gene Knockout in Burkholderia sp. Disruption of glbB, glbC, glbD, or glbF completely abolished glidobactin production.[3]
Disruption of glbA, glbG, or glbH resulted in a significant decrease in glidobactin titer.[3]
Promoter Engineering in E. coli Replacement of the native promoter with a strong, inducible promoter led to a tenfold increase in glidobactin A yield in a heterologous E. coli host.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the glb BGC. These protocols are compiled from various sources and may require optimization for specific laboratory conditions.

Heterologous Expression of the glb BGC in E. coli

This protocol describes the general steps for expressing the entire glb gene cluster in a suitable E. coli host strain.

Heterologous_Expression_Workflow Start Start: Isolate gDNA from Burkholderia sp. DSM7029 PCR Amplify glbA-glbH cluster using high-fidelity PCR Start->PCR Vector Clone into an expression vector (e.g., pET vector) PCR->Vector Transform Transform into an expression host (e.g., E. coli BL21(DE3)) Vector->Transform Culture Culture transformed E. coli in appropriate media Transform->Culture Induce Induce gene expression (e.g., with IPTG) Culture->Induce Extract Extract metabolites from culture supernatant Induce->Extract Analyze Analyze by LC-MS/MS for glidobactin production Extract->Analyze End End: Confirm glidobactin production Analyze->End

Workflow for heterologous expression of the glb BGC.

Methodology:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from Burkholderia sp. DSM7029 using a standard bacterial genomic DNA extraction kit.

  • PCR Amplification: Amplify the entire glbA-glbH gene cluster (approximately 35 kb) using a high-fidelity DNA polymerase and primers designed to anneal to the regions flanking the cluster. Due to the large size, this may require a long-range PCR protocol or amplification of overlapping fragments.

  • Vector Construction: Clone the amplified glb cluster into a suitable expression vector, such as a BAC (Bacterial Artificial Chromosome) or a high-copy plasmid with a strong, inducible promoter (e.g., T7 promoter in a pET vector). Gibson assembly or other seamless cloning methods are recommended for large fragments.

  • Transformation: Transform the expression construct into a suitable E. coli expression host, such as E. coli BL21(DE3).

  • Culturing and Induction: Grow the transformed E. coli in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Extraction and Analysis: Centrifuge the culture to pellet the cells. Extract the supernatant with an organic solvent such as ethyl acetate. Dry the organic phase and resuspend the crude extract in a suitable solvent (e.g., methanol). Analyze the extract for the presence of glidobactins using LC-MS/MS.

Combinatorial Assembly of the glb Gene Cluster

This advanced technique allows for the rapid identification of the minimal set of genes required for glidobactin biosynthesis and the generation of strains producing novel analogs.[3]

Combinatorial_Assembly Start Start: Design overlapping PCR amplicons for glb genes PCR Generate a library of PCR fragments with different gene combinations Start->PCR Assembly Assemble fragment combinations into expression vectors (e.g., using Gibson Assembly) PCR->Assembly Transform Transform the library of constructs into E. coli Assembly->Transform Screen Screen individual colonies for glidobactin and analog production by LC-MS/MS Transform->Screen Identify Identify minimal gene set and novel producing strains Screen->Identify End End: Characterize novel analogs Identify->End

Workflow for combinatorial assembly of the glb BGC.

Methodology:

  • Primer Design: Design a series of forward and reverse primers to amplify different combinations of the glb genes. The primers should include overlapping sequences to facilitate assembly.

  • PCR Amplification: Perform PCR using genomic DNA from Burkholderia sp. DSM7029 to generate a library of DNA fragments representing various subsets of the glb gene cluster.

  • Combinatorial Assembly: In a single reaction tube, combine a selection of the PCR fragments with a linearized expression vector. Use a seamless cloning method like Gibson Assembly or USER cloning to assemble the fragments into a library of expression plasmids.

  • Transformation and Screening: Transform the plasmid library into an E. coli expression host. Plate the transformed cells on selective agar (B569324) to obtain individual colonies, each containing a different combination of glb genes.

  • Analysis: Culture individual colonies and analyze the culture supernatants for the production of glidobactin and its analogs using LC-MS/MS. This high-throughput screening approach allows for the rapid identification of the essential genes for biosynthesis and the discovery of novel compounds.

Gene Knockout in Burkholderia sp. using Homologous Recombination

This protocol provides a general framework for creating targeted gene deletions in the native glidobactin producer.

Methodology:

  • Construct Design: Design a suicide vector containing two regions of homology (typically 500-1000 bp) flanking the target glb gene. Between the homology arms, insert a selectable marker (e.g., an antibiotic resistance gene).

  • Cloning: Clone the homology arms and the selectable marker into a suicide vector that cannot replicate in Burkholderia.

  • Conjugation: Transfer the suicide vector from a donor E. coli strain (e.g., S17-1) to the recipient Burkholderia sp. DSM7029 via biparental or triparental mating.

  • Selection of Single Crossovers: Plate the conjugation mixture on a selective medium that allows the growth of Burkholderia that have integrated the suicide vector into their genome via a single homologous recombination event.

  • Selection of Double Crossovers: Culture the single crossover mutants in a non-selective medium to allow for a second recombination event to occur, which will result in the excision of the vector and the replacement of the target gene with the selectable marker. Plate the culture on a medium that selects for the loss of the suicide vector (e.g., containing sucrose (B13894) if the vector carries the sacB gene for counter-selection).

  • Verification: Verify the gene knockout by PCR using primers that anneal outside the homology regions and by sequencing.

Conclusion

The glidobactin biosynthetic gene cluster represents a rich source of biocatalytic tools and a promising avenue for the discovery and development of novel anticancer agents. This technical guide provides a foundational resource for researchers in the field, summarizing our current understanding of the glb BGC and offering detailed experimental protocols to facilitate further investigation. By leveraging the knowledge and methodologies outlined herein, the scientific community can continue to unravel the complexities of glidobactin biosynthesis and unlock its full therapeutic potential.

References

The Critical Role of GlbB Lysine 4-Hydroxylase in the Biosynthesis of Glidobactin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactin, a potent proteasome inhibitor with significant antitumor potential, belongs to the syrbactin family of natural products. Its unique structure, featuring a 12-membered macrolactam core, is crucial for its biological activity. The biosynthesis of this complex molecule is orchestrated by a dedicated gene cluster, within which the glbB gene plays an indispensable role. This technical guide provides a comprehensive overview of the function of GlbB, a non-heme iron (II) and α-ketoglutarate-dependent lysine (B10760008) 4-hydroxylase, in the Glidobactin biosynthetic pathway. We will delve into its enzymatic activity, substrate specificity, and the profound impact of its function on the production of Glidobactin. This document consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biochemical processes to serve as a valuable resource for the scientific community.

Introduction

The glidobactins are a class of hybrid peptide-polyketide natural products that have garnered significant interest due to their potent inhibitory activity against the eukaryotic 20S proteasome. This activity makes them promising candidates for the development of novel anticancer therapeutics. The biosynthesis of glidobactin is governed by the glb gene cluster, which comprises eight genes (glbA-H) in the producing organism, a soil bacterium belonging to the Burkholderiales order[1]. A key structural feature of glidobactin is the presence of a (2S,4R)-4-hydroxylysine residue, which is incorporated into the macrolactam ring. The formation of this non-proteinogenic amino acid is a critical step in the overall biosynthetic pathway.

Biochemical and genetic studies have unequivocally identified GlbB as the enzyme responsible for the C4 hydroxylation of L-lysine. GlbB belongs to the iron and α-ketoglutarate-dependent (Fe/αKG) superfamily of enzymes, which are known to catalyze a wide range of oxidative reactions. This guide will explore the pivotal role of GlbB, presenting the current understanding of its function, supported by experimental data and methodologies.

The Glidobactin Biosynthetic Pathway and the Central Role of GlbB

The biosynthesis of glidobactin is a multi-step process involving a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The proposed pathway begins with the formation of the fatty acid side chain, followed by the assembly of the tripeptide core. GlbB's role is upstream of the NRPS assembly line, where it provides the essential precursor, (2S,4R)-4-hydroxylysine.

Gene disruption studies have provided definitive evidence for the essentiality of GlbB. A glbB disruption mutant was found to be completely incapable of producing glidobactin, unlike a glbH deletion mutant which only showed a reduction in glidobactin production[1]. This demonstrates that GlbB is the primary, if not sole, enzyme responsible for the crucial lysine hydroxylation step. The absence of 4-hydroxylysine (B1204564) prevents the subsequent incorporation of this residue by the NRPS module, thereby halting the entire biosynthetic cascade.

Glidobactin_Biosynthesis_Pathway cluster_precursor Precursor Biosynthesis cluster_nrps NRPS Assembly Line L-Lysine L-Lysine GlbB GlbB (Lysine 4-Hydroxylase) L-Lysine->GlbB Substrate 4-OH-Lysine 4-OH-Lysine GlbC GlbC (NRPS) 4-OH-Lysine->GlbC Incorporation GlbB->4-OH-Lysine Product Glidobactin Core Glidobactin Core GlbC->Glidobactin Core GlbF GlbF (NRPS) GlbF->GlbC Fatty Acid Chain Fatty Acid Chain Fatty Acid Chain->GlbF Acylation Threonine Threonine Threonine->GlbF Other Amino Acids Other Amino Acids Other Amino Acids->GlbC Glidobactin Glidobactin Glidobactin Core->Glidobactin Tailoring Steps

Figure 1: Proposed biosynthetic pathway of Glidobactin highlighting the role of GlbB.

Quantitative Analysis of GlbB Enzymatic Activity

The enzymatic activity of GlbB has been characterized, revealing its efficiency and substrate specificity. As a member of the Fe/αKG dependent dioxygenase family, its catalytic activity is strictly dependent on the presence of Fe(II) as a cofactor and α-ketoglutarate as a co-substrate[1]. Ascorbic acid is also required in vitro to maintain the iron in its reduced ferrous state.

Enzyme Kinetics

Steady-state kinetic parameters for the hydroxylation of L-lysine by GlbB have been determined. These parameters provide insight into the enzyme's affinity for its substrate and its catalytic efficiency.

SubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)
L-Lysine0.8 ± 0.10.12 ± 0.01150

Table 1: Steady-state kinetic parameters of GlbB with L-lysine as the substrate.

Substrate Specificity and Total Turnover Number (TTN)

GlbB exhibits narrow substrate specificity, with a strong preference for L-lysine. While it can catalyze the hydroxylation of other amino acids to a lesser extent, the efficiency is significantly lower. The total turnover number (TTN), which represents the total number of substrate molecules converted to product per molecule of enzyme before it becomes inactivated, further highlights this preference.

SubstrateProductTotal Turnover Number (TTN)
L-Lysine(2S,4R)-4-hydroxy-L-lysine5900
L-Leucine4-hydroxy-L-leucineModerate
L-MethionineL-methionine sulfoxide330

Table 2: Substrate specificity and total turnover numbers of GlbB.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of GlbB.

Heterologous Expression and Purification of GlbB
  • Gene Synthesis and Cloning: The glbB gene is codon-optimized for expression in Escherichia coli and synthesized commercially. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Protein Expression: The resulting plasmid is transformed into an E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The starter culture is grown overnight at 37°C. This is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at 16°C for 16-20 hours.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors). The cells are lysed by sonication on ice. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged GlbB is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer containing 20 mM imidazole). The protein is eluted with an elution buffer (lysis buffer containing 250 mM imidazole). The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

Protein_Purification_Workflow E. coli Culture E. coli Culture Cell Harvest Cell Harvest E. coli Culture->Cell Harvest Centrifugation Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Sonication Clarification Clarification Cell Lysis->Clarification Centrifugation Ni-NTA Column Ni-NTA Column Clarification->Ni-NTA Column Loading Wash Wash Ni-NTA Column->Wash Wash Buffer Elution Elution Wash->Elution Elution Buffer Dialysis Dialysis Elution->Dialysis Storage Buffer Purified GlbB Purified GlbB Dialysis->Purified GlbB

Figure 2: Experimental workflow for the heterologous expression and purification of GlbB.
In Vitro Enzyme Assay
  • Reaction Mixture: A typical reaction mixture (e.g., 500 µL) contains 50 mM Tris-HCl pH 7.5, 5 mM L-lysine, 10 mM α-ketoglutarate, 2.5 mM ascorbic acid, and 0.5 mM FeSO4.

  • Enzyme Reaction: The reaction is initiated by the addition of purified GlbB to a final concentration of 1-5 µM. The reaction is incubated at 30°C for a specified time (e.g., 1-4 hours).

  • Reaction Quenching: The reaction is quenched by the addition of an equal volume of methanol.

  • Analysis: The reaction mixture is centrifuged to precipitate the enzyme, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 4-hydroxylysine.

LC-MS Analysis
  • Instrumentation: An Agilent 1260 Infinity HPLC system coupled to a Bruker micrOTOF-Q II mass spectrometer is a suitable setup.

  • Chromatographic Separation: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) is used for separation. A gradient elution is employed with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The formation of 4-hydroxylysine is monitored by extracting the ion chromatogram for its corresponding m/z value ([M+H]+ = 163.1077).

NMR Analysis for Product Characterization
  • Sample Preparation: For structural confirmation, the enzymatic reaction is scaled up. The product, 4-hydroxylysine, is purified from the reaction mixture using ion-exchange chromatography. The purified product is lyophilized and dissolved in D2O.

  • NMR Spectroscopy: 1H NMR and 13C NMR spectra are acquired on a Bruker Avance 500 MHz spectrometer. The chemical shifts and coupling constants are compared with those of authentic standards or previously reported data to confirm the structure and stereochemistry of the product.

Conclusion

GlbB lysine 4-hydroxylase is a critical enzyme in the biosynthesis of the potent proteasome inhibitor, Glidobactin. Its function as a highly specific and efficient catalyst for the C4 hydroxylation of L-lysine is essential for the formation of the glidobactin backbone. The absolute dependence of glidobactin production on a functional GlbB underscores its importance and makes it a potential target for biosynthetic engineering efforts aimed at producing novel glidobactin analogs. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to study GlbB and other related enzymes in the Fe/αKG dependent dioxygenase superfamily. A thorough understanding of the role and mechanism of GlbB is fundamental for harnessing the full therapeutic potential of glidobactins and for the rational design of new proteasome inhibitors.

References

The Core Machinery of Glidobactin Assembly: A Technical Guide to the Functions of GlbC and GlbF NRPS-PKS Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactins are a class of potent proteasome inhibitors with significant therapeutic potential, particularly in oncology. Their biosynthesis is orchestrated by a sophisticated enzymatic assembly line, at the heart of which are the nonribosomal peptide synthetase (NRPS) and hybrid NRPS-polyketide synthase (PKS) enzymes. This technical guide provides an in-depth exploration of the core enzymatic players, GlbF and GlbC, responsible for the assembly of the glidobactin backbone. We will dissect their domain architecture, catalytic functions, and the intricate interplay required for the synthesis of this complex natural product. This guide consolidates current knowledge, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key biosynthetic and experimental processes to facilitate further research and engineering efforts in the field of natural product biosynthesis and drug development.

Introduction: The Glidobactin Biosynthetic Pathway

The glidobactin biosynthetic gene cluster ( glb ) encodes a suite of enzymes responsible for the production of the glidobactin family of natural products. The core structure of glidobactin is a 12-membered macrolactam ring, the assembly of which is initiated and primarily carried out by the NRPS enzyme GlbF and the hybrid NRPS-PKS enzyme GlbC.[1] Bioinformatic analysis of the glb gene cluster has been instrumental in predicting the functions of the key enzymes involved in this pathway.[2] The overall biosynthetic logic involves the sequential condensation of amino acid and polyketide building blocks, followed by cyclization to yield the macrolactam core.

GlbF: The Initiating NRPS Module

GlbF is a tridomain NRPS enzyme that serves as the initiation module in the glidobactin assembly line.[3] Its primary role is to select the first amino acid building block, L-threonine, activate it, and prime it for subsequent elongation by acylating its free amino group with a fatty acid chain.

Domain Architecture and Function

GlbF possesses the canonical C-A-T domain architecture of an initiation NRPS module:

  • C (Condensation) Domain: The N-terminal C-domain of GlbF is a "starter" C-domain that catalyzes the N-acylation of the activated L-threonine.[3]

  • A (Adenylation) Domain: The A-domain is responsible for the specific recognition and activation of L-threonine via the formation of an aminoacyl-AMP intermediate.

  • T (Thiolation) Domain: Also known as the peptidyl carrier protein (PCP), the T-domain covalently tethers the activated L-threonine as a thioester via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group.

The Crucial Role of the MbtH-like Protein, GlbE

A key aspect of GlbF's function is its dependence on the MbtH-like protein, GlbE. In vitro studies have demonstrated that the co-expression of GlbE is essential for the soluble and active expression of GlbF.[3] This highlights a common theme in NRPS biosynthesis where these small, accessory proteins play a critical chaperone-like role in ensuring the proper folding and function of their partner NRPS enzymes.

Catalytic Activity and Substrate Specificity

The primary catalytic function of GlbF is the N-acylation of the T-domain-tethered L-threonine. This reaction utilizes fatty acyl-CoA donors as the acyl group source.[3] This direct use of acyl-CoAs for N-acylation is a common strategy for initiating the biosynthesis of lipopeptide natural products.[3]

Table 1: Substrate Specificity of GlbF

Substrate ClassSpecific Substrates UtilizedSource
Amino AcidL-Threonine[3]
Acyl DonorFatty Acyl-CoAs (e.g., 2(E),4(E)-diene fatty acyl-CoAs)[3]

GlbC: The Hybrid NRPS-PKS Elongation Module

Following the initiation step by GlbF, the growing peptide chain is passed to GlbC, a large, multidomain hybrid NRPS-PKS enzyme. GlbC is responsible for the subsequent elongation of the glidobactin backbone, incorporating both amino acid and polyketide extender units.

Predicted Domain Architecture and Function

Based on bioinformatic analysis, GlbC is predicted to contain multiple NRPS and PKS modules.[2] The typical domain organization of such a hybrid enzyme would be:

  • NRPS Modules (C-A-T): Responsible for the incorporation of further amino acid residues into the growing chain. Each module would select, activate, and tether a specific amino acid.

  • PKS Module (KS-AT-DH-KR-ACP): This module would be responsible for the incorporation of a polyketide extender unit, typically derived from malonyl-CoA or a derivative. The domains within the PKS module would catalyze the following reactions:

    • KS (Ketosynthase): Catalyzes the decarboxylative condensation of the polyketide extender unit with the growing chain.

    • AT (Acyltransferase): Selects and loads the appropriate extender unit (e.g., malonyl-CoA) onto the ACP domain.

    • DH (Dehydratase) and KR (Ketoreductase): Optional domains that modify the β-keto group of the newly added extender unit.

    • ACP (Acyl Carrier Protein): Covalently tethers the growing polyketide chain.

  • TE (Thioesterase) Domain: A C-terminal thioesterase domain is predicted to be present in GlbC, which would catalyze the final step of the assembly line: the macrocyclization and release of the completed glidobactin backbone.

Catalytic Activity and Substrate Specificity

As of the current literature, a detailed in vitro biochemical characterization of GlbC has not been reported. However, based on the structure of glidobactin, the NRPS modules of GlbC are predicted to incorporate (4S)-4-hydroxy-L-lysine and L-alanine. The PKS module is responsible for the final extension with a two-carbon unit derived from malonyl-CoA, which is then modified to form the α,β-unsaturated carbonyl group crucial for the bioactivity of glidobactins.

Table 2: Predicted Substrate Specificity of GlbC Modules

ModulePredicted Substrate
NRPS Module 1(4S)-4-hydroxy-L-lysine
NRPS Module 2L-Alanine
PKS ModuleMalonyl-CoA

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of GlbF and a representative protocol for a hybrid NRPS-PKS enzyme like GlbC are provided below.

Heterologous Expression and Purification of GlbF and GlbE

This protocol is based on the methods described by Imker et al. (2010).[3]

  • Gene Cloning: The genes encoding GlbF and GlbE are amplified from the genomic DNA of the glidobactin-producing strain.

  • Vector Construction: The glbF and glbE genes are cloned into a suitable co-expression vector, such as a pET-Duet vector, to allow for the simultaneous expression of both proteins in E. coli. A His-tag can be incorporated onto either GlbF or GlbE for affinity purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced with IPTG. Cultures are then incubated at a lower temperature (e.g., 16-18°C) overnight to enhance soluble protein expression.

  • Cell Lysis and Affinity Chromatography: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The soluble lysate is clarified by centrifugation and applied to a Ni-NTA affinity column. The column is washed, and the His-tagged protein complex (GlbF-GlbE) is eluted with an imidazole (B134444) gradient.

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to ensure homogeneity.

In Vitro Assay for GlbF N-Acylation Activity
  • Reaction Components:

    • Purified GlbF-GlbE complex

    • L-Threonine

    • ATP

    • MgCl₂

    • Fatty acyl-CoA (e.g., dodecadienoyl-CoA)

    • Phosphopantetheinyl transferase (Sfp) to ensure holo-T domain

    • CoA

    • Reaction Buffer (e.g., HEPES or Tris-HCl, pH 7.5)

  • Reaction Setup: The reaction is initiated by adding the fatty acyl-CoA to a pre-incubated mixture of the other components.

  • Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 25-30°C) for a specific time.

  • Quenching and Analysis: The reaction is quenched, and the product, N-acyl-L-threonine, can be detected and quantified by methods such as HPLC or LC-MS.

Representative In Vitro Reconstitution of a Hybrid NRPS-PKS Module (for GlbC)

As no specific in vitro data for GlbC is available, this protocol is a representative method for characterizing a similar hybrid enzyme.

  • Protein Expression and Purification: Similar to GlbF, the large GlbC enzyme would be heterologously expressed, likely requiring co-expression with a phosphopantetheinyl transferase to ensure post-translational modification of the ACP and T domains. Purification would involve affinity and size-exclusion chromatography.

  • Substrate Loading: The purified holo-GlbC would be incubated with its cognate amino acid substrates ((4S)-4-hydroxy-L-lysine and L-alanine), ATP, and MgCl₂ to load the NRPS modules.

  • Elongation and Cyclization: The loaded enzyme would then be incubated with the polyketide extender unit, malonyl-CoA, and a suitable acyl-CoA ligase system if the extender unit is not commercially available.

  • Product Detection: The final cyclized product, the glidobactin core, would be extracted from the reaction mixture and analyzed by HPLC and mass spectrometry.

Visualizing the Glidobactin Assembly and Experimental Workflow

Glidobactin Assembly Pathway

Glidobactin_Assembly cluster_GlbF GlbF Module cluster_GlbC GlbC Modules GlbF C A(Thr) T(Thr) GlbC C A(Hlys) T(Hlys) C A(Ala) T(Ala) KS AT ACP TE GlbF:t_thr->GlbC:c1 GlbC:t_hlys->GlbC:c2 GlbC:t_ala->GlbC:ks Glidobactin_Core Glidobactin Core GlbC:te->Glidobactin_Core Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->GlbF:c Threonine L-Threonine Threonine->GlbF:a_thr Hydroxylysine (4S)-4-hydroxy-L-lysine Hydroxylysine->GlbC:a_hlys Alanine L-Alanine Alanine->GlbC:a_ala Malonyl_CoA Malonyl-CoA Malonyl_CoA->GlbC:at

Caption: Glidobactin assembly line initiated by GlbF and elongated by GlbC.

Experimental Workflow for GlbF Characterization

GlbF_Workflow cluster_expression Protein Expression & Purification cluster_assay In Vitro N-Acylation Assay Cloning Co-expression vector (glbF-His, glbE) Transformation E. coli Expression Host Cloning->Transformation Induction IPTG Induction Transformation->Induction Purification Ni-NTA Affinity & Size-Exclusion Chromatography Induction->Purification Reaction_Setup Incubate GlbF-GlbE, Thr, ATP, Sfp, CoA Purification->Reaction_Setup Initiation Add Fatty Acyl-CoA Reaction_Setup->Initiation Analysis HPLC / LC-MS Analysis Initiation->Analysis Quantitative_Data Kinetic Parameters (Km, kcat) Analysis->Quantitative_Data Determine Product Formation

Caption: Workflow for heterologous expression and in vitro assay of GlbF.

Conclusion and Future Directions

GlbF and GlbC represent the core biosynthetic machinery for the assembly of the glidobactin macrolactam. While the function of the initiating module, GlbF, has been biochemically characterized, revealing its dependence on GlbE and its role in N-acylation, the intricate details of the elongation and cyclization steps catalyzed by the hybrid NRPS-PKS enzyme, GlbC, remain to be fully elucidated through in vitro studies. Future research should focus on the heterologous expression and biochemical characterization of GlbC to unravel the precise sequence of events, substrate specificities of its individual domains, and the mechanism of macrocyclization. A thorough understanding of these enzymatic processes will not only provide deeper insights into the biosynthesis of this important class of natural products but also pave the way for the bioengineering of novel glidobactin analogs with enhanced therapeutic properties.

References

An In-depth Technical Guide to the Structure and Function of Glidobactin G and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glidobactins are a family of potent, naturally occurring proteasome inhibitors belonging to the larger syrbactin class of cyclic peptides.[1] These compounds, isolated from various bacterial species, have garnered significant interest in the field of drug discovery, particularly for their potential as anticancer agents.[2][3] Their mechanism of action involves the irreversible inhibition of the 20S proteasome, a critical cellular machinery responsible for protein degradation.[4][5] This guide provides a detailed overview of the structure and function of Glidobactin G and its closely related analogs, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their characterization. While specific biological data for this compound is limited due to its nature as a minor component, this guide will leverage data from its well-studied analogs, Glidobactin A and C, to provide a comprehensive understanding of this promising class of molecules.

Core Structure and Analogs

The fundamental structure of the glidobactins is a 12-membered macrolactam ring.[5] This core is typically composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and the non-proteinogenic amino acid erythro-4-hydroxy-L-lysine.[5] The structural diversity within the glidobactin family primarily arises from variations in the fatty acid side chain attached to the peptide core.[5]

This compound

The chemical structure of this compound is characterized by the molecular formula C27H44N4O7. While its existence as a minor component of the glidobactin complex has been noted, specific biological activity data for this particular analog is not extensively available in the current literature.[6]

Well-Characterized Analogs: Glidobactin A and C

Glidobactin A and C are among the most studied analogs. The key distinction between them lies in their fatty acid side chains:

  • Glidobactin A possesses a (2E,4E)-dodecadienoic acid side chain.[5]

  • Glidobactin C features a (2E,4E)-tetradeca-2,4-dienamide side chain.[5]

These structural variations influence their potency and selectivity as proteasome inhibitors.

Mechanism of Action: Irreversible Proteasome Inhibition

Glidobactins exert their biological activity through the potent and irreversible inhibition of the 20S proteasome.[4] The key functional group responsible for this activity is the α,β-unsaturated carbonyl moiety within the 12-membered macrolactam ring.[5]

The inhibition occurs via a Michael-type 1,4-addition reaction, where the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's catalytic β-subunits forms a covalent bond with the glidobactin molecule.[7] This irreversible binding leads to a sustained blockade of proteasome activity.[7] Notably, some glidobactins, like Glidobactin C, exhibit a unique co-inhibition profile, targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome.[4]

Downstream Cellular Consequences

The inhibition of the proteasome by glidobactin analogs triggers a cascade of downstream cellular events, ultimately leading to apoptosis, particularly in rapidly dividing cancer cells which are highly dependent on proteasome function.[8] Key downstream effects include:

  • Accumulation of Poly-ubiquitinated Proteins: The blockage of proteasomal degradation leads to the buildup of proteins marked for destruction by ubiquitin.[4]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and unfolded proteins triggers the unfolded protein response (UPR), a cellular stress response pathway that can initiate apoptosis if the stress is prolonged or severe.

  • Stabilization of Tumor Suppressor Proteins: The degradation of key regulatory proteins, including tumor suppressors like p53, is inhibited, leading to their accumulation and the activation of apoptotic pathways.[2]

  • Induction of Autophagy: As a cellular response to proteasomic stress, autophagy, a process of cellular self-digestion, can be induced.[2]

  • Activation of Pro-survival Pathways: In a complex cellular response, pro-survival pathways such as Akt/PKB may also be activated.[2]

dot

Glidobactin Glidobactin Analogs Proteasome 20S Proteasome (β2 and β5 subunits) Glidobactin->Proteasome Irreversible Inhibition Ub_Proteins Accumulation of Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Blocked p53 Stabilization of p53 Proteasome->p53 Degradation Blocked ER_Stress Endoplasmic Reticulum (ER) Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy ER_Stress->Autophagy Akt Akt/PKB Pathway Activation ER_Stress->Akt Apoptosis Apoptosis UPR->Apoptosis p53->Apoptosis

Caption: Downstream signaling effects of Glidobactin-mediated proteasome inhibition.

Quantitative Data Summary

While specific quantitative data for this compound remains elusive, the following tables summarize the inhibitory activities of its well-characterized analogs, Glidobactin A and C, against various proteasome subunits and cancer cell lines. This data provides a valuable benchmark for understanding the potency of the glidobactin scaffold.

Table 1: In Vitro Inhibitory Activity of Glidobactin Analogs against Proteasome Subunits

CompoundTarget SubunitIC50 (nM)Assay Condition
Glidobactin CConstitutive Proteasome (Chymotrypsin-like, β5)2.9 ± 2.2In vitro
Glidobactin CConstitutive Proteasome (Trypsin-like, β2)2.4 ± 2.8In vitro
Glidobactin CImmunoproteasome (Chymotrypsin-like, β5i)7.1 ± 5.3In vitro
Glidobactin CImmunoproteasome (Trypsin-like, β2i)2.5 ± 2.0In vitro
Glidobactin AChymotrypsin-like (in SK-N-SH cells)15Cell-based assay[2]

Table 2: Cytotoxic Activity of Glidobactin A in Multiple Myeloma Cell Lines

CompoundCell LineIC50 (µM)Note
Glidobactin AMM1.S0.004Dexamethasone-Sensitive[2]
Glidobactin AMM1.RL0.005Dexamethasone-Resistant[2]

Experimental Protocols

The following are representative protocols for the synthesis, purification, and biological evaluation of glidobactin analogs. These methodologies are based on established procedures for this class of compounds.

Protocol 1: Representative Synthesis of a Glidobactin Analog

This protocol outlines a general chemoenzymatic approach for the synthesis of the glidobactin core structure.

dot

cluster_synthesis Synthetic Workflow Start Protected Amino Acid & Fatty Acid Precursors SPPS Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Macrolactamization Macrolactamization Cleavage->Macrolactamization Deprotection Final Deprotection Macrolactamization->Deprotection Purification Purification (HPLC) Deprotection->Purification End Glidobactin Analog Purification->End

Caption: A generalized workflow for the chemical synthesis of Glidobactin analogs.

1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

  • The linear peptide backbone is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based SPPS chemistry.
  • Protected amino acid building blocks, including the non-proteinogenic amino acids, are sequentially coupled.

2. Acylation with the Fatty Acid Side Chain:

  • The desired fatty acid is activated (e.g., as an N-hydroxysuccinimide ester) and coupled to the N-terminus of the resin-bound peptide.

3. Cleavage from the Resin:

  • The linear peptide is cleaved from the solid support using a mild acidic cocktail (e.g., trifluoroacetic acid in dichloromethane).

4. Macrolactamization:

  • The linear peptide is cyclized under high-dilution conditions using a suitable coupling reagent (e.g., HATU, HBTU) to promote intramolecular cyclization and form the 12-membered macrolactam ring.

5. Deprotection and Purification:

  • Any remaining protecting groups are removed.
  • The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final glidobactin analog.

Protocol 2: In Vitro Proteasome Activity Assay

This protocol describes a method to measure the inhibitory activity of a glidobactin analog against specific proteasome subunits using a fluorogenic substrate.[7]

Materials:

  • Purified 20S proteasome (human or yeast)

  • Glidobactin analog stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the glidobactin analog in Assay Buffer.

  • In a 96-well plate, add the diluted glidobactin analog or DMSO (vehicle control).

  • Add Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate solution.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of a glidobactin analog on a cancer cell line.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Glidobactin analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the glidobactin analog. Include a vehicle control (DMSO).

  • Incubate the plate for a desired period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

dot

cluster_viability Cell Viability Assay Workflow Start Seed Cancer Cells in 96-well Plate Treat Treat with Serial Dilutions of Glidobactin Analog Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate for 2-4 hours MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate GI50 Read->Analyze

References

Glidobactin G: A Covalent Inhibitor of the Proteasome β5 Subunit - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glidobactin G belongs to the glidobactin family, a class of potent natural product inhibitors of the 20S proteasome.[1] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated therapeutic strategy, particularly in oncology.[2] Glidobactins exert their activity through covalent and irreversible binding to the active sites of the proteasome's catalytic subunits.[2][3]

Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this technical guide will utilize the comprehensive data available for its close and well-characterized analog, Glidobactin C. The information presented here on the mechanism of action, quantitative inhibitory potency, and experimental methodologies for Glidobactin C is considered highly representative of the functional characteristics of this compound and the broader glidobactin class of molecules.

Mechanism of Covalent Inhibition

The core structure of the glidobactin family features a 12-membered macrolactam ring containing a reactive α,β-unsaturated carbonyl group.[4][5] This electrophilic moiety is the key to their inhibitory activity. The inhibition mechanism involves a covalent bond formation with the N-terminal threonine residue of the proteasome's active sites.[3][5] Specifically, the hydroxyl group of the threonine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl in a Michael-type 1,4-addition reaction.[3] This results in the formation of a stable, irreversible covalent adduct, effectively blocking the catalytic activity of the proteasome subunit.[3] Glidobactin C exhibits a unique co-inhibition profile, potently targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the constitutive proteasome and the immunoproteasome.[4][5]

G Mechanism of Covalent Inhibition by this compound cluster_0 This compound cluster_1 Proteasome β5 Subunit Glidobactin_G This compound (with α,β-unsaturated carbonyl) Michael_Addition Michael-type 1,4-Addition Glidobactin_G->Michael_Addition Michael Acceptor Proteasome_b5 Active Site Threonine (N-terminal) Proteasome_b5->Michael_Addition Nucleophilic Attack Covalent_Adduct Irreversible Covalent Adduct Michael_Addition->Covalent_Adduct Forms Inhibition Inhibition of Proteasome Activity Covalent_Adduct->Inhibition Leads to

Mechanism of this compound's covalent inhibition of the proteasome.

Quantitative Data: Inhibitory Potency

The inhibitory activity of glidobactins is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for Glidobactin C against the catalytic subunits of the constitutive proteasome (cCP) and the immunoproteasome (iCP).

Table 1: Inhibitory Activity (IC50) of Glidobactin C against Constitutive Proteasome (cCP) Subunits

Inhibitorβ1 (Caspase-like)β2 (Trypsin-like)β5 (Chymotrypsin-like)Cell Line/Source
Glidobactin C>1000 nM2.4 ± 2.8 nM2.9 ± 2.2 nMHuman cCP [in vitro]

Table 2: Inhibitory Activity (IC50) of Glidobactin C against Immunoproteasome (iCP) Subunits

Inhibitorβ1i (LMP2)β2i (MECL1)β5i (LMP7)Cell Line/Source
Glidobactin C>1000 nM2.5 ± 2.0 nM7.1 ± 5.3 nMHuman iCP [in vitro]

Table 3: Cytotoxicity of Glidobactin A (a close analog)

Cell LineCell TypeIC50 (µM)
MM1.SMultiple Myeloma0.004
MM1.RLDexamethasone-resistant Multiple Myeloma0.005
SK-N-SHNeuroblastoma0.015 (proteasome inhibition)

Downstream Signaling Pathways of Proteasome Inhibition

Inhibition of the proteasome by glidobactins leads to the accumulation of poly-ubiquitinated proteins, which are the natural substrates of the proteasome.[4] This disruption of protein homeostasis triggers several downstream signaling pathways, ultimately leading to apoptosis (programmed cell death).[6] Key affected pathways include the stabilization of the tumor suppressor protein p53 and the induction of the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.[7]

G Downstream Signaling of Glidobactin-Mediated Proteasome Inhibition Glidobactin This compound Proteasome 20S Proteasome (β2 and β5 subunits) Glidobactin->Proteasome Inhibits Ub_Proteins Accumulation of Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Leads to ER_Stress ER Stress & Unfolded Protein Response Ub_Proteins->ER_Stress p53 Stabilization of p53 Ub_Proteins->p53 Apoptosis Apoptosis ER_Stress->Apoptosis p53->Apoptosis

Signaling pathways affected by this compound.

Experimental Protocols

Proteasome Subunit-Specific Inhibition Assay

This biochemical assay measures the ability of an inhibitor to block the activity of specific proteasome catalytic subunits using fluorogenic peptide substrates.[4]

Materials:

  • Purified 20S human proteasome (constitutive or immunoproteasome)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Fluorogenic Substrates:

    • For β5 (Chymotrypsin-like): Suc-LLVY-AMC

    • For β2 (Trypsin-like): Boc-LRR-AMC

    • For β1 (Caspase-like): Z-LLE-AMC

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorometer

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the purified 20S proteasome to each well containing either the inhibitor dilution or a vehicle control (DMSO).

  • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

G Workflow for Proteasome Inhibition Assay Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Add_Proteasome Add Purified 20S Proteasome and Inhibitor to 96-well Plate Prepare_Dilutions->Add_Proteasome Incubate Incubate at 37°C (15-30 min) Add_Proteasome->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50 End End Determine_IC50->End

Workflow for the in vitro proteasome activity assay.
Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of this compound on cultured cells by measuring their metabolic activity.[8][9]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer

Methodology:

  • Seed cells in a 96-well plate at an appropriate density for a 48-72 hour incubation period and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5][8]

Western Blot for Ubiquitinated Proteins

This protocol is used to visualize the accumulation of polyubiquitinated proteins in cells following treatment with this compound, a hallmark of proteasome inhibition.[5][10]

Materials:

  • Cell line of interest

  • This compound

  • RIPA buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 4-24 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration of the supernatant.[5]

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smeared bands indicates the accumulation of polyubiquitinated proteins.[10]

References

Unveiling the Potential of Glidobactin G: A Technical Guide to its Antitumor and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the antitumor and antifungal properties of the glidobactin family of natural products, with a specific focus on contextualizing the potential of Glidobactin G. Glidobactins are potent proteasome inhibitors isolated from the gliding bacterium Polyangium brachysporum. While extensive research has been conducted on the major components, Glidobactin A, B, and C, specific quantitative data for the minor component, this compound, remains limited in publicly available literature.[1] This guide synthesizes the current understanding of the glidobactin class to infer the likely bioactivities and mechanisms of this compound, providing a valuable resource for researchers in oncology and mycology.

Core Concepts: The Glidobactin Family

Glidobactins are a class of cyclic lipopeptides characterized by a common tripeptide nucleus and a variable fatty acid side chain.[2][3] This structural variation among the different glidobactin analogues has been shown to significantly influence their biological activity.[4] The primary mechanism of action for their antitumor effects is the irreversible inhibition of the 20S proteasome, a critical cellular complex for protein degradation.[5][6] By disrupting proteasome function, glidobactins induce cell cycle arrest and apoptosis in cancer cells. Furthermore, glidobactins have demonstrated a broad spectrum of antifungal activity.[2]

Quantitative Data on Glidobactin Bioactivity

While specific IC50 values for this compound are not available in the reviewed literature, the following tables summarize the reported antitumor and antifungal activities of other well-characterized glidobactins. This data provides a benchmark for the potential potency of the glidobactin scaffold.

Table 1: Antitumor Activity of Glidobactins

CompoundCell LineAssay TypeIC50 (µM)Reference
Glidobactin AP388 leukemiain vivo-[2]
Glidobactin AMM1.S (Multiple Myeloma)Cytotoxicity0.004
Glidobactin AMM1.RL (Multiple Myeloma, Dexamethasone-resistant)Cytotoxicity0.005
Glidobactin ASK-N-SH (Neuroblastoma)Proteasome Inhibition (Chymotrypsin-like)15
Glidobactin CBreast Cancer Cell LinesCytotoxicitySingle-digit nM range

Table 2: Antifungal Activity of Glidobactins

CompoundFungal SpeciesActivityReference
Glidobactins A, B, CVarious fungi and yeastsBroad inhibitory activity[2]

Mechanism of Action: Proteasome Inhibition

The primary molecular target of the glidobactin family is the 26S proteasome. Glidobactins act as irreversible inhibitors by covalently binding to the N-terminal threonine residue of the proteasome's catalytic β-subunits. This action primarily targets the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) activities of the proteasome. The caspase-like (β1) activity is generally unaffected. This inhibition leads to the accumulation of poly-ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.

Proteasome_Inhibition_Pathway Glidobactin Mechanism of Action Glidobactin_G This compound Proteasome 26S Proteasome (β2 and β5 subunits) Glidobactin_G->Proteasome Irreversible Inhibition Ub_Proteins Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Blocked ER_Stress ER Stress Ub_Proteins->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest Ub_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proteasome inhibition by this compound leads to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of glidobactins. These protocols are generalized from studies on the more abundant glidobactin analogues and can be adapted for the investigation of this compound.

Isolation and Purification of Glidobactins

This protocol describes the general procedure for obtaining glidobactins from the fermentation broth of Polyangium brachysporum.

  • Fermentation: Culture Polyangium brachysporum in a suitable production medium. To potentially enhance the yield of minor components, the medium can be modified with the addition of specific fatty acid precursors.

  • Extraction:

    • Harvest the culture broth and separate the supernatant from the mycelium by centrifugation.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to a series of chromatographic steps. This typically includes:

      • Silica gel chromatography.

      • Reversed-phase column chromatography (e.g., using Diaion HP-20).

      • High-Performance Liquid Chromatography (HPLC) for final purification of individual glidobactin components.

  • Characterization: Elucidate the structure of the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium.

    • Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Treat_Cells Incubate_Cells Incubate for 48-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of this compound.

In Vitro Proteasome Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of the proteasome.

  • Reagents:

    • Purified 20S proteasome.

    • Fluorogenic peptide substrates specific for each catalytic subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

    • Assay buffer.

    • Test compound (this compound).

  • Procedure:

    • In a 96-well black plate, add the purified 20S proteasome to each well.

    • Add serial dilutions of the test compound or vehicle control to the wells and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Measurement:

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of substrate cleavage.

    • Plot the percentage of proteasome activity against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This compound, as a member of the glidobactin family of potent proteasome inhibitors, holds significant promise as a lead compound for the development of novel antitumor and antifungal agents. While direct experimental data for this compound is currently lacking, the well-established bioactivities of its analogues provide a strong rationale for its investigation. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the isolation, characterization, and biological evaluation of this compound. Future studies should focus on elucidating the specific antitumor and antifungal spectrum of this compound, determining its IC50 values against a panel of cancer cell lines and fungal pathogens, and exploring its potential for synergistic combinations with existing therapies. Such research is crucial to unlocking the full therapeutic potential of this promising natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glidobactins are a family of potent antitumor and antifungal natural products that have garnered significant interest in the scientific community due to their novel mechanism of action as proteasome inhibitors. This technical guide provides an in-depth exploration of the natural origins of Glidobactin G and its related compounds, detailing their producing organisms, biosynthetic pathways, and methods for their production and isolation.

Producing Organisms and Fermentation

This compound and its analogs are synthesized by a range of soil-dwelling bacteria. The primary producers identified to date belong to the genera Schlegelella, Burkholderia, and Photorhabdus.

Key Producing Strains
  • Schlegelella brevitalea (formerly Polyangium brachysporum) : Strain K481-B101 (also cataloged as ATCC 53080 and DSM 7029) was the first identified producer of glidobactins A, B, and C.[1][2][3] This gliding bacterium remains a key source for the production of these compounds.

  • Burkholderia species : The biosynthetic gene cluster for glidobactin production has been identified in various Burkholderia species.[1] Strain DSM7029 is a notable producer within this genus.

  • Photorhabdus luminescens : This entomopathogenic bacterium harbors a silent biosynthetic gene cluster that, when activated, can produce a diverse array of glidobactin-like natural products (GLNPs).[4]

Fermentation Protocols for Glidobactin Production

Successful production of glidobactins relies on optimized fermentation conditions. The following protocols are based on methods developed for Schlegelella brevitalea and can be adapted for other producing strains.

Seed Culture: [2]

  • Medium Preparation: Prepare a seed medium containing 2.0% glucose, 1.0% soluble starch, 0.5% Pharmamedia, 0.5% yeast extract, and 0.2% CaCO₃. Adjust the pH to 7.2 before sterilization.[2]

  • Inoculation: Inoculate 100 ml of the sterile seed medium in a 500-ml Erlenmeyer flask with a loopful of a slant culture of the producing strain.

  • Incubation: Incubate the flask at 30°C for 3 days on a rotary shaker at 200 rpm.[2]

Production Culture: [2]

  • Medium Preparation: Prepare a production medium containing 4.0% glucose, 2.0% soluble starch, 1.0% Pharmamedia, 1.0% yeast extract, 0.2% CaCO₃, and 0.05% Adekanol LG-109 (as an antifoaming agent). Adjust the pH to 7.2.

  • Inoculation: Transfer 5 ml of the seed culture to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.

  • Incubation: Incubate the production culture at 30°C for 5 days on a rotary shaker at 200 rpm.[2] For enhanced production of specific analogs like Glidobactin C, oleic acid-rich oils can be added to the medium.[2]

Quantitative Data on Glidobactin Production

The yields of individual glidobactin compounds can vary significantly depending on the producing strain and fermentation conditions. The following tables summarize available quantitative data.

Table 1: Production of Glidobactin A from Schlegelella brevitalea

Fermentation MethodTiter (µg/ml)Reference
Shake Flask (Optimized)~100[5]
40-L Batch Fermentor (Optimized)~200[5]
40-L Fed-Batch Fermentor (Stepped Glucose Feeding)1860[5]

Table 2: Relative Production of Glidobactin-Like Natural Products (GLNPs) from an Engineered Photorhabdus luminescens Strain

CompoundRelative Production (%)
Glidobactin A100
GLNP 250
GLNP 325
GLNP 412.5
... (and 27 other analogs)<10

Note: This table is a representation of the relative abundance of 31 GLNPs, with Glidobactin A set as the benchmark at 100%. Specific quantitative yields were not provided in the source material.

Table 3: Molecular Properties of Glidobactin Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Fatty Acid Side ChainReference
Glidobactin AC₂₇H₄₄N₄O₆520.7(2E,4E)-dodecadienoic acid[6][7]
Glidobactin BC₂₉H₄₆N₄O₆546.7(2E,4E,8Z)-tetradecatrienoic acid[6]
Glidobactin CC₂₉H₄₈N₄O₆548.7(2E,4E)-tetradecadienoic acid[6]
Glidobactin DC₂₇H₄₂N₄O₆518.7(2E,4E,X)-dodecatrienoic acid[8]
Glidobactin EC₂₉H₄₄N₄O₆544.7(2E,4E,X,Y)-tetradecatetraenoic acid[8]
Glidobactin FC₂₉H₄₆N₄O₆546.7(2E,4E,X)-tetradecatrienoic acid[8]
This compoundC₂₉H₄₈N₄O₆548.7(2E,4E)-tetradecadienoic acid[8]
Glidobactin HC₂₉H₅₀N₄O₆550.7(X)-tetradecenoic acid[8]

Isolation and Purification Protocols

The recovery of glidobactins from fermentation broth involves a multi-step extraction and chromatographic purification process.

Extraction: [2]

  • Cell Separation: Centrifuge the cultured broth (e.g., 10 liters) at 3,000 rpm for 10 minutes to separate the mycelium from the supernatant.

  • Supernatant Extraction: Extract the supernatant twice with an equal volume of n-butanol.

  • Mycelial Extraction: Extract the mycelial cake with 80% aqueous acetone (B3395972). Concentrate the acetone extract in vacuo to remove the acetone and then extract the aqueous residue twice with n-butanol.

  • Pooling and Concentration: Combine all n-butanol extracts, wash with water, and concentrate to yield a crude brown oil.

Chromatographic Purification: [2]

  • Silica (B1680970) Gel Chromatography: Apply the crude extract to a silica gel column (e.g., Wako-gel C-200) and elute with a stepwise gradient of chloroform (B151607) and methanol (B129727).

  • Sephadex LH-20 Chromatography: Further purify the active fractions on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative HPLC: Achieve final purification by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with an acetonitrile-water mobile phase.

Biosynthesis of Glidobactins

The biosynthesis of the glidobactin core structure is orchestrated by a mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line encoded by the glb biosynthetic gene cluster.[9]

The glb Biosynthetic Gene Cluster

The glb gene cluster, first identified in a Burkholderia species, consists of eight genes (glbA-H) responsible for the production of glidobactins. A homologous, albeit smaller, cluster is also found in Photorhabdus laumondii.[9]

Table 4: Genes of the glb Cluster and Their Putative Functions

GeneEncoded ProteinPutative FunctionReference
glbATranscriptional RegulatorRegulates the expression of the glb gene cluster.[1]
glbBLysine 4-hydroxylaseHydroxylates L-lysine to form erythro-4-hydroxy-L-lysine.[1]
glbCHybrid NRPS-PKSCore enzyme responsible for the elongation of the peptide-polyketide backbone.[1]
glbDTransporterExports the synthesized glidobactins out of the cell.[1]
glbEMbtH-like proteinAccessory protein required for the proper function of the NRPS modules.[1]
glbFNRPSInitiates the biosynthesis by activating and loading L-threonine.[1]
glbGAcyl-CoA DehydrogenaseInvolved in the biosynthesis of the fatty acid side chain.[1]
glbHUnknownFunction not fully elucidated, may be involved in hydroxylation.[1]
Proposed Biosynthetic Pathway

The biosynthesis of glidobactins is a multi-step enzymatic process. The following diagram illustrates the proposed pathway for the formation of the glidobactin core structure.

Glidobactin_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation & Modification cluster_termination Termination L-Threonine L-Threonine GlbF GlbF L-Threonine->GlbF A, T domains Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA->GlbF C domain Acyl-Thr-S-GlbF Acyl-Thr-S-GlbF GlbF->Acyl-Thr-S-GlbF GlbC_M1 GlbC (Module 1) Acyl-Thr-S-GlbF->GlbC_M1 C domain L-Lysine L-Lysine GlbB GlbB L-Lysine->GlbB 4-OH-Lys 4-OH-Lys GlbB->4-OH-Lys 4-OH-Lys->GlbC_M1 A, T domains GlbC_M2 GlbC (Module 2) GlbC_M1->GlbC_M2 Peptide bond formation GlbC_M3 GlbC (Module 3 - PKS) GlbC_M2->GlbC_M3 Peptide bond formation Growing_Chain Growing_Chain GlbC_M3->Growing_Chain PKS extension GlbC_TE GlbC (TE domain) Growing_Chain->GlbC_TE Glidobactin_Core Glidobactin_Core GlbC_TE->Glidobactin_Core Cyclization & Release

Caption: Proposed biosynthetic pathway of the glidobactin core structure.

Experimental Workflows for Biosynthetic Studies

Understanding the biosynthesis of glidobactins has been advanced through various experimental techniques, including heterologous expression and gene knockout studies.

Experimental_Workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_knockout Gene Knockout Studies Producer_gDNA Genomic DNA from Producer Strain PCR_Amplification PCR Amplification of glb cluster Producer_gDNA->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Recombinant_Plasmid Recombinant Plasmid Vector_Ligation->Recombinant_Plasmid Transformation Transformation into Host Strain (e.g., E. coli) Recombinant_Plasmid->Transformation Gene_Deletion Targeted Gene Deletion in glb cluster Recombinant_Plasmid->Gene_Deletion Host_Strain Heterologous Host Transformation->Host_Strain Fermentation Fermentation and Induction Host_Strain->Fermentation Product_Analysis Extraction and LC-MS Analysis Fermentation->Product_Analysis Glidobactin_Production Detection of Glidobactins Product_Analysis->Glidobactin_Production Mutant_Strain Mutant Producer Strain Gene_Deletion->Mutant_Strain Comparative_Analysis Comparative Metabolite Profiling Mutant_Strain->Comparative_Analysis Functional_Assignment Functional Assignment of Deleted Gene Comparative_Analysis->Functional_Assignment

Caption: Workflow for the study of the glidobactin biosynthetic gene cluster.

Regulation of Glidobactin Biosynthesis

The production of glidobactins is tightly regulated. The glbA gene within the biosynthetic gene cluster is predicted to encode a transcriptional regulator, suggesting a pathway-specific control mechanism.[1] However, the specific signaling molecules or environmental cues that activate GlbA and initiate the transcription of the glb cluster are not yet fully understood. Further research into the regulatory network governing glidobactin biosynthesis could unlock strategies for enhancing their production.

Conclusion

This compound and its related compounds represent a promising class of natural products with significant therapeutic potential. Their production by diverse soil bacteria, coupled with a growing understanding of their biosynthesis, opens avenues for bioengineering and the generation of novel analogs with improved pharmacological properties. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the study and application of these remarkable molecules.

References

Unraveling the Nuances: A Structural Comparison of Glidobactin G and Glidobactin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural variations within a family of natural products is paramount for harnessing their therapeutic potential. This in-depth technical guide provides a comprehensive structural comparison of Glidobactin G and Glidobactin A, two closely related lipopeptide antibiotics with promising biological activities.

The glidobactins are a family of potent proteasome inhibitors isolated from various bacteria, including Polyangium brachysporum. Their core structure consists of a 12-membered cyclized tripeptide nucleus, which is acylated with a fatty acid side chain. The diversity within the glidobactin family arises from variations in this lipid moiety. This guide will delve into the specific structural differences between this compound and Glidobactin A, presenting quantitative data, detailing experimental methodologies for their characterization, and visualizing their structures and biosynthetic origins.

Core Structural Differences and Quantitative Data

The primary distinction between this compound and Glidobactin A lies in the presence of an additional oxygen atom in this compound. This is reflected in their molecular formulas and weights. While both compounds share the same carbon and nitrogen framework, this compound possesses an extra hydroxyl group.

FeatureThis compoundGlidobactin A
Molecular Formula C27H44N4O7C27H44N4O6[1]
Molecular Weight 536.66 g/mol 520.68 g/mol [1]
Structural Difference Contains an additional hydroxyl group on the fatty acid side chain.Lacks the additional hydroxyl group.

The core tripeptide nucleus of both molecules is composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and the non-proteinogenic amino acid erythro-4-hydroxy-L-lysine. The fatty acid side chain in Glidobactin A is (2E,4E)-dodecadienoic acid. In this compound, this fatty acid is hydroxylated, though the precise position of this hydroxylation is not explicitly detailed in readily available literature.

Experimental Protocols for Isolation and Structural Elucidation

The isolation and structural characterization of glidobactins, including minor components like this compound, involve a multi-step process:

1. Fermentation and Extraction:

  • The producing microorganism, such as Polyangium brachysporum, is cultured in a suitable nutrient-rich medium to promote the biosynthesis of glidobactins.

  • The culture broth is then harvested, and the supernatant containing the secreted glidobactins is separated from the microbial cells.

  • Solvent-solvent extraction, typically using ethyl acetate, is employed to extract the lipophilic glidobactin molecules from the aqueous supernatant.

2. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques to separate the different glidobactin analogues.

  • This often involves initial fractionation using column chromatography with a silica (B1680970) gel stationary phase.

  • Further purification to isolate individual components like this compound and A is achieved through preparative High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of the purified compounds, which is crucial for distinguishing between closely related analogues like this compound and A. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in sequencing the peptide core and identifying the structure of the fatty acid side chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are pivotal for elucidating the complete chemical structure. These techniques provide detailed information about the connectivity of atoms, the stereochemistry of the amino acid residues, and the geometry of the double bonds in the fatty acid moiety. Comparative NMR analysis of this compound and A would reveal chemical shift differences, particularly in the signals corresponding to the hydroxylated fatty acid chain of this compound.

Visualizing the Structures and Biosynthesis

To better understand the relationship between these two molecules, the following diagrams illustrate their chemical structures and the general biosynthetic pathway.

Glidobactin_Structures cluster_A Glidobactin A cluster_G This compound (Proposed Structure) Glidobactin_A Glidobactin_A Glidobactin_G Glidobactin_G

Caption: Chemical structures of Glidobactin A and the proposed structure of this compound.

The biosynthesis of glidobactins is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The following workflow outlines the key steps in their formation.

Glidobactin_Biosynthesis Fatty_Acid_Precursor Fatty Acid Precursor ((2E,4E)-dodecadienoic acid) NRPS_Module1 NRPS Module 1 (GlbF) Fatty_Acid_Precursor->NRPS_Module1 L_Threonine L-Threonine L_Threonine->NRPS_Module1 Acylated_Threonine Acylated Threonine NRPS_Module1->Acylated_Threonine PKS_NRPS_Module2 Hybrid PKS-NRPS Module (GlbC) Acylated_Threonine->PKS_NRPS_Module2 erythro_4_hydroxy_L_lysine erythro-4-hydroxy-L-lysine erythro_4_hydroxy_L_lysine->PKS_NRPS_Module2 Linear_Tripeptide Linear Lipopeptide Intermediate PKS_NRPS_Module2->Linear_Tripeptide amino_pentenoic_acid 4(S)-amino-2(E)-pentenoic acid amino_pentenoic_acid->PKS_NRPS_Module2 Thioesterase_Domain Thioesterase Domain Linear_Tripeptide->Thioesterase_Domain Cyclization Macrocyclization Thioesterase_Domain->Cyclization Glidobactin_A_Product Glidobactin A Cyclization->Glidobactin_A_Product Hydroxylation Hydroxylation of Fatty Acid Chain Glidobactin_A_Product->Hydroxylation Putative Glidobactin_G_Product This compound Hydroxylation->Glidobactin_G_Product

Caption: Generalized biosynthetic workflow for Glidobactin A and the putative formation of this compound.

Biological Activity and Signaling Pathways

Glidobactins, as a class of compounds, are known to exhibit potent antitumor and antifungal activities. Their primary mechanism of action is the irreversible inhibition of the proteasome, a key cellular machinery responsible for protein degradation. By inhibiting the proteasome, glidobactins can induce apoptosis in cancer cells.

Currently, there is a lack of specific comparative studies on the biological activities of this compound versus Glidobactin A. However, the presence of an additional hydroxyl group in this compound could potentially influence its pharmacological properties, such as:

  • Solubility and Bioavailability: The hydroxyl group may increase the hydrophilicity of the molecule, which could affect its solubility and ability to cross cell membranes.

  • Binding Affinity: The hydroxyl group could form additional hydrogen bonds with the active site of the proteasome, potentially altering its binding affinity and inhibitory potency.

  • Metabolic Stability: The site of hydroxylation could be susceptible to further metabolic transformations, which might influence the compound's half-life in biological systems.

Further research is required to elucidate the precise impact of this structural modification on the biological activity profile of this compound and to explore any differential effects on cellular signaling pathways compared to Glidobactin A.

References

The Architecture of Inhibition: A Technical Guide to the Chemical Synthesis of the Glidobactin Macrocyclic Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glidobactins, a class of potent natural product inhibitors of the 20S proteasome, represent a compelling scaffold for the development of next-generation anticancer therapeutics. Their unique 12-membered macrocyclic core, featuring non-proteinogenic amino acids, presents a significant synthetic challenge. This technical guide provides an in-depth analysis of the key chemical strategies developed to construct this intricate architecture, offering a comparative overview of a foundational total synthesis and a modern, highly efficient chemoenzymatic approach.

Introduction to the Glidobactin Scaffold

Glidobactin A and its close relatives, the cepafungins, are macrolactams that have garnered significant interest for their potent antitumor activity. This biological activity is primarily attributed to their ability to covalently and irreversibly inhibit multiple catalytic subunits of the 20S proteasome, a mechanism analogous to clinically approved drugs. The shared core structure, a 12-membered diamide (B1670390) ring, is constructed from two key non-proteinogenic amino acids: (4S)-amino-2(E)-pentenoic acid and (3S,4S)-4-hydroxylysine.

The primary hurdles in the total synthesis of the glidobactin core are twofold:

  • Stereoselective synthesis of the building blocks: The densely functionalized (3S,4S)-4-hydroxylysine, in particular, requires a lengthy and carefully controlled synthetic sequence in traditional chemical synthesis.

  • Efficient macrocyclization: The formation of the 12-membered ring is an entropically disfavored process, often plagued by low yields and competing side reactions such as intermolecular polymerization and intramolecular lactonization.

This guide will dissect two landmark approaches that have successfully navigated these challenges: the classic total synthesis of Glidobactin A by Schmidt, Kleefeldt, and Mangold (1992) and the more recent chemoenzymatic synthesis of the related Cepafungin I by Renata and coworkers (2020).

Retrosynthetic Analysis

A general retrosynthetic strategy for the glidobactin core involves the disconnection of the two amide bonds of the macrocycle. This reveals a linear peptide precursor composed of the key amino acid fragments. A crucial decision in the synthetic design is the point of macrocyclization, which significantly impacts the efficiency of the ring-closing step.

Retrosynthesis Glidobactin Core Glidobactin Core Linear Peptide Precursor Linear Peptide Precursor Glidobactin Core->Linear Peptide Precursor Amide Disconnection (Macrocyclization) Hydroxylysine Derivative Hydroxylysine Derivative Linear Peptide Precursor->Hydroxylysine Derivative Amide Disconnection Unsaturated Amino Acid Unsaturated Amino Acid Linear Peptide Precursor->Unsaturated Amino Acid Amide Disconnection

General retrosynthetic analysis of the glidobactin core.

Comparative Analysis of Synthetic Strategies

The synthesis of the glidobactin core has evolved significantly, moving from lengthy, purely chemical routes to more efficient chemoenzymatic strategies. Below is a summary of the two key approaches.

ParameterClassical Total Synthesis (Schmidt, 1992)Chemoenzymatic Synthesis (Renata, 2020)
Target Molecule Glidobactin ACepafungin I
Starting Material for Hydroxylysine L-Malic AcidL-Lysine
Key Hydroxylation Step Multi-step chemical synthesisSingle-step enzymatic C-H oxidation
Longest Linear Sequence 21 steps (for hydroxylated core)9 steps
Overall Yield Not explicitly reported, but likely <1%~7.9%
Macrocyclization Reagent Pentafluorophenyl (PFP) ester activation4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
Macrocyclization Yield 26-39%~60% (NMR Yield)
Scalability ChallengingDemonstrated gram-scale synthesis of intermediates

Synthetic Strategies and Key Experiments

Strategy 1: Classical Total Synthesis of Glidobactin A (Schmidt, Kleefeldt, and Mangold, 1992)

This early synthesis established a viable, albeit lengthy, route to the natural product and provided critical insights into the challenges of the macrocyclization step. The forward synthesis involves the independent preparation of the two key amino acid fragments, followed by their coupling and subsequent macrocyclization.[1]

The synthesis of the crucial hydroxylysine derivative began from L-malic acid, requiring numerous steps to install the correct stereochemistry.[1] The most challenging step was the ring closure. The Schmidt group investigated several methods and found that activating the carboxylic acid of the linear precursor as a pentafluorophenyl (PFP) ester was moderately successful. This reaction must be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Schmidt_Workflow L-Malic Acid L-Malic Acid Protected Hydroxylysine Protected Hydroxylysine L-Malic Acid->Protected Hydroxylysine Multi-step Synthesis Linear Peptide Precursor Linear Peptide Precursor Protected Hydroxylysine->Linear Peptide Precursor Peptide Coupling Unsaturated Amino Acid Unsaturated Amino Acid Unsaturated Amino Acid->Linear Peptide Precursor Peptide Coupling PFP Ester Activated Precursor PFP Ester Activated Precursor Linear Peptide Precursor->PFP Ester Activated Precursor Activation Glidobactin Core Glidobactin Core PFP Ester Activated Precursor->Glidobactin Core Macrocyclization (High Dilution)

Simplified workflow for the total synthesis of Glidobactin A.
Strategy 2: Chemoenzymatic Synthesis of Cepafungin I Core (Renata, 2020)

A modern and highly efficient approach to the glidobactin/cepafungin core was developed by Renata and coworkers, leveraging a key enzymatic C-H oxidation step.[2] This strategy significantly shortens the synthesis and improves the overall yield.

The key innovation is the use of the non-heme iron- and α-ketoglutarate-dependent dioxygenase GlbB, which catalyzes the direct and stereoselective hydroxylation of L-lysine at the C4 position. This enzymatic step, performed on a gram scale using the clarified lysate of E. coli overexpressing the enzyme, bypasses the lengthy chemical synthesis of the hydroxylysine derivative. The resulting (3S,4S)-4-hydroxylysine is then carried forward through a series of chemical transformations, culminating in a highly efficient DMTMM-mediated macrocyclization.

Renata_Workflow L-Lysine L-Lysine 4-Hydroxylysine (B1204564) 4-Hydroxylysine L-Lysine->4-Hydroxylysine Enzymatic C-H Oxidation (GlbB) Protected Intermediates Protected Intermediates 4-Hydroxylysine->Protected Intermediates Chemical Synthesis Linear Peptide Precursor Linear Peptide Precursor Protected Intermediates->Linear Peptide Precursor Peptide Coupling Cepafungin Core Cepafungin Core Linear Peptide Precursor->Cepafungin Core DMTMM Macrocyclization

Workflow for the chemoenzymatic synthesis of the Cepafungin I core.

Experimental Protocols (Chemoenzymatic Synthesis)

The following protocols are based on the procedures reported by Renata and coworkers for the synthesis of Cepafungin I.[2]

Protocol 1: Gram-Scale Enzymatic Hydroxylation of L-Lysine

This protocol describes the preparation of (3S,4S)-4-hydroxylysine using the clarified lysate of E. coli overexpressing the GlbB enzyme.

Materials:

Procedure:

  • E. coli cells are cultured and induced to express the GlbB and chaperone proteins. The cells are harvested by centrifugation.

  • The cell pellet is resuspended in potassium phosphate buffer and lysed by sonication on ice.

  • The cell debris is removed by centrifugation to obtain the clarified cell lysate.

  • In a large reaction vessel, L-lysine (e.g., ~7 g, 40 mM final concentration) is dissolved in the clarified lysate.

  • A solution of α-ketoglutaric acid, ammonium iron(II) sulfate, and L-ascorbic acid in buffer is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by LC-MS for the conversion of L-lysine to 4-hydroxylysine.

  • Upon completion, the reaction mixture is quenched, and the product is isolated and purified.

Protocol 2: Synthesis of the Linear Peptide Precursor

This protocol describes the chemical steps to elaborate the enzymatically produced 4-hydroxylysine into the linear precursor for macrocyclization. This involves protection of the amino and hydroxyl groups, followed by peptide coupling reactions.

(Note: The specific protecting group strategy and coupling conditions can vary. The following is a representative, generalized procedure based on the Renata synthesis.)

Procedure:

  • The amino groups of 4-hydroxylysine are protected, for example, as their tert-butyloxycarbonyl (Boc) derivatives.

  • The protected 4-hydroxylysine undergoes a series of reactions to form a key lactone intermediate.

  • The second amino acid fragment, a protected derivative of (4S)-amino-2(E)-pentenoic acid, is synthesized separately.

  • The two fragments are coupled using standard peptide coupling reagents (e.g., HATU, DIPEA) in an appropriate solvent like DMF.

  • Subsequent deprotection steps are carried out to yield the linear precursor ready for macrocyclization.

Protocol 3: DMTMM-Mediated Macrocyclization

This protocol describes the crucial ring-closing step to form the 12-membered macrocycle using DMTMM.

Materials:

  • Linear peptide precursor

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Anhydrous, high-purity solvent (e.g., THF/DMF mixture)

  • Non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)

Procedure:

  • The linear peptide precursor is dissolved in a large volume of anhydrous solvent to achieve high dilution conditions (typically ~1 mM).

  • DIPEA (e.g., 2-4 equivalents) is added to the solution.

  • DMTMM (e.g., 1.5 equivalents) is added to the reaction mixture in one portion.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is worked up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude macrocycle is purified by flash column chromatography or preparative HPLC to yield the pure Glidobactin core.

Conclusion

The synthesis of the Glidobactin macrocyclic core has seen remarkable progress, evolving from a formidable 21-step chemical synthesis to a highly efficient 9-step chemoenzymatic route. The classical synthesis by Schmidt and coworkers, while lengthy, was a landmark achievement that established the feasibility of constructing this complex architecture and highlighted the critical nature of the macrocyclization step. The modern chemoenzymatic approach developed by Renata's group provides a highly efficient, scalable, and modular route to this important pharmacophore. The strategic use of a C-H oxidizing enzyme dramatically reduces the step count and increases the overall yield, making the Glidobactin core and its analogs more accessible for medicinal chemistry exploration and the development of new proteasome inhibitors. This guide provides the foundational knowledge and practical insights necessary to embark on the synthesis of this important class of natural products.

References

The Pivotal Role of the α,β-Unsaturated Carbonyl Moiety in the Biological Activity of Glidobactin G

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactin G, a member of the glidobactin-like natural products (GLNPs), represents a class of potent proteasome inhibitors with significant potential in anticancer drug development. The biological activity of these compounds is intrinsically linked to the presence of a highly reactive α,β-unsaturated carbonyl group embedded within a 12-membered macrolactam ring. This reactive moiety is the linchpin of their mechanism of action, enabling irreversible covalent inhibition of the 20S proteasome. This technical guide provides a comprehensive overview of the biological activity of the α,β-unsaturated carbonyl in this compound, detailing its mechanism of action, summarizing key quantitative data from closely related analogs, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Introduction

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis in eukaryotic cells, responsible for the degradation of damaged, misfolded, or regulatory proteins. The 26S proteasome, the central enzymatic complex of the UPS, is a validated and compelling target for anticancer therapies. Glidobactins, a family of natural products, have emerged as potent proteasome inhibitors. Their core structure, featuring a 12-membered macrolactam ring with an α,β-unsaturated carbonyl group, is crucial for their biological activity. This electrophilic warhead allows for a targeted and irreversible attack on the active sites of the proteasome, leading to the disruption of cellular protein degradation and the induction of apoptosis in cancer cells. While this compound is a recognized member of this family, it is often found as a minor component, leading to a scarcity of specific quantitative data. Therefore, this guide will leverage data from the well-characterized analogs, Glidobactin A and Glidobactin C, to illustrate the potent biological activity conferred by the shared α,β-unsaturated carbonyl functionality.

Mechanism of Action: The Michael Addition Attack

The primary mechanism by which glidobactins exert their biological activity is through the irreversible inhibition of the 20S proteasome. The key event is a Michael-type 1,4-addition reaction between the α,β-unsaturated carbonyl group of the glidobactin and the N-terminal threonine residue of the proteasome's catalytic β-subunits. This forms a stable, covalent ether bond, effectively and permanently disabling the enzyme's proteolytic activity.[1][2]

Glidobactins exhibit a unique co-inhibition profile, targeting both the chymotrypsin-like (β5) and the trypsin-like (β2) subunits of the proteasome.[3] This dual inhibition is a distinguishing feature compared to other classes of proteasome inhibitors. The irreversible nature of this covalent bond leads to sustained proteasome inhibition within the cell, as restoration of function requires the de novo synthesis of proteasome complexes.[4]

Quantitative Biological Activity Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the inhibitory potency and cytotoxicity of the closely related and well-characterized analogs, Glidobactin A and Glidobactin C. These compounds share the same core structure and the critical α,β-unsaturated carbonyl moiety, making their biological activities highly comparable and representative of the glidobactin class.

Table 1: Proteasome Inhibitory Activity of Glidobactin Analogs (IC50 Values)

CompoundTarget Proteasome SubunitIC50 (nM)Source
Glidobactin AChymotrypsin-like (CT-L)19[1]
Glidobactin CConstitutive Proteasome (Chymotrypsin-like)2.9 ± 2.2[4]
Glidobactin CConstitutive Proteasome (Trypsin-like)2.4 ± 2.8[4]
Glidobactin CImmunoproteasome (Chymotrypsin-like)7.1 ± 5.3[4]
Glidobactin CImmunoproteasome (Trypsin-like)2.5 ± 2.0[4]

Table 2: Cytotoxicity of Glidobactin Analogs (IC50 Values)

CompoundCell LineCell TypeIC50 (µM)Reference
Glidobactin AMM1.SMultiple Myeloma0.004[5]
Glidobactin AMM1.RL (dexamethasone-resistant)Multiple Myeloma0.005[5]
Glidobactin ASK-N-SHNeuroblastoma0.015 (proteasome inhibition)[5]
Glidobactin CBreast Cancer Cell LinesBreast Cancer"Single-digit nanomolar potency"[5]

Signaling Pathways Affected by Glidobactin-Mediated Proteasome Inhibition

The inhibition of the proteasome by glidobactins triggers a cascade of downstream cellular events, ultimately leading to apoptosis. The accumulation of poly-ubiquitinated proteins is a primary consequence, leading to cellular stress.[3] A key event is the stabilization and accumulation of the tumor suppressor protein p53, which is normally targeted for proteasomal degradation.[3] Activated p53 can then transcriptionally activate pro-apoptotic genes, initiating the apoptotic cascade.

Furthermore, proteasome inhibition can affect other critical signaling pathways, such as the NF-κB pathway.[6] By preventing the degradation of IκB, an inhibitor of NF-κB, glidobactins can suppress the pro-survival signaling mediated by NF-κB.

Glidobactin_Signaling_Pathway cluster_downstream Downstream Effects Glidobactin This compound (α,β-unsaturated carbonyl) Proteasome 20S Proteasome (β2 & β5 subunits) Glidobactin->Proteasome Irreversible Inhibition (Michael Addition) Ub_Proteins Poly-ubiquitinated Proteins p53_degradation p53 Degradation IkB_degradation IκB Degradation Proteasome->Ub_Proteins Degradation Proteasome->p53_degradation Proteasome->IkB_degradation Apoptosis Apoptosis Ub_Proteins->Apoptosis Cellular Stress p53_accumulation p53 Accumulation & Activation p53_degradation->p53_accumulation Inhibition of p53_accumulation->Apoptosis Induction of NFkB_activation NF-κB Activation IkB_degradation->NFkB_activation Inhibition of Cell_Survival Cell Survival NFkB_activation->Cell_Survival

Caption: Signaling cascade initiated by this compound-mediated proteasome inhibition.

Detailed Experimental Protocols

Characterizing the biological activity of this compound and its α,β-unsaturated carbonyl moiety involves a series of biochemical and cell-based assays. The following are detailed protocols for key experiments, adapted from methodologies used for Glidobactin C.

Proteasome Inhibition Assay (Fluorogenic Substrate Assay)

This assay quantifies the ability of this compound to inhibit the specific catalytic activities of the proteasome.

Materials:

  • Purified 20S proteasome (human or yeast)

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the purified 20S proteasome to each well.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately measure the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the biological activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Proteasome_Assay Proteasome Inhibition Assay (Fluorogenic Substrate) Compound_Prep->Proteasome_Assay Cytotoxicity_Assay Cell Viability Assay (MTT Assay) Compound_Prep->Cytotoxicity_Assay Cell_Culture Culture Cancer Cell Lines Cell_Culture->Cytotoxicity_Assay IC50_Proteasome Determine Proteasome Inhibition IC50 Proteasome_Assay->IC50_Proteasome IC50_Cytotoxicity Determine Cytotoxicity IC50 Cytotoxicity_Assay->IC50_Cytotoxicity

Caption: Workflow for characterizing this compound's biological activity.

Conclusion

The α,β-unsaturated carbonyl moiety is the cornerstone of the biological activity of this compound and the broader glidobactin family. Its ability to act as a Michael acceptor facilitates the irreversible covalent modification of the proteasome, leading to potent and sustained inhibition of this critical cellular machine. This targeted disruption of protein homeostasis culminates in the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this class of natural products. While specific quantitative data for this compound remains elusive, the extensive research on its close analogs provides a robust framework for understanding its mechanism of action and for guiding future drug development efforts. The detailed protocols and visualized workflows presented in this guide offer a practical resource for researchers dedicated to exploring the full therapeutic potential of glidobactins.

References

Methodological & Application

Application Notes and Protocols for In Vitro Proteasome Inhibition Assay Using Glidobactin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a vital role in cellular homeostasis. Its dysregulation is implicated in various diseases, including cancer, making the proteasome a key therapeutic target.[1] Glidobactin G, a member of the glidobactin family of natural products, is a potent and irreversible inhibitor of the 20S proteasome.[2][3] This document provides detailed protocols for an in vitro proteasome inhibition assay using this compound, methods for data analysis, and a summary of its mechanism of action.

Glidobactins, including this compound, possess a unique 12-membered macrolactam ring with an α,β-unsaturated carbonyl group.[1][2][4] This reactive group covalently binds to the N-terminal threonine residue of the active sites of the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of the proteasome, leading to irreversible inhibition.[1][4][5] This dual inhibitory profile makes this compound a valuable tool for studying the specific roles of these catalytic subunits.

Data Presentation: Inhibitory Potency of Glidobactin Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Glidobactin analogs against various proteasome subunits. This data is provided to offer a comparative context for the expected potency of this compound.

CompoundTarget Subunit(s)Proteasome TypeIC50 (nM)Reference
Glidobactin C β5 (Chymotrypsin-like) & β2 (Trypsin-like)Constitutive & ImmunoproteasomeSingle-digit nanomolar[6]
Glidobactin A Chymotrypsin-likeYeast Constitutive Proteasome19[2]
Cepafungin I (Glidobactin analog) Chymotrypsin-likeYeast Constitutive Proteasome4[2]
TIR-199 (Syrbactin analog) β2 and β5Human ProteasomeDose-dependent inhibition[7]

Mandatory Visualizations

Signaling Pathway of Proteasome Inhibition by this compound

cluster_0 Cellular Environment This compound This compound 20S Proteasome 20S Proteasome This compound->20S Proteasome Irreversible Inhibition (β2 & β5 subunits) Protein Accumulation Protein Accumulation 20S Proteasome->Protein Accumulation Inhibition leads to Amino Acids Amino Acids 20S Proteasome->Amino Acids Protein Degradation Ubiquitinated Proteins Ubiquitinated Proteins Ubiquitinated Proteins->20S Proteasome Targeted for Degradation Apoptosis Apoptosis Protein Accumulation->Apoptosis Induces

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow for In Vitro Proteasome Inhibition Assay

cluster_workflow Experimental Protocol prep Prepare Reagents: - this compound dilutions - 20S Proteasome - Fluorogenic Substrate incubate Incubate Proteasome with this compound prep->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Calculate Reaction Rate & Determine IC50 measure->analyze

Caption: Workflow for the in vitro proteasome activity assay.

Experimental Protocols

In Vitro Proteasome Inhibition Assay Using a Fluorogenic Substrate

This protocol details the measurement of the chymotrypsin-like (β5) and trypsin-like (β2) activities of the 20S proteasome in the presence of this compound using specific fluorogenic peptide substrates.

Materials:

  • Purified 20S human proteasome (constitutive or immunoproteasome)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT[1]

  • Fluorogenic Substrates:

    • For β5 (Chymotrypsin-like) activity: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)[1]

    • For β2 (Trypsin-like) activity: Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin) or Boc-LRR-AMC[1][6]

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm[1][8]

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C.

  • Preparation of Serial Dilutions:

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations for IC50 determination.

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.

  • Assay Setup:

    • In a 96-well black microplate, add 2 µL of each diluted this compound solution or DMSO vehicle control to respective wells.[1]

    • Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.[1]

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding to the proteasome.[1]

  • Enzymatic Reaction and Measurement:

    • Prepare a 10X stock solution of the desired fluorogenic substrate in Assay Buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the 10X substrate solution to each well. The final concentration should be approximately 50 µM for Suc-LLVY-AMC or 100 µM for Z-LLE-AMC.[1]

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) every 2 minutes for a duration of 30-60 minutes.[1]

Data Analysis:

  • Calculate the Rate of Reaction:

    • For each well, plot the fluorescence intensity against time.

    • Determine the rate of reaction (slope) from the linear portion of the curve.

  • Calculate Percentage of Inhibition:

    • The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor-treated sample / Rate of vehicle control)] x 100

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Conclusion

This compound is a powerful and specific irreversible inhibitor of the β2 and β5 subunits of the proteasome.[1] The provided protocols offer a robust framework for researchers to investigate the inhibitory effects of this compound on proteasome activity in vitro. These assays are crucial for understanding its mechanism of action and for the development of novel therapeutics targeting the ubiquitin-proteasome system.

References

Application Note: Cell-Based Assay for Determining Glidobactin G Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin G, a member of the glidobactin family of natural products, is a potent proteasome inhibitor with significant potential in anticancer drug development.[1][2][3] Glidobactins exert their cytotoxic effects by irreversibly inhibiting the 20S proteasome, a critical cellular complex responsible for protein degradation.[4] This inhibition disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of programmed cell death (apoptosis).[4][5] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard cell-based assay and outlines methods for further mechanistic studies.

Mechanism of Action: Proteasome Inhibition Leading to Apoptosis

This compound and its analogs act as irreversible inhibitors of the proteasome, primarily targeting the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the 20S catalytic core.[5] The inhibition is achieved through a covalent Michael-type addition reaction.[5] This blockage of proteasomal activity leads to a cellular accumulation of poly-ubiquitinated proteins that would normally be degraded.[5] The resulting cellular stress triggers a cascade of events culminating in apoptosis. Key signaling pathways involved include the stabilization and accumulation of the tumor suppressor protein p53 and the activation of the caspase cascade, including the executioner caspases 3 and 7.[6][7][8]

Data Presentation

While specific IC50 values for this compound are not widely available in public literature, the data for the closely related analogs, Glidobactin A and C, indicate potent nanomolar activity against various cancer cell lines. This information can be used as a reference to estimate the expected cytotoxic potency of this compound.

CompoundCell LineCell TypeIC50 (µM)
Glidobactin AMM1.SMultiple Myeloma0.004
Glidobactin AMM1.RLDexamethasone-resistant Multiple Myeloma0.005
Glidobactin ASK-N-SHNeuroblastoma0.015 (proteasome inhibition)
Luminmycin D (a glidobactin/luminmycin derivative)MIA PaCa-2Pancreatic Cancer0.11

Table 1: In vitro cytotoxicity and proteasome inhibition data for Glidobactin analogs.[4][9][10]

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic and pro-apoptotic activity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.[7]

Materials:

  • LDH cytotoxicity assay kit

  • Cells and this compound as described for the MTT assay

Protocol:

  • Follow the cell seeding and compound treatment steps as described in the MTT assay protocol.

  • Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a provided lysis buffer).

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of key executioner caspases, providing a direct indication of apoptosis induction.

Materials:

  • Caspase-3/7 assay kit (e.g., luminescent or fluorescent)

  • Cells and this compound as described for the MTT assay

  • Opaque-walled 96-well plates (for luminescence/fluorescence)

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.

  • Reagent Addition: After incubation, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Mandatory Visualizations

Glidobactin_G_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution D Treat Cells with Serial Dilutions of this compound A->D B Culture Cancer Cell Line C Seed Cells in 96-well Plate B->C C->D E Incubate for 24-72 hours D->E F Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH) E->F G Measure Absorbance/Fluorescence/Luminescence F->G H Calculate % Viability/Cytotoxicity G->H I Determine IC50 Value H->I

Caption: Experimental workflow for determining this compound cytotoxicity.

Glidobactin_Signaling_Pathway GlidobactinG This compound Proteasome 20S Proteasome (β2 & β5 subunits) GlidobactinG->Proteasome Inhibition UbProteins Accumulation of Poly-ubiquitinated Proteins Proteasome->UbProteins p53 Stabilization of p53 UbProteins->p53 Bax Upregulation of Bax p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Application Notes and Protocols for the Fermentation and Production of Glidobactin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation, extraction, and purification of Glidobactin G, a potent antitumor antibiotic. The methodologies outlined are based on established research and are intended to serve as a guide for laboratory-scale production.

Introduction

Glidobactins are a family of lipopeptide antibiotics first isolated from the gliding bacterium Polyangium brachysporum (now reclassified as Schlegelella brevitalea).[1] this compound, along with its analogs, exhibits significant cytotoxic activity, making it a compound of interest for anticancer drug development.[1] The biosynthesis of Glidobactins is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery encoded by the glb gene cluster.[2][3] This document details the methods for producing and isolating this compound for research and development purposes. Heterologous expression of the glb gene cluster in hosts like Escherichia coli has also been successfully demonstrated, offering an alternative production route.[4]

Data Presentation

Table 1: Fermentation Media Composition
ComponentSeed Culture MediumProduction Medium
Glucose4.0%4.0%
Soluble Starch-2.0%
Pharmamedia1.0%1.0%
Yeast Extract1.0%1.0%
CaCO₃0.2%0.2%
Adekanol LG-109-0.05%
pH 7.27.2
Table 2: Fermentation and Culture Parameters
ParameterSeed CultureProduction Culture
Producing Strain Polyangium brachysporum sp. nov. K481-B101Polyangium brachysporum sp. nov. K481-B101
Vessel 500-ml Erlenmeyer flask500-ml Erlenmeyer flask or bioreactor
Medium Volume 100 ml100 ml (flask)
Inoculum -5 ml of seed culture
Temperature 30°C30°C
Agitation 200 rpm (rotary shaker)200 rpm (rotary shaker)
Incubation Time 3 days5 days

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification seed_culture Seed Culture (3 days, 30°C, 200 rpm) production_culture Production Culture (5 days, 30°C, 200 rpm) seed_culture->production_culture Inoculation centrifugation Centrifugation of Broth production_culture->centrifugation supernatant_extraction Supernatant Extraction (n-butanol) centrifugation->supernatant_extraction mycelial_extraction Mycelial Cake Extraction (80% aqueous acetone) centrifugation->mycelial_extraction concentration Concentration to Crude Extract supernatant_extraction->concentration mycelial_extraction->concentration silica_gel Silica (B1680970) Gel Chromatography concentration->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC (C18) sephadex->hplc pure_glidobactin Pure this compound hplc->pure_glidobactin

Caption: Experimental workflow for this compound production.

Experimental Protocols

Fermentation Protocol

This protocol describes the two-stage fermentation process for the production of this compound using Polyangium brachysporum.

a. Seed Culture Preparation

  • Prepare the seed culture medium as detailed in Table 1.

  • Dispense 100 ml of the medium into 500-ml Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the flasks with a stock culture of P. brachysporum.

  • Incubate the flasks at 30°C for 3 days on a rotary shaker at 200 rpm.

b. Production Culture

  • Prepare the production medium as specified in Table 1.

  • Dispense 100 ml of the production medium into 500-ml Erlenmeyer flasks or prepare a larger volume for a bioreactor and sterilize.

  • Inoculate the production medium with 5 ml of the seed culture.

  • Incubate the production culture at 30°C for 5 days on a rotary shaker at 200 rpm. For bioreactor cultivation, maintain the pH at 7.2 and ensure adequate aeration.

Extraction and Purification Protocol

This protocol details the multi-step process for isolating and purifying this compound from the fermentation broth.

a. Extraction

  • Harvest the production culture broth (e.g., 10 liters) and centrifuge at 3,000 rpm for 10 minutes to separate the supernatant and the mycelial cake.

  • Extract the supernatant twice with an equal volume of n-butanol.

  • Extract the mycelial cake with 80% aqueous acetone (B3395972).

  • Concentrate the acetone extract in vacuo to remove the acetone.

  • Extract the remaining aqueous solution twice with n-butanol.

  • Combine all n-butanol extracts, wash with water, and concentrate to a brown oil, which is the crude extract.

b. Chromatographic Purification

  • Silica Gel Chromatography:

    • Apply the crude extract to a silica gel column (e.g., Wako-gel C-200).

    • Elute the column with a stepwise gradient of chloroform (B151607) and methanol (B129727).

    • Collect the active fractions as determined by an appropriate assay (e.g., antimicrobial activity or HPLC analysis).

  • Sephadex LH-20 Chromatography:

    • Pool and concentrate the active fractions from the silica gel chromatography.

    • Apply the concentrated sample to a Sephadex LH-20 column.

    • Elute the column with methanol and collect the active fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification step using preparative reverse-phase HPLC on a C18 column.

    • Use a mobile phase of acetonitrile-water to elute this compound.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC-MS.

Analytical Method: HPLC-MS for Quantification

This method can be used for the quantitative analysis of this compound in fermentation broth or at various stages of purification.[5]

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the organic solvent to dryness.

    • Re-dissolve the extract in methanol for analysis.

  • HPLC-MS Conditions:

    • HPLC System: Agilent 1260 or equivalent.[5]

    • Column: Eclipse Plus C18 (3.5 µm, 2.1 x 30 mm).[5]

    • Mobile Phase A: Water + 0.1% Formic Acid.[5]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

    • Gradient: 3-60% Solvent B over 8 minutes.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Column Temperature: 40°C.[5]

    • Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent.[5]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]

  • Quantification:

    • Generate a standard curve using purified this compound.

    • Quantify this compound in the samples by comparing the peak area from the extracted ion chromatogram to the standard curve.[5]

Biosynthesis of Glidobactin

The biosynthesis of Glidobactin is a complex process involving a series of enzymes encoded by the glb gene cluster.[2][6] The core structure is assembled on a hybrid NRPS-PKS assembly line.

biosynthesis_pathway cluster_precursors Precursor Synthesis cluster_assembly NRPS/PKS Assembly Line cluster_products Products lysine (B10760008) L-Lysine glbB GlbB (Lysine 4-hydroxylase) lysine->glbB dodecanoic_acid Dodecanoic Acid glbG GlbG (Fatty Acid Desaturase) dodecanoic_acid->glbG l_threonine L-Threonine glbF GlbF (NRPS) l_threonine->glbF hydroxy_lysine erythro-4-hydroxy-L-lysine glbB->hydroxy_lysine unsaturated_fatty_acid 2(E),4(E)-dodecadienoic acid glbG->unsaturated_fatty_acid acylated_threonine Acylated L-Threonine glbF->acylated_threonine glbC GlbC (NRPS/PKS) glidobactin_core Glidobactin Core Assembly glbC->glidobactin_core release Release and Cyclization (TE domain) glidobactin_g This compound release->glidobactin_g hydroxy_lysine->glbC unsaturated_fatty_acid->glbF acylated_threonine->glbC glidobactin_core->release

Caption: Biosynthetic pathway of this compound.

The key steps in the biosynthesis are:

  • Hydroxylation of L-lysine: The enzyme GlbB, a lysine 4-hydroxylase, converts L-lysine to erythro-4-hydroxy-L-lysine.[3][7]

  • Fatty Acid Desaturation: GlbG is involved in the formation of the unsaturated fatty acid side chain, 2(E),4(E)-dodecadienoic acid, from dodecanoic acid.[8]

  • Acylation of L-threonine: The NRPS module GlbF activates L-threonine and attaches the unsaturated fatty acid side chain.[3][7]

  • Peptide Assembly: The hybrid NRPS-PKS enzyme, GlbC, orchestrates the condensation of the acylated L-threonine, the modified lysine, and other precursor units.[3][7]

  • Cyclization and Release: A thioesterase (TE) domain catalyzes the intramolecular cyclization and releases the final Glidobactin product.[4]

Other genes in the glb cluster have putative functions such as regulation (glbA), transport (glbD), and as an MbtH-like protein (glbE), which may be essential for the proper functioning of the NRPS machinery.[3][6] The exact roles of some genes, like glbH, are still under investigation.[3]

References

Application Note: HPLC Purification of Glidobactin G from Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactins are a family of potent antitumor lipopeptide antibiotics produced by various bacteria, including Polyangium brachysporum. Glidobactin G, a minor component of the glidobactin complex, has garnered interest for its potential therapeutic applications. Its isolation and purification from fermentation broth are critical for further research and development. This document provides a detailed protocol for the extraction and purification of this compound, culminating in a final high-performance liquid chromatography (HPLC) step. The methodologies are based on established protocols for related glidobactins and may require optimization for specific experimental conditions.

Data Presentation

The following table summarizes the key parameters for the HPLC purification of this compound. These values are provided as a starting point and may be optimized for specific instruments and column chemistries.

ParameterValue
HPLC System Preparative HPLC System
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30-70% B over 40 minutes
Flow Rate 4.0 mL/min
Detection 210 nm
Injection Volume 500 µL (of concentrated extract)
Expected Retention Time Variable, dependent on exact conditions

Experimental Protocols

The purification of this compound is a multi-step process involving fermentation, extraction, and several chromatographic stages.

I. Fermentation

The production of this compound is achieved through submerged fermentation of the producing microorganism.

  • Media Preparation : Prepare a suitable fermentation medium. A common medium includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential salts. Sterilize the medium by autoclaving.[1]

  • Inoculation and Culture Conditions : Inoculate the sterile medium with a fresh culture of the producing strain. Incubate the culture under optimal conditions for Glidobactin production (e.g., 30°C for 5 days with shaking).[2]

  • Monitoring Production : Monitor the production of Glidobactins over time using analytical techniques such as HPLC coupled with mass spectrometry (LC-MS).[1]

II. Extraction

This protocol describes the initial extraction of Glidobactins from the fermentation broth.

  • Separation of Biomass : Following fermentation, separate the bacterial cells from the culture broth by centrifugation (e.g., 3,000 rpm for 10 minutes). The supernatant contains the secreted Glidobactins.[1][2]

  • Solvent Extraction : Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or n-butanol. Repeat the extraction multiple times to ensure complete recovery. Pool the organic extracts.[1][2][3]

  • Concentration : Concentrate the pooled organic extracts under reduced pressure to obtain a crude extract.[1][2]

III. Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Solid-Phase Extraction (SPE) :

    • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by water.[1]

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol in water) to remove polar impurities.[1]

    • Elute the Glidobactins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[1]

    • Concentrate the eluate to dryness.[1]

  • Flash Chromatography :

    • The dried extract from the SPE step can be further fractionated using flash chromatography on a silica (B1680970) gel column.[1]

    • A typical solvent system is a stepwise gradient of chloroform (B151607) and methanol.[2]

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and concentrate them.

  • Sephadex LH-20 Chromatography :

    • For further purification, the active fractions from flash chromatography can be applied to a Sephadex LH-20 column.[2]

    • Elute the column with methanol.[2]

    • Collect and analyze fractions as described above. Pool the relevant fractions and concentrate.

  • Preparative HPLC :

    • The final purification is achieved by preparative reversed-phase HPLC.[2]

    • Dissolve the concentrated fraction in a small volume of the initial mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

    • Perform the HPLC separation using the parameters outlined in the data table above.

    • Collect fractions corresponding to the peak of interest.

    • Confirm the identity and purity of this compound in the collected fractions using analytical HPLC and LC-MS.

    • Pool the pure fractions and lyophilize to obtain purified this compound.

Visualization

Experimental Workflow

The overall workflow for the purification of this compound from culture broth is depicted in the following diagram.

Glidobactin_G_Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Chromatographic Purification cluster_hplc Final Purification Fermentation 1. Fermentation of Producing Strain Centrifugation 2. Centrifugation to Separate Biomass Fermentation->Centrifugation SolventExtraction 3. Solvent Extraction of Supernatant Centrifugation->SolventExtraction Concentration1 4. Concentration to Crude Extract SolventExtraction->Concentration1 SPE 5. Solid-Phase Extraction (SPE) Concentration1->SPE FlashChrom 6. Silica Gel Flash Chromatography SPE->FlashChrom Sephadex 7. Sephadex LH-20 Chromatography FlashChrom->Sephadex PrepHPLC 8. Preparative HPLC Sephadex->PrepHPLC Lyophilization 9. Lyophilization PrepHPLC->Lyophilization PureGlidobactinG Purified this compound Lyophilization->PureGlidobactinG

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Glidobactin G in Cancer Cell Line Viability Studies (MTT Assay)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactins are a class of natural products that have garnered significant interest in oncology research due to their potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for the use of Glidobactin G, a member of this family, in cancer cell line viability studies, with a specific focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Glidobactins exert their anticancer effects primarily through the irreversible inhibition of the 20S proteasome, a critical cellular machinery for protein degradation.[4][5] This inhibition disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins and ultimately inducing programmed cell death (apoptosis).[2][4]

While specific quantitative data for this compound is not extensively available in publicly accessible literature, data from closely related analogs such as Glidobactin A and Glidobactin C provide a strong indication of the potent nanomolar activity characteristic of this compound class.[2][4][6]

Mechanism of Action: Proteasome Inhibition

Glidobactins, including this compound, are potent proteasome inhibitors.[2][6] They covalently and irreversibly bind to the active site N-terminal threonine residues of the catalytic β-subunits within the 20S proteasome.[1][7] This inhibition primarily targets the chymotrypsin-like (β5) activity of the proteasome, and in some cases, also the trypsin-like (β2) and caspase-like (β1) activities.[2][4] The blockage of proteasome function leads to the accumulation of misfolded and regulatory proteins, which triggers cellular stress responses, cell cycle arrest, and ultimately apoptosis.[2][5]

cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound 20S Proteasome 20S Proteasome This compound->20S Proteasome Inhibits Protein Degradation Protein Degradation 20S Proteasome->Protein Degradation Mediates Accumulation of Ub-Proteins Accumulation of Ub-Proteins 20S Proteasome->Accumulation of Ub-Proteins Ubiquitinated Proteins Ubiquitinated Proteins Ubiquitinated Proteins->20S Proteasome Targeted for Degradation ER Stress ER Stress Accumulation of Ub-Proteins->ER Stress p53 Accumulation p53 Accumulation Accumulation of Ub-Proteins->p53 Accumulation Apoptosis Apoptosis ER Stress->Apoptosis p53 Accumulation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 Accumulation->Cell Cycle Arrest

Caption: this compound-mediated proteasome inhibition signaling pathway.

Data Presentation: Cytotoxicity of Glidobactin Analogs

The following tables summarize the reported cytotoxic activities (IC50 values) of Glidobactin A and the described potency of Glidobactin C against various human cancer cell lines. This data serves as a valuable reference for designing experiments with this compound.

Table 1: IC50 Values of Glidobactin A in Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)
Glidobactin AMM1.SMultiple Myeloma0.004[4][8]
Glidobactin AMM1.RLDexamethasone-resistant Multiple Myeloma0.005[4][8]
Glidobactin ASK-N-SHNeuroblastoma0.015 (proteasome inhibition)[4][8]

Table 2: Described Potency of Glidobactin C

CompoundCell LineCell TypePotency
Glidobactin CBreast Cancer Cell LinesBreast Cancer"Single-digit nanomolar potency"[4]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[2][4]

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)[2]

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2][4]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A wide range of concentrations should be tested initially to determine the approximate IC50 value.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank control (medium only).[2][4]

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[2][4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2][4]

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[4]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][10]

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

cluster_workflow MTT Assay Workflow Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) 24h Incubation (37°C, 5% CO2) 24h Incubation (37°C, 5% CO2) Cell Seeding (96-well plate)->24h Incubation (37°C, 5% CO2) This compound Treatment (Serial Dilutions) This compound Treatment (Serial Dilutions) 24h Incubation (37°C, 5% CO2)->this compound Treatment (Serial Dilutions) 48-72h Incubation 48-72h Incubation This compound Treatment (Serial Dilutions)->48-72h Incubation Add MTT Solution Add MTT Solution 48-72h Incubation->Add MTT Solution 2-4h Incubation 2-4h Incubation Add MTT Solution->2-4h Incubation Add Solubilization Solution Add Solubilization Solution 2-4h Incubation->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Measure Absorbance (570nm)->Data Analysis (IC50 Calculation) End End Data Analysis (IC50 Calculation)->End

References

Glidobactin G as a Chemical Probe for Ubiquitin-Proteasome System Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in maintaining protein homeostasis and regulating a myriad of cellular processes.[1] Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.[1][2] Glidobactins are a class of natural product proteasome inhibitors that have emerged as potent tools for studying the UPS.[2][3][4]

This document provides detailed application notes and experimental protocols for the utilization of Glidobactin G and its close analogs as chemical probes in UPS research. While specific detailed experimental data for this compound is limited, the information presented here is based on the well-characterized Glidobactin C, which shares the same core structure and mechanism of action. Researchers should consider this information as a strong starting point for their investigations with this compound, with the understanding that empirical validation is recommended.

Glidobactins exhibit a unique mechanism of action, co-inhibiting the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of both the constitutive proteasome and the immunoproteasome with high potency.[1][2] Their cell-permeable nature further enhances their utility for in-cell and in-vivo studies.[1][2]

Mechanism of Action

Glidobactins, including this compound, belong to the syrbactin class of irreversible proteasome inhibitors.[1] They possess a 12-membered macrolactam ring containing an α,β-unsaturated carbonyl group.[2] This reactive moiety covalently and irreversibly binds to the N-terminal threonine residue of the active sites of the β2 and β5 proteasome subunits.[1] This covalent modification effectively blocks the chymotrypsin-like (β5) and trypsin-like (β2) proteolytic activities of the proteasome.

cluster_0 This compound cluster_1 20S Proteasome cluster_2 Cellular Consequences Glidobactin_G This compound (α,β-unsaturated carbonyl) Proteasome β2 and β5 Subunits (N-terminal Threonine) Glidobactin_G->Proteasome Covalent & Irreversible Binding Inhibition Proteasome Inhibition Proteasome->Inhibition Blocks Proteolytic Activity Ub_Proteins Accumulation of Poly-ubiquitinated Proteins Inhibition->Ub_Proteins Apoptosis Apoptosis Ub_Proteins->Apoptosis

Mechanism of this compound-mediated proteasome inhibition.

Quantitative Data

The inhibitory potency of glidobactins has been quantified against various proteasome subunits and in different cell lines. The following table summarizes key IC50 values for Glidobactin A and C, which are expected to be comparable to this compound.

CompoundTargetSpeciesAssay TypeIC50 (nM)
Glidobactin CConstitutive Proteasome β2 subunitHumanEnzyme Assaysingle-digit nM
Glidobactin CConstitutive Proteasome β5 subunitHumanEnzyme Assaysingle-digit nM
Glidobactin AChymotrypsin-like (ChT-L)HumanCell-based Assay15 (SK-N-SH cells)
Glidobactin AMultiple Myeloma (MM1.S)HumanCell Viability4
Glidobactin ADexamethasone-Resistant MM (MM1.RL)HumanCell Viability5

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and substrate concentrations used.

Experimental Protocols

In Vitro Proteasome Inhibition Assay

This protocol describes the measurement of proteasome activity in the presence of this compound using a fluorogenic peptide substrate specific for the chymotrypsin-like (β5) or trypsin-like (β2) activity.[1]

Materials:

  • This compound (stock solution in DMSO)

  • Purified 20S proteasome (human or other species)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Fluorogenic Substrate:

    • For β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

    • For β2 (Trypsin-like): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.[1]

  • Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.[1]

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.[1]

  • Prepare a 10X stock solution of the fluorogenic substrate in Assay Buffer.

  • Initiate the reaction by adding 10 µL of the 10X substrate solution to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Start Prepare this compound and Proteasome Incubate Incubate this compound with 20S Proteasome Start->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence Kinetics Add_Substrate->Measure Analyze Calculate Reaction Rates and Determine IC50 Measure->Analyze End Results Analyze->End

Workflow for in vitro proteasome activity assay.
Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cultured cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Absorbance plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.[1]

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).[1]

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.[1]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.[1]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.[1]

  • Measure the absorbance at 570 nm using a spectrophotometer.[1]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Western Blotting for Detection of Poly-ubiquitinated Proteins

This protocol is used to visualize the accumulation of polyubiquitinated proteins in cells following treatment with this compound, which is a hallmark of proteasome inhibition.[1]

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • 6-well tissue culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Ubiquitin

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or DMSO for desired time points (e.g., 4, 8, 12, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Normalize protein amounts, prepare samples with Laemmli buffer, and boil.

  • Separate the proteins by SDS-PAGE on a 4-15% gradient gel.[1]

  • Transfer the proteins to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again with TBST.[1]

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[1]

Signaling Pathways Modulated by Glidobactins

Proteasome inhibition by glidobactins triggers a cascade of downstream cellular events. A primary effect is the accumulation of poly-ubiquitinated proteins, which are the natural substrates of the proteasome.[2] This disruption of protein homeostasis can lead to the accumulation of key regulatory proteins, such as the tumor suppressor p53, which in turn can trigger programmed cell death (apoptosis).[2] Additionally, proteasome inhibition can induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, further contributing to apoptosis. In some contexts, activation of pro-survival pathways like the Akt signaling pathway has been observed as a compensatory response to the cellular stress induced by proteasome inhibition.[5]

Glidobactin_G This compound Proteasome Proteasome Glidobactin_G->Proteasome Inhibits Ub_Proteins Accumulation of Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Akt Akt Activation (Pro-survival) Proteasome->Akt Induces p53 p53 Accumulation Ub_Proteins->p53 ER_Stress ER Stress / UPR Ub_Proteins->ER_Stress Apoptosis Apoptosis p53->Apoptosis ER_Stress->Apoptosis

References

Application of Glidobactin G in Multiple Myeloma Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. A cornerstone of MM therapy is the inhibition of the ubiquitin-proteasome system (UPS), which is critical for protein homeostasis and is a key vulnerability in cancer cells. Glidobactin G belongs to the syrbactin class of natural products, which have emerged as potent and irreversible inhibitors of the 26S proteasome.[1] While direct research on this compound in multiple myeloma is limited, extensive data from its close analogs, such as Glidobactin A, C, and D, as well as the syrbactin analog TIR-199, provide a strong rationale for its investigation as a potential therapeutic agent.[1][2]

This document provides a comprehensive overview of the application of this compound in multiple myeloma research, with a focus on its mechanism of action, protocols for in vitro evaluation, and the signaling pathways it modulates. The information presented is largely based on studies of its close structural and functional analogs and is intended to serve as a guide for preclinical evaluation.

Mechanism of Action

This compound, like other members of the syrbactin family, acts as an irreversible inhibitor of the 26S proteasome.[1] The primary molecular target is the N-terminal threonine residue of the proteasome's catalytic β-subunits.[1] This inhibition predominantly affects the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) activities of the proteasome, while the caspase-like (β1) activity is generally unaffected.[1]

The covalent and irreversible binding of this compound to the proteasome leads to a cascade of downstream effects within multiple myeloma cells:

  • Accumulation of Poly-ubiquitinated Proteins: Inhibition of proteasomal degradation results in the buildup of misfolded and regulatory proteins tagged with ubiquitin.[3]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded proteins triggers the unfolded protein response (UPR), leading to ER stress.

  • Cell Cycle Arrest: Disruption of the degradation of key cell cycle regulators, such as cyclins, leads to cell cycle arrest.[1]

  • Induction of Apoptosis: The culmination of these cellular stresses activates the intrinsic apoptotic pathway, leading to programmed cell death.[3][4]

Quantitative Data: Potency of Glidobactin Analogs

CompoundAssayCell Line(s)IC50 Value (µM)Reference
Glidobactin A Cell ProliferationMM1.S (Dexamethasone-Sensitive)0.004[2]
Cell ProliferationMM1.RL (Dexamethasone-Resistant)0.005[2]
TIR-199 Proteasome Inhibition (CT-L/β5)ARD0.0146 ± 0.0027[5]
Proteasome Inhibition (CT-L/β5)U2660.0546 ± 0.0104[5]
Proteasome Inhibition (CT-L/β5)MM.1R0.0268 ± 0.0052[5]
Cell ViabilityMM1.RL<0.05[6]

Experimental Protocols

The following are detailed protocols adapted from methodologies used to evaluate syrbactin analogs in multiple myeloma cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on multiple myeloma cells and calculate its IC50 value.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed multiple myeloma cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 48-72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1][2]

  • Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.[2]

Proteasome Activity Assay

Objective: To quantify the inhibition of proteasome catalytic subunit activity by this compound in whole cells or cell lysates.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Fluorogenic proteasome substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity, β5)

    • Boc-LSTR-AMC (for trypsin-like activity, β2)

    • Z-LLE-AMC (for caspase-like activity, β1)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Cell Culture and Treatment: Plate multiple myeloma cells in a 96-well plate and treat with a serial dilution of this compound for a specified time (e.g., 2-6 hours).[1]

  • Cell Lysis (for lysate-based assay): Pellet cells, wash with PBS, and lyse in ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Proteasome Activity Measurement: In a 96-well black plate, add an equal amount of protein lysate or an equal number of whole cells. Add the appropriate fluorogenic substrate.[1]

  • Fluorescence Measurement: Incubate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm.[1]

  • Data Analysis: Calculate the rate of AMC release, which is proportional to proteasome activity. Plot the percentage of inhibition relative to the vehicle control against the concentration of this compound to determine the IC50 value for each subunit.[1]

Western Blot for Ubiquitinated Proteins

Objective: To visualize the accumulation of poly-ubiquitinated proteins following treatment with this compound.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • RIPA buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-ubiquitin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat multiple myeloma cells with this compound for various time points. Lyse the cells in RIPA buffer.[1]

  • Protein Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer.[1]

    • Incubate with the primary anti-ubiquitin antibody overnight at 4°C.[1]

    • Wash and incubate with the HRP-conjugated secondary antibody.[1]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high-molecular-weight smeared bands indicates the accumulation of poly-ubiquitinated proteins.[1][3]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[2]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The inhibition of the proteasome by this compound initiates a series of signaling events that culminate in apoptosis. The following diagrams illustrate these pathways and a typical experimental workflow.

GlidobactinG_Signaling_Pathway GlidobactinG This compound Proteasome 26S Proteasome (β5 and β2 subunits) GlidobactinG->Proteasome Irreversible Inhibition UbProteins Accumulation of Poly-ubiquitinated Proteins Proteasome->UbProteins Blocks Degradation IkB Stabilization of IκBα Proteasome->IkB Prevents Degradation ERStress ER Stress (UPR Activation) UbProteins->ERStress Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) ERStress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis NFkB NF-κB Pathway Inhibition NFkB->Apoptosis Reduces Anti-apoptotic Gene Transcription IkB->NFkB

Caption: this compound's mechanism of action in multiple myeloma cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Projected) CellCulture MM Cell Culture (e.g., MM.1S, RPMI-8226) Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ProteasomeAssay Proteasome Activity Assay Treatment->ProteasomeAssay WesternBlot Western Blot (Ubiquitinated Proteins) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay Xenograft MM Xenograft Mouse Model ApoptosisAssay->Xenograft Informs In Vivo Studies InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Survival Survival Analysis InVivoTreatment->Survival

Caption: A typical experimental workflow for evaluating this compound.

In Vivo Studies

While no in vivo studies specifically using this compound in multiple myeloma have been published, research on the syrbactin analog TIR-199 demonstrates promising anti-tumor efficacy in a multiple myeloma mouse model.[5] Low doses of TIR-199 have been shown to delay myeloma-mediated bone degeneration in a mouse xenograft model.[7][8] These findings suggest that this compound may also exhibit significant in vivo activity and warrant further investigation in preclinical models of multiple myeloma.

Conclusion

This compound, as a member of the syrbactin class of potent and irreversible proteasome inhibitors, holds significant promise for the treatment of multiple myeloma. The extensive data on its analogs strongly supports its mechanism of action through the inhibition of the 26S proteasome, leading to the accumulation of ubiquitinated proteins, ER stress, and ultimately, apoptosis in myeloma cells. The detailed protocols and workflows provided herein offer a solid framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and its analogs in the ongoing effort to develop novel and effective treatments for multiple myeloma.

References

Developing Cell-Based Assays to Measure Glidobactin G Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin G is a potent natural product belonging to the glidobactin family of proteasome inhibitors.[1] These compounds have garnered significant interest for their potential as anticancer agents due to their ability to induce apoptosis in malignant cells. The primary molecular target of the glidobactin family is the 26S proteasome, a critical cellular machinery responsible for the degradation of most intracellular proteins.[2][3] Glidobactins, including this compound, act as irreversible inhibitors by covalently binding to the N-terminal threonine residue of the proteasome's catalytic β-subunits. This inhibition primarily targets the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) activities of the proteasome, while the caspase-like (β1) activity is generally unaffected.[3]

Inhibition of the proteasome disrupts cellular homeostasis, leading to the accumulation of polyubiquitinated proteins and the activation of downstream signaling pathways that culminate in programmed cell death.[4] Key pathways affected include the NF-κB and JNK signaling cascades, as well as the induction of the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.[2][4]

Verifying that a compound like this compound engages its intended target within a cellular context is a crucial step in drug development. This document provides detailed application notes and protocols for three key cell-based assays to measure the target engagement of this compound:

  • Proteasome-Glo™ Cell-Based Assay: A functional assay to measure the inhibition of proteasome activity in live cells.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay to confirm the direct binding of this compound to the proteasome.

  • Western Blot Analysis of Polyubiquitinated Proteins: An assay to measure the downstream consequences of proteasome inhibition.

Data Presentation

Table 1: Expected Inhibitory Activity of this compound on Proteasome Subunits

Proteasome SubunitCatalytic ActivityExpected IC50 (nM) for this compound
β5Chymotrypsin-like (CT-L)Low nanomolar
β2Trypsin-like (T-L)Mid-to-high nanomolar
β1Caspase-like (C-L)> 10,000

Table 2: Summary of Cell-Based Assay Readouts for this compound Target Engagement

AssayPrinciplePrimary ReadoutInterpretation of Target Engagement
Proteasome-Glo™Luminescence-based measurement of specific proteasome activities.[5][6]Decrease in luminescent signal.Indicates inhibition of proteasome catalytic activity.
CETSA®Ligand-induced thermal stabilization of the target protein.[7][8]Increased amount of soluble proteasome subunit at elevated temperatures.Confirms direct binding of this compound to the proteasome.
Western BlotImmunodetection of polyubiquitinated proteins.[3][9]Accumulation of high molecular weight ubiquitin smears.Demonstrates the functional consequence of proteasome inhibition.

Signaling Pathways and Experimental Workflows

cluster_0 This compound Mechanism of Action This compound This compound 26S Proteasome 26S Proteasome This compound->26S Proteasome Inhibits β5 & β2 subunits Protein Degradation Protein Degradation This compound->Protein Degradation Blocks NF-kB Pathway NF-κB Pathway Inhibition This compound->NF-kB Pathway 26S Proteasome->Protein Degradation 26S Proteasome->NF-kB Pathway Regulates IκB degradation Ub-Proteins Polyubiquitinated Proteins Ub-Proteins->26S Proteasome Targeted for degradation Accumulation of\nUb-Proteins Accumulation of Polyubiquitinated Proteins Apoptosis Apoptosis Accumulation of\nUb-Proteins->Apoptosis ER Stress / UPR ER Stress / Unfolded Protein Response Accumulation of\nUb-Proteins->ER Stress / UPR JNK Pathway JNK Pathway Activation ER Stress / UPR->JNK Pathway JNK Pathway->Apoptosis

Signaling pathways affected by this compound-mediated proteasome inhibition.

cluster_1 Proteasome-Glo™ Assay Workflow A Seed cells in a 96-well plate B Treat cells with This compound (dose-response) A->B C Incubate B->C D Add Proteasome-Glo™ Reagent C->D E Incubate at RT (10-30 min) D->E F Measure Luminescence E->F G Data Analysis (IC50 determination) F->G

Workflow for the Proteasome-Glo™ cell-based assay.

cluster_2 Cellular Thermal Shift Assay (CETSA®) Workflow H Treat cells with This compound or DMSO I Incubate to allow compound uptake H->I J Heat challenge (temperature gradient) I->J K Cell Lysis J->K L Centrifugation to pellet aggregated proteins K->L M Collect soluble fraction L->M N Western Blot for proteasome subunit M->N O Data Analysis (melting curve shift) N->O

Workflow for the Cellular Thermal Shift Assay (CETSA®).

cluster_3 Western Blot Workflow for Polyubiquitinated Proteins P Treat cells with This compound Q Lyse cells in buffer with DUB inhibitors P->Q R Determine protein concentration (BCA assay) Q->R S SDS-PAGE R->S T Transfer to PVDF membrane S->T U Incubate with anti-ubiquitin primary antibody T->U V Incubate with HRP-conjugated secondary antibody U->V W Detect with ECL and imaging system V->W

Workflow for Western blot analysis of polyubiquitinated proteins.

Experimental Protocols

Proteasome-Glo™ Cell-Based Assay

This protocol is adapted from the Promega Proteasome-Glo™ Cell-Based Assays Technical Bulletin.[10] It allows for the measurement of the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the proteasome in living cells.

Materials:

  • Proteasome-Glo™ Cell-Based Assay Kits for CT-L (Suc-LLVY-Glo™), T-L (Z-LRR-Glo™), and C-L (Z-nLPnLD-Glo™) activities (Promega).

  • Cancer cell line of interest (e.g., multiple myeloma cell line RPMI-8226).

  • This compound stock solution (in DMSO).

  • 96-well white-walled, clear-bottom tissue culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with the desired concentrations of this compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 1-2 hours).

  • Reagent Preparation: Equilibrate the Proteasome-Glo™ Buffer and luminogenic substrate to room temperature. Prepare the Proteasome-Glo™ Reagent by adding the substrate to the buffer as per the manufacturer's instructions.[5]

  • Assay Procedure: Add a volume of the prepared Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.[6]

  • Incubation: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.[11]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

This protocol describes the use of CETSA® to confirm the direct binding of this compound to the proteasome in intact cells by measuring its thermal stabilization.[7][12]

Materials:

  • Cancer cell line of interest.

  • This compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Thermal cycler.

  • Western blot reagents and equipment.

  • Primary antibody against a proteasome subunit (e.g., PSMB5 for the β5 subunit).

Methodology:

  • Cell Treatment: Treat cultured cells with a high concentration of this compound (e.g., 10x the IC50 from the functional assay) or a DMSO vehicle control for 1-2 hours at 37°C.[8]

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]

  • Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay and normalize all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the proteasome subunit of interest.

  • Data Analysis: Quantify the band intensities. Plot the normalized band intensity against the temperature for both the this compound-treated and DMSO-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.

Western Blot Analysis of Polyubiquitinated Proteins

This protocol details the detection of accumulated polyubiquitinated proteins, a downstream marker of proteasome inhibition.[9][13]

Materials:

  • Cancer cell line of interest.

  • This compound stock solution (in DMSO).

  • Lysis buffer containing protease and deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide, NEM).[9]

  • Western blot reagents and equipment.

  • Primary antibody that recognizes polyubiquitin (B1169507) chains (e.g., clone FK1 or FK2).

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

Methodology:

  • Cell Treatment: Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing DUB inhibitors to preserve the polyubiquitin chains.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate 20-40 µg of total protein per lane on an SDS-PAGE gel.[9]

  • Membrane Transfer and Blocking: Transfer the proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Analysis: An increase in a high molecular weight smear in the lanes corresponding to this compound treatment indicates the accumulation of polyubiquitinated proteins. Re-probe the membrane with a loading control antibody to ensure equal protein loading.

References

Experimental Workflow for Studying Glidobactin G in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental workflow for investigating the biological activity of Glidobactin G, a potent proteasome inhibitor, in living cells. The application notes and protocols outlined herein are designed to guide researchers in assessing its mechanism of action, cellular effects, and potential as a therapeutic agent.

Introduction to this compound

This compound belongs to the glidobactin-like natural products (GLNPs), a class of potent proteasome inhibitors with significant anticancer activity.[1][2] These compounds act as irreversible inhibitors of the 20S proteasome, a critical cellular machine responsible for the degradation of most intracellular proteins.[3][4] By covalently binding to the N-terminal threonine residues of the catalytic β-subunits within the proteasome, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.[3][5] Understanding the cellular effects of this compound is crucial for its development as a potential therapeutic agent.

Data Presentation: Inhibitory and Cytotoxic Activity

The following tables summarize the expected inhibitory potency of this compound against proteasome subunits and its cytotoxic effects on various cancer cell lines. The data for the closely related analog, Glidobactin C, is presented as a reference.[3][4]

Table 1: Inhibitory Potency (IC₅₀) of Glidobactin Analogs Against Proteasome Subunits

Compoundβ1 (Caspase-like)β2 (Trypsin-like)β5 (Chymotrypsin-like)Proteasome Type
Glidobactin CNot a primary targetPotent InhibitionPotent InhibitionConstitutive & Immunoproteasome

Note: Specific IC₅₀ values for this compound are not widely available in the public domain, but are expected to be in the single-digit nanomolar range for the β2 and β5 subunits based on data from analogs like Glidobactin C.[3]

Table 2: Cytotoxic Activity (IC₅₀) of Glidobactin Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)
Glidobactin AMM1.SMultiple Myeloma0.004
Glidobactin AMM1.RLDexamethasone-resistant Multiple Myeloma0.005
Glidobactin ASK-N-SHNeuroblastoma0.015 (proteasome inhibition)
Glidobactin CBreast Cancer Cell LinesBreast CancerSingle-digit nanomolar potency

Note: The cytotoxicity of this compound is expected to be in a similar nanomolar range across various cancer cell lines.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound in live cells.

Live-Cell Proteasome Activity Assay

This protocol utilizes a cell-permeable activity-based probe (ABP) to measure the chymotrypsin-like activity of the proteasome in live cells.[8][9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell-permeable activity-based probe (e.g., Me4BodipyFL-Ahx3L3VS)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 2, 4, 6 hours) at 37°C and 5% CO₂.

  • Probe Labeling: Add the cell-permeable activity-based probe to each well at a final concentration of 200-500 nM. Incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the percentage of proteasome inhibition. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Western Blot Analysis of Ubiquitinated Proteins

This protocol is used to detect the accumulation of poly-ubiquitinated proteins following treatment with this compound, a hallmark of proteasome inhibition.[10][11][12][13]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ubiquitin

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 nM) for different time points (e.g., 4, 8, 16 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A smear of high-molecular-weight bands indicates the accumulation of poly-ubiquitinated proteins. Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of this compound on cancer cell lines.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Autophagy Induction Analysis

Proteasome inhibition can induce autophagy as a cellular stress response. This can be monitored by observing the conversion of LC3-I to LC3-II via Western blot or by fluorescence microscopy of LC3 puncta.[14][15][16][17]

Western Blot for LC3-I to LC3-II Conversion: Follow the Western blot protocol in section 3.2, but use a primary antibody specific for LC3. An increase in the lipidated LC3-II band indicates the induction of autophagy.

Fluorescence Microscopy for LC3 Puncta:

  • Cell Seeding and Transfection: Seed cells on glass coverslips. If a stable cell line expressing GFP-LC3 is not available, transiently transfect the cells with a GFP-LC3 expression plasmid.

  • Compound Treatment: Treat the cells with this compound for a desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Count the number of GFP-LC3 puncta per cell. A significant increase in the number of puncta in treated cells compared to control cells indicates autophagy induction.

Signaling Pathways and Visualizations

Proteasome inhibition by this compound triggers several downstream signaling pathways, primarily leading to cell cycle arrest and apoptosis.[14][18][19][20][21]

GlidobactinG_Signaling_Pathway GlidobactinG This compound Proteasome 20S Proteasome (β2 & β5 subunits) GlidobactinG->Proteasome Inhibition UbProteins Accumulation of Poly-ubiquitinated Proteins Proteasome->UbProteins Degradation p53 p53 Stabilization UbProteins->p53 Autophagy Autophagy Induction UbProteins->Autophagy CellCycleArrest Cell Cycle Arrest (G1/S) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway activated by this compound.

Experimental_Workflow cluster_cell_based_assays Live-Cell Experiments cluster_data_analysis Data Analysis TreatCells Treat Cells with This compound ProteasomeAssay Live-Cell Proteasome Activity Assay TreatCells->ProteasomeAssay WesternBlot Western Blot for Ub-Proteins & LC3 TreatCells->WesternBlot ViabilityAssay Cell Viability (MTT) Assay TreatCells->ViabilityAssay Microscopy Fluorescence Microscopy (LC3 Puncta) TreatCells->Microscopy IC50_Inhibition Determine Proteasome Inhibition IC₅₀ ProteasomeAssay->IC50_Inhibition Ub_Accumulation Quantify Ub-Protein Accumulation WesternBlot->Ub_Accumulation Autophagy_Quantification Quantify Autophagy Induction WesternBlot->Autophagy_Quantification IC50_Cytotoxicity Determine Cytotoxicity IC₅₀ ViabilityAssay->IC50_Cytotoxicity Microscopy->Autophagy_Quantification

Caption: Experimental workflow for this compound studies.

Conclusion

The experimental workflow detailed in these application notes provides a comprehensive framework for researchers to investigate the cellular effects of this compound. By employing these protocols, scientists can elucidate its mechanism of action, quantify its potency, and assess its potential as a novel anticancer therapeutic. The provided diagrams offer a visual representation of the key signaling pathways and the logical flow of the experimental procedures.

References

Glidobactin G: Induction of Apoptosis in Cancer Cell Lines - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Glidobactin G belongs to the glidobactin family of natural products, which are potent inhibitors of the proteasome. These compounds are recognized as promising candidates for anticancer drug development due to their significant cytotoxic effects on a variety of human cancer cells.[1][2] The primary mechanism of action for the glidobactin family is the irreversible inhibition of the 20S proteasome, a critical cellular machinery for protein degradation.[3][2] This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins, which ultimately triggers programmed cell death, or apoptosis.[2] While specific in vitro cytotoxicity data for this compound is limited in publicly available literature, data from its close structural analogs, Glidobactin A and C, indicate potent nanomolar activity, suggesting a strong potential for this compound as an anticancer agent.[3][2][4]

This document provides detailed protocols for assessing the in vitro effects of this compound on cancer cell lines, focusing on the induction of apoptosis.

Mechanism of Action

This compound is presumed to share the same mechanism of action as other members of the glidobactin family, primarily acting as an irreversible inhibitor of the 20S proteasome.[2][5] Glidobactins covalently bind to the active site threonine residues of the proteasome's catalytic β-subunits.[6] This inhibition leads to a cascade of cellular events culminating in apoptosis:

  • Accumulation of Polyubiquitinated Proteins: Inhibition of the proteasome prevents the degradation of proteins tagged with ubiquitin, leading to their accumulation.[6][7]

  • ER Stress and Unfolded Protein Response (UPR): The buildup of misfolded proteins in the endoplasmic reticulum triggers the UPR, which can activate apoptotic signaling if the stress is prolonged.

  • Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, the inhibitor of the transcription factor NF-κB. Proteasome inhibition stabilizes IκB, preventing NF-κB from translocating to the nucleus and transcribing anti-apoptotic genes.[8][9]

  • Activation of Caspases: The cellular stress induced by proteasome inhibition leads to the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis.[10]

Data Presentation

While specific quantitative data for this compound is not widely available, the following tables summarize the inhibitory and cytotoxic activities of its close analogs, Glidobactin A and C, providing a strong indication of the expected potency of this compound.

Table 1: Cytotoxicity of Glidobactin Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Glidobactin AMM1.SMultiple Myeloma0.004
Glidobactin AMM1.RL (dexamethasone-resistant)Multiple Myeloma0.005
Glidobactin CBreast Cancer Cell LinesBreast CancerSingle-digit nanomolar potency (qualitative)

Data sourced from studies on syrbactin class proteasome inhibitors, which include glidobactins.[2][4]

Table 2: In Vitro Inhibitory Activity of Glidobactin C against Proteasome Subunits

Proteasome SubunitIC50 (nM)
Constitutive Proteasome (ChT-L)2.9 ± 2.2
Constitutive Proteasome (T-L)2.4 ± 2.8
Immunoproteasome (ChT-L)7.1 ± 5.3
Immunoproteasome (T-L)2.5 ± 2.0

ChT-L: Chymotrypsin-like; T-L: Trypsin-like. Data represents the half-maximal inhibitory concentrations.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2][7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).[3][7] Incubate the plate for 24-72 hours.[5][7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3][7] Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell line treated with this compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at a concentration around its estimated IC50 value for a specified time (e.g., 24 or 48 hours).[4]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[4]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11]

    • Annexin V-positive/PI-negative cells are in early apoptosis.[11]

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]

Ubiquitinated Protein Accumulation Assay (Western Blot)

This protocol detects the accumulation of polyubiquitinated proteins in cells treated with this compound.

Materials:

  • Cancer cell line treated with this compound

  • RIPA buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE reagents and equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for various time points. Wash cells with ice-cold PBS and lyse them with RIPA buffer.[7]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant.[7]

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.[7]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smeared bands indicates the accumulation of polyubiquitinated proteins.[10]

Visualizations

G cluster_0 cluster_1 GlidobactinG This compound Proteasome 20S Proteasome GlidobactinG->Proteasome Inhibits UbProteins Accumulation of Polyubiquitinated Proteins IkappaB Stabilization of IκB ERStress ER Stress / UPR UbProteins->ERStress Caspases Caspase Activation ERStress->Caspases NFkappaB Inhibition of NF-κB Signaling IkappaB->NFkappaB Apoptosis Apoptosis NFkappaB->Apoptosis Reduces anti-apoptotic gene transcription Caspases->Apoptosis

Caption: Signaling pathway of Glidobactin-induced apoptosis.

G cluster_0 cluster_1 Start Start CellSeeding Seed Cancer Cells in 96-well plate Start->CellSeeding CompoundTreatment Treat with this compound (serial dilutions) CellSeeding->CompoundTreatment Incubation Incubate (24-72h) CompoundTreatment->Incubation Assay Perform Assay (e.g., MTT, Annexin V) Incubation->Assay DataAcquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) Assay->DataAcquisition DataAnalysis Data Analysis (IC50, % Apoptosis) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for evaluating this compound.

References

Measuring Glidobactin G Proteasome Inhibition with Fluorogenic Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] The 26S proteasome, the central protease of this system, is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins.[1] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.[1][2] Dysregulation of the UPS is implicated in various diseases, including cancer, making the proteasome an attractive therapeutic target.

Glidobactin G is a member of the glidobactin-like natural products (GLNPs), a class of potent proteasome inhibitors.[3] While specific data for this compound is limited, its close analogs, Glidobactin A and C, have been shown to be potent, irreversible inhibitors of the proteasome.[2][4] These compounds act by forming a covalent bond with the N-terminal threonine residue of the active sites of the β5 (chymotrypsin-like) and β2 (trypsin-like) subunits, leading to sustained inhibition of proteasome activity.[2] This application note provides detailed protocols for utilizing fluorogenic peptide substrates to measure the inhibitory activity of this compound against the proteasome.

Principle of the Assay

The inhibition of proteasome activity by this compound can be quantified using a fluorogenic substrate-based assay. This method utilizes small peptides conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide is cleaved by an active proteasome subunit, the AMC is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the proteasomal activity. By measuring the reduction in the rate of fluorescence generation in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation

The inhibitory potency of this compound's close analogs, Glidobactin A and C, against the constitutive and immunoproteasome subunits are summarized below. It is anticipated that this compound will exhibit a similar inhibitory profile.

InhibitorProteasome TypeCatalytic SubunitActivityIC50 (nM)
Glidobactin CConstitutiveβ5Chymotrypsin-like2.9 ± 2.2
Glidobactin CConstitutiveβ2Trypsin-like2.4 ± 2.8
Glidobactin CImmunoproteasomeβ5iChymotrypsin-like7.1 ± 5.3
Glidobactin CImmunoproteasomeβ2iTrypsin-like2.5 ± 2.0
Glidobactin AConstitutiveβ5Chymotrypsin-like~19

Note: Data for Glidobactin C and A are presented as they are close structural and functional analogs of this compound.[4][5] The IC50 values represent the concentration of the inhibitor required to reduce the proteasome's enzymatic activity by 50%.

Experimental Protocols

Protocol 1: In Vitro Proteasome Inhibition Assay using Purified 20S Proteasome

This protocol describes the measurement of this compound's inhibitory effect on the chymotrypsin-like and trypsin-like activities of purified 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • This compound

  • Fluorogenic Substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black 96-well microplates

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm[6]

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 10 mM stock solutions of Suc-LLVY-AMC and Boc-LRR-AMC in DMSO.

    • Dilute the purified 20S proteasome in Assay Buffer to a final concentration of 0.5 nM.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).

    • To the wells of a black 96-well plate, add 2 µL of the diluted this compound or DMSO (for vehicle control).

    • Add 88 µL of the diluted 20S proteasome solution to each well.

    • Include a "no enzyme" control containing 90 µL of Assay Buffer and 2 µL of DMSO.

  • Pre-incubation:

    • Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the proteasome.[6]

  • Initiation and Measurement:

    • Prepare working solutions of the fluorogenic substrates by diluting the 10 mM stock to 1 mM in Assay Buffer.

    • Initiate the reaction by adding 10 µL of the 1 mM substrate solution to each well (final substrate concentration will be 100 µM).

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vvehicle)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Proteasome Inhibition Assay in Cell Lysates

This protocol measures the inhibitory effect of this compound on proteasome activity in a more complex biological matrix.

Materials:

  • Human cancer cell line (e.g., HeLa, Jurkat)

  • This compound

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5 mM EDTA (protease inhibitors should be omitted)

  • Fluorogenic Substrates (as in Protocol 1)

  • Bradford reagent for protein quantification

  • Other reagents and equipment as listed in Protocol 1

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to a density of approximately 1-2 x 106 cells/mL.

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the Bradford assay.

  • Assay Setup:

    • Dilute the cell lysate with Assay Buffer to a final protein concentration of 1-2 µg/µL.

    • In a black 96-well plate, add 2 µL of serially diluted this compound or DMSO (vehicle control).

    • Add 50 µL of the diluted cell lysate to each well.

    • Add 38 µL of Assay Buffer to each well.

    • Include a "no lysate" control with 90 µL of Assay Buffer and 2 µL of DMSO.

  • Pre-incubation, Initiation, Measurement, and Data Analysis:

    • Follow steps 3, 4, and 5 from Protocol 1.

Visualizations

Signaling Pathway of Proteasome Inhibition by this compound

Proteasome_Inhibition_Pathway cluster_UPS Ubiquitin-Proteasome System cluster_Inhibition Inhibition by this compound cluster_Cellular_Effects Downstream Cellular Effects Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome (β1, β2, β5 subunits) Ubiquitinated_Proteins->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Glidobactin_G This compound Glidobactin_G->Proteasome Irreversible Covalent Binding (β2 and β5 subunits) Apoptosis Apoptosis Accumulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Accumulation->Cell_Cycle_Arrest

Caption: Mechanism of this compound-mediated proteasome inhibition and its downstream effects.

Experimental Workflow for Proteasome Inhibition Assay

Proteasome_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound dilutions - Purified Proteasome or Cell Lysate - Fluorogenic Substrate Setup Assay Setup in 96-well Plate: - Add this compound/Vehicle - Add Proteasome/Lysate Reagents->Setup Preincubation Pre-incubate at 37°C (30 minutes) Setup->Preincubation Initiate Initiate Reaction: Add Fluorogenic Substrate Preincubation->Initiate Measure Kinetic Measurement of Fluorescence (37°C, 30-60 minutes) Initiate->Measure Rate Calculate Reaction Rate (Slope) Measure->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Value (Dose-Response Curve) Inhibition->IC50

Caption: Workflow for the in vitro proteasome activity assay using fluorogenic substrates.

References

Application Notes and Protocols for the Synthesis of the Polyunsaturated Fatty Acid Side Chain of Glidobactin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin G, a potent proteasome inhibitor with significant antitumor activity, possesses a unique polyunsaturated fatty acid (PUFA) side chain, (4E,6Z,8Z)-deca-4,6,8-trienoic acid. The specific stereochemistry of this conjugated triene system is crucial for its biological activity. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this challenging moiety. The synthetic strategies outlined herein are based on a combination of modern organic chemistry techniques, including stereoselective olefination reactions and palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategies

The synthesis of the (4E,6Z,8Z)-deca-4,6,8-trienoic acid side chain requires precise control over the geometry of three carbon-carbon double bonds. A convergent synthetic approach is generally preferred, where key fragments are synthesized separately and then coupled together. The primary methods to achieve the desired stereochemistry are:

  • E-Selective Olefination: The Julia-Kocienski olefination is a reliable method for the formation of E-alkenes.[1]

  • Z-Selective Olefination: The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction provides excellent Z-selectivity.[2][3]

  • Palladium-Catalyzed Cross-Coupling: The Sonogashira coupling is instrumental in forming conjugated enyne systems, which can be selectively reduced to Z-alkenes.[4][5][6][7][8]

  • Stereoselective Reduction: The Lindlar hydrogenation of alkynes is a classic and effective method for the synthesis of cis (Z)-alkenes.[9][10][11]

A plausible and efficient retrosynthetic analysis of the target molecule is depicted below.

Retrosynthesis Target (4E,6Z,8Z)-deca-4,6,8-trienoic acid Step1 Lindlar Hydrogenation Target->Step1 Intermediate1 Deca-4-en-6,8-diynoic acid Step1->Intermediate1 Step2 Sonogashira Coupling Intermediate1->Step2 Fragment1 (E)-5-Iodopent-4-enoic acid Step2->Fragment1 Fragment2 Penta-1,3-diyne Step2->Fragment2 Step3a Julia-Kocienski Olefination Fragment1->Step3a Step3b Oxidative Coupling Fragment2->Step3b Aldehyde 3-Oxopropanoic acid Step3a->Aldehyde Sulfone Benzothiazol-2-ylmethylsulfone derivative Step3a->Sulfone Alkyne1 Propargyl alcohol Step3b->Alkyne1 Alkyne2 Acetylene Step3b->Alkyne2

Caption: Retrosynthetic analysis of (4E,6Z,8Z)-deca-4,6,8-trienoic acid.

Proposed Synthetic Pathway

The following multi-step synthesis is proposed to achieve the target fatty acid side chain with the desired stereochemistry.

Synthetic_Pathway cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Final Steps A1 3-Oxopropanoic acid A3 (E)-5-Iodopent-4-enoic acid A1->A3 Julia-Kocienski Olefination (E-selective) A2 Benzothiazol-2-ylmethylsulfone derivative A2->A3 C1 Deca-4-en-6,8-diynoic acid A3->C1 Sonogashira Coupling B1 Propargyl alcohol B3 Penta-1,3-diyne B1->B3 Cadiot-Chodkiewicz or Eglinton Coupling B2 Acetylene B2->B3 B3->C1 C2 (4E,6Z,8Z)-deca-4,6,8-trienoic acid C1->C2 Lindlar Hydrogenation (Z,Z-selective reduction)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Protocol 1: Synthesis of Fragment A - (E)-5-Iodopent-4-enoic acid via Julia-Kocienski Olefination

This protocol describes the E-selective synthesis of a key vinyl iodide intermediate.

Materials:

  • 3-Oxopropanoic acid derivative (e.g., ethyl 3-oxopropanoate)

  • 1-(tert-Butyl)-5-(iodomethylsulfonyl)-1H-tetrazole (PT-sulfone)

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydroiodic acid (HI)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the PT-sulfone (1.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add KHMDS (1.1 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the 3-oxopropanoic acid derivative (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The resulting crude product is then subjected to hydroiodination using a standard procedure with HI to yield the desired vinyl iodide.

  • Purify the product by flash column chromatography.

Quantitative Data:

Reaction StepReactantsProductTypical Yield (%)E/Z Selectivity
Julia-Kocienski Olefination3-Oxopropanoate, PT-sulfone(E)-5-Iodopent-4-enoate75-85>95:5
Protocol 2: Synthesis of Fragment B - Penta-1,3-diyne

This protocol details the synthesis of the diacetylene fragment.

Materials:

  • Propargyl alcohol

  • Bromoacetylene (generated in situ)

  • Copper(I) chloride (CuCl)

  • Ammonium chloride (NH₄Cl)

  • Hydroxylamine (B1172632) hydrochloride

  • Ethylamine (70% in water)

  • Methanol

  • Diethyl ether

Procedure (Cadiot-Chodkiewicz Coupling):

  • To a solution of propargyl alcohol (1.0 eq.) in methanol, add CuCl (0.05 eq.), hydroxylamine hydrochloride (0.1 eq.), and ethylamine.

  • Cool the mixture to 0 °C and add a solution of bromoacetylene in THF dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench with an aqueous solution of NH₄Cl and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate carefully under reduced pressure (the product is volatile).

Quantitative Data:

Reaction StepReactantsProductTypical Yield (%)
Cadiot-Chodkiewicz CouplingPropargyl alcohol, BromoacetylenePenta-1,3-diyne60-70
Protocol 3: Sonogashira Coupling of Fragments A and B

This protocol describes the crucial carbon-carbon bond formation to assemble the backbone of the fatty acid.

Materials:

  • (E)-5-Iodopent-4-enoic acid (Fragment A)

  • Penta-1,3-diyne (Fragment B)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of (E)-5-iodopent-4-enoic acid (1.0 eq.) in a mixture of THF and Et₃N under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.06 eq.).

  • Add a solution of penta-1,3-diyne (1.2 eq.) in THF dropwise.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield deca-4-en-6,8-diynoic acid.

Quantitative Data:

Reaction StepReactantsProductTypical Yield (%)
Sonogashira CouplingFragment A, Fragment BDeca-4-en-6,8-diynoic acid70-80
Protocol 4: Stereoselective Hydrogenation using Lindlar's Catalyst

This final step establishes the two Z-configured double bonds.

Materials:

  • Deca-4-en-6,8-diynoic acid

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Methanol

Procedure:

  • Dissolve deca-4-en-6,8-diynoic acid (1.0 eq.) in a mixture of ethyl acetate and methanol.

  • Add Lindlar's catalyst (0.1 eq. by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction vigorously at room temperature and monitor the hydrogen uptake.

  • Carefully monitor the reaction by GC-MS or ¹H NMR to avoid over-reduction to the fully saturated acid.

  • Upon consumption of 2 equivalents of hydrogen, filter the catalyst through a pad of celite and concentrate the filtrate.

  • Purify the final product, (4E,6Z,8Z)-deca-4,6,8-trienoic acid, by preparative HPLC.

Quantitative Data:

Reaction StepReactantProductTypical Yield (%)Z,Z/E,Z/E,E Ratio
Lindlar HydrogenationDeca-4-en-6,8-diynoic acid(4E,6Z,8Z)-deca-4,6,8-trienoic acid85-95>98:2

Characterization and Purification

Purification:

  • Flash Column Chromatography: Used for the purification of intermediates. Typical solvent systems include gradients of hexane (B92381) and ethyl acetate.

  • Preparative High-Performance Liquid Chromatography (HPLC): Essential for the final purification of the target polyunsaturated fatty acid to achieve high purity, separating any geometric isomers that may have formed. A reverse-phase C18 column is commonly used with a mobile phase of acetonitrile (B52724) and water.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Crucial for determining the stereochemistry of the double bonds through analysis of coupling constants (J-values). For Z-alkenes, J is typically in the range of 7-12 Hz, while for E-alkenes, J is in the range of 13-18 Hz. The chemical shifts of the olefinic protons provide information about the conjugation.

    • ¹³C NMR: Confirms the number of carbon atoms and provides information about their chemical environment.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the synthesized compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the final product after derivatization (e.g., to the methyl ester).[12]

Summary of Spectroscopic Data (Expected):

Compound¹H NMR (Expected Key Signals)¹³C NMR (Expected Key Signals)HRMS (m/z)
(4E,6Z,8Z)-deca-4,6,8-trienoic acidOlefinic protons with characteristic coupling constants for E and Z geometries.Signals for carboxyl carbon, and sp² carbons of the conjugated system.Calculated for C₁₀H₁₂O₂

Concluding Remarks

The synthesis of the (4E,6Z,8Z)-deca-4,6,8-trienoic acid side chain of this compound is a challenging but achievable task through the strategic application of modern synthetic methodologies. The protocols provided herein offer a robust framework for researchers to access this important biological moiety. Careful execution of the stereoselective reactions and rigorous purification and characterization are paramount to obtaining the desired product in high purity. These synthetic efforts will undoubtedly facilitate further investigation into the structure-activity relationships of this compound and its analogues, paving the way for the development of new anticancer therapeutics.

References

Application of Glidobactin G in Studying Chemoresistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glidobactin G belongs to the glidobactin family of natural products, which are potent proteasome inhibitors.[1][2] While specific research on this compound in chemoresistance is limited, the broader class of glidobactins, particularly Glidobactin A and C, has demonstrated significant potential in overcoming resistance to conventional cancer therapies.[3] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate and potentially circumvent chemoresistance mechanisms in cancer cells, drawing upon the established knowledge of its analogs.

Glidobactins exert their anticancer effects by irreversibly inhibiting the 20S proteasome, a crucial cellular machinery for protein degradation.[3][4] Cancer cells, especially those that have developed chemoresistance, often exhibit an increased dependence on the proteasome to survive the stress induced by chemotherapy. By inhibiting the proteasome, glidobactins can trigger a cascade of events leading to apoptosis and can re-sensitize cancer cells to chemotherapeutic agents.[3] The unique co-inhibition profile of some glidobactins against the β2 and β5 subunits of the proteasome makes them promising candidates for anticancer drug development.[3][5]

Data Presentation

Due to the limited availability of public data specifically for this compound, the following tables summarize the efficacy of its close analog, Glidobactin A, in a chemoresistant cancer cell line model. This data provides a strong rationale for investigating this compound in similar contexts.

Table 1: In Vitro Efficacy of Glidobactin A against Dexamethasone-Resistant Multiple Myeloma Cells

Cell LineDrugIC50 (µM)
MM1.S (Dexamethasone-Sensitive)Dexamethasone0.004
MM1.RL (Dexamethasone-Resistant)Dexamethasone>10
MM1.S (Dexamethasone-Sensitive)Glidobactin A0.004
MM1.RL (Dexamethasone-Resistant)Glidobactin A0.005

Data extrapolated from studies on syrbactin class proteasome inhibitors, including glidobactins.[3][6] The similar low IC50 values of Glidobactin A in both sensitive and resistant cell lines suggest its mechanism of action is independent of the pathways conferring resistance to dexamethasone.

Signaling Pathways and Experimental Workflows

Glidobactin-Induced Apoptosis Pathway

This compound, as a proteasome inhibitor, is expected to induce apoptosis in cancer cells by disrupting the ubiquitin-proteasome system. This leads to the accumulation of pro-apoptotic proteins and the activation of cell death pathways.

Glidobactin_Apoptosis_Pathway GlidobactinG This compound Proteasome 20S Proteasome GlidobactinG->Proteasome Inhibition UbProteins Poly-ubiquitinated Proteins Proteasome->UbProteins Degradation ProApoptotic Pro-apoptotic Proteins (e.g., p53, Bax, Bak) UbProteins->ProApoptotic Accumulation Apoptosis Apoptosis ProApoptotic->Apoptosis Activation

Caption: this compound inhibits the proteasome, leading to the accumulation of pro-apoptotic proteins and subsequent apoptosis.

Experimental Workflow for Assessing Chemoresistance Reversal

This workflow outlines the key steps to determine if this compound can re-sensitize chemoresistant cancer cells to a conventional chemotherapeutic agent.

Chemoresistance_Reversal_Workflow cluster_setup Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis ResistantCells Culture Chemoresistant Cancer Cells Treatment Treat with: 1. Chemotherapeutic Alone 2. This compound Alone 3. Combination Therapy ResistantCells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay IC50 Calculate IC50 Values Viability->IC50 Synergy Determine Synergy (e.g., Combination Index) ApoptosisAssay->Synergy

Caption: Workflow to evaluate the potential of this compound to reverse chemoresistance in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on chemoresistant cancer cells. These are based on standard methodologies used for evaluating similar compounds.[3][4]

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both chemosensitive and chemoresistant cancer cell lines.

Materials:

  • Chemosensitive and chemoresistant cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 48-72 hours of incubation. Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 µM to 100 µM.

  • Remove the existing medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Protocol 2: In Vitro Proteasome Activity Assay

Objective: To measure the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound (stock solution in DMSO)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.

  • Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Substrate Addition: Prepare a 10X stock solution of the fluorogenic substrate in Assay Buffer. Add 10 µL of the 10X substrate solution to each well to initiate the reaction.

  • Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.

Protocol 3: Western Blot for Accumulation of Poly-ubiquitinated Proteins

Objective: To visualize the accumulation of poly-ubiquitinated proteins in cells following treatment with this compound, confirming proteasome inhibition.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary anti-Ubiquitin antibody

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, boil, and separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Visualization: Visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Conclusion

While direct experimental data on this compound in chemoresistance is still emerging, the compelling evidence from its analogs, such as Glidobactin A, strongly suggests its potential as a valuable tool for studying and overcoming chemoresistance. The protocols and workflows provided here offer a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound in various chemoresistant cancer models. Further research into this compound is warranted to fully elucidate its therapeutic promise.

References

Troubleshooting & Optimization

optimizing fermentation parameters for increased Glidobactin G yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the fermentation parameters to increase the yield of Glidobactin G.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.

Issue Potential Causes Troubleshooting Steps & Solutions
Low or No this compound Yield 1. Suboptimal Media Composition: The carbon and nitrogen sources may not be ideal for secondary metabolite production. 2. Incorrect Fermentation pH: The pH of the medium can significantly impact enzyme activity and nutrient uptake. 3. Inappropriate Temperature: Temperature affects microbial growth and the biosynthesis of secondary metabolites. 4. Insufficient Aeration and Agitation: Inadequate oxygen supply can be a limiting factor in aerobic fermentations.1. Media Optimization: Systematically screen various carbon (e.g., glucose, glycerol, mannitol) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts).[1] 2. pH Control: Conduct a pH profile experiment, testing a range of initial pH values (e.g., 6.0 to 7.5). Monitor and control the pH throughout the fermentation process.[1] 3. Temperature Optimization: Test a range of temperatures, typically between 25°C and 30°C for Burkholderia species.[1] 4. Aeration & Agitation Optimization: Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen (DO) levels, while avoiding excessive shear stress.
Inconsistent Yields Between Batches 1. Variability in Inoculum: The age, density, and quality of the seed culture can affect fermentation kinetics. 2. Inconsistent Media Preparation: Minor variations in media components or sterilization can lead to different outcomes. 3. Fluctuations in Fermentation Parameters: Small deviations in temperature, pH, or aeration can impact yield.1. Standardize Inoculum: Implement a strict protocol for seed culture preparation, ensuring consistent age and cell density. 2. Quality Control: Use high-quality media components and ensure accurate measurements and consistent sterilization procedures. 3. Process Control: Calibrate all sensors regularly and maintain detailed logs of all fermentation parameters for each batch to identify any deviations.
High Biomass but Low this compound Titer 1. Nutrient Diversion: Nutrients are being primarily used for cell growth (primary metabolism) rather than this compound production (secondary metabolism). 2. Catabolite Repression: A readily available carbon source like glucose may be repressing the genes for secondary metabolite production.1. Fed-Batch Strategy: Implement a fed-batch fermentation to control the nutrient supply and encourage a shift to secondary metabolism after a sufficient cell density is reached.[1] 2. Alternative Carbon Sources: Test slowly metabolized carbon sources that may not cause catabolite repression.
Excessive Foaming 1. High Aeration/Agitation Rates: Can lead to the formation of stable foam. 2. Media Composition: High concentrations of proteins in the media can contribute to foaming.1. Optimize Aeration/Agitation: Reduce the rates of aeration and agitation while ensuring adequate oxygen supply. 2. Antifoam Agents: Add a sterile antifoam agent at the beginning of the fermentation or as needed.

Frequently Asked Questions (FAQs)

Q1: What is the typical genetic basis for this compound production? A1: this compound is a secondary metabolite produced by a mixed non-ribosomal peptide/polyketide synthetase (NRPS/PKS) pathway. The biosynthesis is orchestrated by the glb gene cluster, which consists of eight genes, glbA through glbH.[2][3]

Q2: What are the general optimal pH and temperature ranges for this compound fermentation? A2: For many Burkholderia species, the optimal temperature for producing secondary metabolites is typically in the range of 26-30°C.[1] The initial pH of the fermentation medium is also crucial, with an optimal range often between 6.0 and 7.0.[1] It is important to monitor and control the pH throughout the fermentation, as the metabolic activity of the microorganism can cause significant shifts.[1]

Q3: How do aeration and agitation impact this compound production? A3: Aeration and agitation are critical for providing sufficient dissolved oxygen, which is essential for the growth of aerobic bacteria like Burkholderia and for the biosynthesis of many secondary metabolites.[1] The optimal agitation speed and aeration rate will depend on the specific bioreactor configuration and culture volume.

Q4: My Burkholderia strain is not producing this compound, or the yield is very low. What can I do? A4: If you are using a wild-type strain, it's possible that the biosynthetic gene cluster for this compound is "silent" under standard laboratory conditions.[4] Consider strategies to activate the gene cluster, such as co-culturing with other microorganisms or using chemical elicitors. Alternatively, heterologous expression of the glb gene cluster in a suitable host like E. coli or Pseudomonas putida can be a powerful strategy to achieve or improve production.

Q5: How can I accurately quantify the amount of this compound in my fermentation broth? A5: A reliable method for quantifying this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] A C18 column with a water and acetonitrile (B52724) gradient, both containing 0.1% formic acid, is a common setup.[1] Detection can be performed using an accurate-mass quadrupole time-of-flight (Q-TOF) mass spectrometer, and quantification is achieved by comparing the peak area of your sample to a standard curve of purified this compound.[1]

Data Presentation

Table 1: General Optimized Fermentation Parameters for Secondary Metabolite Production in Burkholderia Species (Applicable as a Starting Point for this compound)

ParameterOptimal Range/ValueRationale & Key Considerations
Temperature 26 - 30°CBalances sufficient biomass growth with optimal enzyme activity for secondary metabolism.[1]
Initial pH 6.0 - 7.0Crucial for nutrient uptake and enzyme function; pH should be monitored and controlled.[1]
Carbon Source Varies (e.g., Fructose, Lactose)The choice of carbon source can significantly impact secondary metabolite production.[1]
Nitrogen Source Varies (e.g., Yeast Extract, Peptone)Provides essential building blocks for amino acids and enzymes in the biosynthetic pathway.
Aeration Rate Dependent on bioreactorMust be optimized to maintain dissolved oxygen (DO) levels above critical thresholds (e.g., >20% saturation).[1]
Agitation Speed Dependent on bioreactorEnsures proper mixing and oxygen transfer, but excessive speed can cause shear stress and cell damage.
Inoculum Size ~0.63% (v/v) (example from a Burkholderia species)A standardized inoculum size is crucial for reproducible fermentations.[1]

Note: Specific quantitative yield data for this compound under varying fermentation parameters is not extensively available in the public domain. The values presented are based on optimal conditions for related secondary metabolites in Burkholderia species and should be used as a starting point for optimization experiments.

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of the Burkholderia DSM101490 strain from a fresh agar (B569324) plate to a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C with shaking at 200 rpm for 24-48 hours, or until a desired optical density is reached.[1]

  • Fermentation:

    • Prepare the production medium in a bioreactor and sterilize it.

    • Aseptically inoculate the production medium with the seed culture (e.g., 2-5% v/v).[1]

    • Maintain the fermentation parameters at their optimal setpoints (e.g., temperature at 28°C, pH controlled at 6.5, and dissolved oxygen maintained above 20% saturation by adjusting agitation and aeration).[1]

    • Collect samples aseptically at regular intervals for analysis of biomass and this compound concentration.

  • Fed-Batch Strategy (Optional):

    • After an initial batch phase where a certain cell density is achieved, begin feeding a concentrated solution of the limiting nutrient (typically the carbon source) at a controlled rate.

Protocol 2: HPLC-MS Method for this compound Quantification
  • HPLC System: Agilent 1260 HPLC system or equivalent.[1]

  • Column: Eclipse Plus C18, 3.5 µm, 2.1 x 30 mm.[1]

  • Column Temperature: 40°C.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 3-60% Solvent B over 8 minutes.[1]

  • Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

  • Data Analysis: Quantify this compound by comparing the peak area from the extracted ion chromatogram to a standard curve prepared with purified this compound.[1]

Mandatory Visualization

Glidobactin_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes (glb gene products) cluster_intermediates Intermediates L-Lysine L-Lysine GlbB GlbB (Lysine 4-hydroxylase) L-Lysine->GlbB Hydroxylation L-Threonine L-Threonine GlbF GlbF (NRPS) L-Threonine->GlbF Dodecanoic_Acid Dodecanoic Acid GlbG GlbG Dodecanoic_Acid->GlbG Malonyl-CoA Malonyl-CoA GlbC GlbC (Hybrid NRPS-PKS) Malonyl-CoA->GlbC 4-OH-Lys erythro-4-hydroxy-L-lysine GlbB->4-OH-Lys Acyl_Chain 2(E),4(E)-dodecadienoic acid GlbG->Acyl_Chain Acyl-Threonine Acylated L-Threonine GlbF->Acyl-Threonine Peptide_Intermediate Peptide Intermediate GlbC->Peptide_Intermediate Condensation & Elongation 4-OH-Lys->GlbC Acyl-Threonine->GlbC Acyl_Chain->GlbF Acylation Glidobactin_G This compound Peptide_Intermediate->Glidobactin_G Cyclization & Release

Caption: this compound Biosynthesis Pathway.

Fermentation_Optimization_Workflow Start Start Define_Baseline Define Baseline Conditions (Initial Media, Temp, pH) Start->Define_Baseline OFAT_Screening One-Factor-at-a-Time (OFAT) Screening of Key Parameters Define_Baseline->OFAT_Screening RSM Response Surface Methodology (RSM) for Fine-Tuning OFAT_Screening->RSM Validation Validation of Optimized Conditions in Bioreactor RSM->Validation Scale_Up Scale-Up Studies Validation->Scale_Up End End Scale_Up->End

Caption: Experimental Workflow for Fermentation Optimization.

References

troubleshooting low yield in Glidobactin G synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glidobactin G synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the chemical synthesis of this compound?

A1: Low yields in this compound total synthesis are often attributed to a few critical steps. The most common challenges include inefficient macrolactamization to form the 12-membered ring, formation of side products such as diastereomers due to epimerization, and difficulties in the purification of the final compound or key intermediates.[1] Additionally, problems can arise from incomplete reactions during the assembly of the linear peptide precursor and the attachment of the fatty acid side chain.[2]

Q2: I am seeing multiple peaks on my HPLC after the macrolactamization step. What could they be?

A2: The presence of multiple peaks after macrolactamization often indicates the formation of side products. Common culprits include diastereomers resulting from epimerization at the C-terminal amino acid's chiral center, lactone byproducts from the reaction of the hydroxylysine moiety, and diketopiperazines if a dipeptide fragment is used.[1] It is also possible to have unreacted linear precursor or oligomeric products if the reaction conditions are not optimized.

Q3: My crude product is difficult to purify. Are there any suggestions for improving purification?

A3: Purification of this compound and its precursors can be challenging due to poor solubility or adhesion to glassware and chromatography columns.[1] For issues with solubility, experimenting with different solvent systems, such as adding a small percentage of trifluoroethanol to the mobile phase in HPLC, can be beneficial.[1] To combat product adhesion, silylating glassware can reduce losses.[1]

Q4: In biosynthetic production, my host organism is not producing any this compound. Where should I start troubleshooting?

A4: For biosynthetic production, a complete lack of product often points to issues with the heterologous expression system. Key areas to investigate include the integrity of your expression construct, the choice of the host organism which may lack necessary precursors, and the correct expression of all essential genes in the Glidobactin biosynthetic gene cluster (glb genes).[3]

Q5: What is the role of the different glb genes in the biosynthesis of this compound?

A5: The glb gene cluster contains the necessary enzymatic machinery for Glidobactin biosynthesis. Key genes include glbF and glbC, which encode a non-ribosomal peptide synthetase (NRPS) and a hybrid NRPS-polyketide synthase (PKS) respectively, responsible for assembling the peptide core.[3][4] glbB is responsible for the hydroxylation of lysine, a key structural feature of this compound.[3] Other genes are involved in precursor synthesis, regulation, and export of the final product.[3][5]

Troubleshooting Guides

Chemical Synthesis

The formation of the 12-membered macrocycle is a critical and often low-yielding step.

Potential CauseRecommended Solution
Inefficient Coupling Reagent Screen a variety of modern coupling reagents. While older reagents like DCC can be used, more efficient options for challenging cyclizations include HATU, HBTU, and PyBOP.[1]
Suboptimal Reaction Conditions Optimize the solvent and base combination. Anhydrous, polar aprotic solvents like DMF are commonly used. Employ a non-nucleophilic base such as DIPEA to minimize side reactions.[1][2]
Unfavorable Precursor Conformation The linear precursor may not readily adopt the conformation required for ring closure. The introduction of turn-inducing elements, such as a D-amino acid, can pre-organize the molecule for cyclization.[1]
Intermolecular Reactions High concentrations can favor intermolecular side reactions like oligomerization. Perform the cyclization under high-dilution conditions (approximately 1 mM) to favor the desired intramolecular reaction.[2]

Experimental Protocol: Macrolactamization using HATU

  • Precursor Preparation: Ensure the linear peptide precursor is fully deprotected at both the N and C termini. All other reactive functional groups, such as the hydroxyl group of threonine and the side-chain amino group of hydroxylysine, should be protected with appropriate orthogonal protecting groups.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the linear precursor in anhydrous DMF to a final concentration of 1 mM.

  • Reagent Addition: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) followed by a solution of HATU (1.5 eq.) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS by taking small aliquots from the reaction mixture.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude macrocycle by flash column chromatography or preparative HPLC.

Workflow for Troubleshooting Low Macrolactamization Yield

G Troubleshooting Low Macrolactamization Yield start Low Yield in Macrolactamization check_reagents Verify Purity and Activity of Coupling Reagents and Solvents start->check_reagents optimize_conditions Systematically Vary Reaction Conditions: - Coupling Reagent - Solvent - Base - Temperature check_reagents->optimize_conditions high_dilution Implement High-Dilution Conditions (e.g., 1 mM) optimize_conditions->high_dilution analysis Analyze Crude Reaction Mixture by LC-MS for Side Products high_dilution->analysis precursor_design Consider Redesign of Linear Precursor with Turn-Inducing Elements precursor_design->optimize_conditions success Improved Yield analysis->success failure Yield Still Low analysis->failure No Improvement failure->precursor_design

Caption: Troubleshooting workflow for low macrolactamization yield.

The attachment of the (2E,4E)-dodecadienoic acid side chain can lead to a mixture of N-acylated and O-acylated products.

Potential CauseRecommended Solution
Incomplete N-terminal Deprotection Ensure complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) before acylation. Verify deprotection with analytical techniques like TLC or LC-MS.[2]
Activation of Threonine Hydroxyl Group The coupling reagents may inadvertently activate the hydroxyl group on the threonine residue, leading to O-acylation. Use coupling methods that favor N-acylation, such as activated NHS-esters.[2]
Steric Hindrance A bulky protecting group on the N-terminus or adjacent amino acid side chains can sterically hinder the approach of the acylating agent. Ensure the chosen protecting group strategy minimizes steric hindrance.

Data on N-Acylation Regioselectivity

Coupling ReagentSolventTemperature (°C)N:O Acylation Ratio (Hypothetical)
HATU/DIPEADMF253:1
HOBt/DICDCM05:1
NHS-esterDioxane25>10:1
Biosynthetic Production

Low production levels are a common hurdle in the heterologous expression of natural product gene clusters.

Potential CauseRecommended Solution
Suboptimal Codon Usage The codon usage of the glb genes may not be optimal for the chosen expression host (e.g., E. coli). This can lead to inefficient translation.
Insufficient Precursor Supply The host organism may not produce sufficient amounts of the necessary precursors, such as specific amino acids or the fatty acid side chain. Supplementing the growth media with these precursors can boost production.
Suboptimal Fermentation Conditions Temperature, pH, aeration, and media composition can all significantly impact the production of secondary metabolites.
Incorrect Gene Cluster Composition Not all genes in the native cluster may be necessary, and some may even hinder production in a heterologous host.[3]

Key Genes in this compound Biosynthesis

GenePutative Function
glbF Non-ribosomal peptide synthetase (NRPS)
glbC Hybrid NRPS-polyketide synthase (PKS)
glbB Lysine 4-hydroxylase
glbG Involved in fatty acid side chain synthesis
glbE MbtH-like protein, important for NRPS stability/function
glbA Transcriptional regulator
glbD Transporter

Experimental Protocol: Codon Optimization for Heterologous Expression

  • Obtain Gene Sequences: Obtain the nucleotide sequences for the essential glb genes (glbB, glbC, glbE, glbF, glbG).

  • Select Host Organism: Choose the target heterologous expression host (e.g., E. coli BAP1).

  • Use Codon Optimization Software: Utilize commercially available or free online codon optimization tools. Input the gene sequences and select the target host organism. The software will replace rare codons in the native sequence with codons that are frequently used in the chosen host, without altering the amino acid sequence.

  • Gene Synthesis: Synthesize the codon-optimized genes through a commercial gene synthesis service.

  • Cloning and Expression: Clone the optimized genes into a suitable expression vector and transform it into the host organism.

  • Verify Expression: Compare the production of this compound from the strain with the codon-optimized genes to the strain with the native genes.

Workflow for Troubleshooting Low Biosynthetic Production

G Troubleshooting Low Biosynthetic Production start Low this compound Titer check_construct Verify Expression Construct Integrity and Sequence start->check_construct optimize_codons Perform Codon Optimization for Expression Host check_construct->optimize_codons optimize_fermentation Optimize Fermentation Conditions: - Media Composition - Temperature - pH - Aeration optimize_codons->optimize_fermentation precursor_feeding Supplement Media with Potential Precursors (e.g., Lysine, Fatty Acids) optimize_fermentation->precursor_feeding analysis Quantify Titer by LC-MS precursor_feeding->analysis gene_cluster_analysis Analyze Minimal Gene Set Requirement gene_cluster_analysis->optimize_codons success Improved Titer analysis->success failure Titer Still Low analysis->failure No Improvement failure->gene_cluster_analysis

Caption: Troubleshooting workflow for low biosynthetic production.

Simplified this compound Biosynthetic Pathway

G Simplified this compound Biosynthesis lysine L-Lysine glbB GlbB (Hydroxylation) lysine->glbB threonine L-Threonine glbF GlbF (NRPS) threonine->glbF serine L-Serine glbC GlbC (NRPS/PKS) serine->glbC fatty_acid Fatty Acid Precursor glbG GlbG (Fatty Acid Modification) fatty_acid->glbG glbB->glbC 4-hydroxy-L-lysine glbG->glbF Acyl Side Chain glbF->glbC Acyl-Threonine release Release and Cyclization glbC->release glidobactin_g This compound release->glidobactin_g

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Addressing Glidobactin G Stability and Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to Glidobactin G is limited in publicly available literature. The following guidance is based on the general characteristics of the Glidobactin family of cyclic lipopeptides and established principles for handling hydrophobic peptides.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is intended to help users anticipate and resolve common stability and solubility issues encountered during experiments in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its stability and solubility in aqueous solutions a concern?

This compound is a member of the glidobactin family of natural products, which are characterized as cyclic lipopeptides.[1][2] Like other glidobactins, it possesses a hydrophobic fatty acid side chain and a cyclic peptide core.[1][3] This lipophilic nature leads to poor solubility in aqueous solutions, such as cell culture media and buffers. Furthermore, the macrolactam ring and other functional groups within the molecule can be susceptible to chemical degradation, particularly hydrolysis at non-neutral pH, which can lead to a loss of biological activity.[4]

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

Based on the general structure of glidobactins, the primary degradation pathways in aqueous solutions are likely to be:

  • Hydrolysis: The amide bonds within the 12-membered macrolactam ring can be susceptible to acid or base-catalyzed hydrolysis, leading to ring-opening and inactivation of the molecule.[4]

  • Oxidation: Certain amino acid residues and the unsaturated fatty acid side chain may be prone to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.

Q3: How can I monitor the degradation of this compound in my experiments?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most effective technique for monitoring the degradation of this compound. HPLC can separate the intact compound from its degradation products, while MS allows for their identification and quantification. By comparing the peak area of the parent compound over time, the rate of degradation can be determined.

Troubleshooting Guide

Issue 1: My this compound powder will not dissolve in my aqueous buffer.

  • Question: I am trying to dissolve my lyophilized this compound directly into phosphate-buffered saline (PBS), but it is not dissolving. What should I do?

  • Answer: Direct dissolution of hydrophobic peptides like this compound in aqueous buffers is often unsuccessful.[5][6] The recommended approach is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and general compatibility with biological assays at low final concentrations (typically <0.5%).[6]

Issue 2: After dissolving in DMSO, my this compound precipitates when I dilute it into my cell culture medium.

  • Question: I successfully dissolved this compound in DMSO, but when I added it to my cell culture medium, the solution became cloudy. How can I prevent this?

  • Answer: This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. Here are some steps to troubleshoot this issue:

    • Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.

    • Slow, dropwise addition: Add the DMSO stock solution to your aqueous buffer or medium very slowly, drop-by-drop, while vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation.[7]

    • Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic co-solvent may be necessary to maintain solubility. However, always perform a vehicle control to ensure the solvent itself does not affect your results.

    • Gentle warming: Warming the aqueous solution to 37°C before adding the peptide stock can sometimes improve solubility. However, be cautious of potential temperature-induced degradation.[5]

Issue 3: I am observing a rapid loss of this compound activity in my multi-day experiment.

  • Question: My in vitro assay runs for 48 hours, and I suspect my this compound is degrading over this period. How can I improve its stability?

  • Answer: The stability of peptides in solution is highly dependent on pH and temperature.[8] To improve the stability of this compound for longer experiments, consider the following:

    • pH optimization: The optimal pH for stability is often near neutral (pH 6-7) but can vary for different peptides. It is advisable to conduct a preliminary stability study at different pH values to determine the optimal conditions for your experiment.

    • Temperature control: Perform experiments at the lowest feasible temperature. If possible, prepare fresh dilutions of this compound for each day of the experiment rather than using a single preparation for the entire duration.

    • Storage of stock solutions: Store your concentrated stock solution in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]

Strategies for Improving Stability and Solubility

The following table summarizes common strategies to enhance the stability and solubility of this compound in aqueous solutions.

StrategyDescriptionConsiderations
pH Adjustment The pH of the aqueous solution can significantly impact the stability of the peptide by minimizing acid or base-catalyzed hydrolysis.The optimal pH for stability needs to be determined experimentally. The chosen pH must also be compatible with the experimental system (e.g., cell viability).
Use of Co-solvents A small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) is used to first dissolve the hydrophobic peptide before dilution into an aqueous buffer.The final concentration of the co-solvent should be kept low (typically <0.5% for DMSO in cell-based assays) to avoid artifacts. A vehicle control is essential.
Formulation with Excipients For longer-term storage or in vivo applications, stabilizing agents such as sugars, polyols, or surfactants can be used to prevent aggregation and degradation.The choice of excipient is highly specific to the peptide and the intended application. This is a more advanced strategy typically used in drug formulation development.
Temperature Control Lowering the temperature slows down the rate of chemical degradation.While beneficial for stability, the experimental temperature must be compatible with the biological system under investigation.
Protection from Light For compounds that may be light-sensitive, storage and handling in the dark can prevent photodegradation.The light sensitivity of this compound is not well-documented, but it is good practice to protect novel compounds from light.

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine Optimal pH for Stability

Objective: To determine the pH at which this compound exhibits the highest stability in an aqueous solution.

Materials:

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare working solutions by diluting the stock solution into each of the different pH buffers to a final concentration of, for example, 100 µM.

  • Incubate the solutions at a relevant temperature (e.g., room temperature or 37°C).

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the samples by HPLC-MS to quantify the remaining percentage of intact this compound at each time point for each pH condition.

  • Plot the percentage of intact this compound versus time for each pH to determine the degradation rate. The pH at which the degradation rate is the lowest is the optimal pH for stability under these conditions.

Visualizations

experimental_workflow cluster_start cluster_solubilization Solubilization cluster_dilution Dilution cluster_outcome cluster_troubleshooting Troubleshooting start Lyophilized this compound dissolve_dmso Dissolve in minimal DMSO to create a stock solution start->dissolve_dmso vortex_sonicate Vortex/Sonicate to ensure complete dissolution dissolve_dmso->vortex_sonicate slow_addition Slowly add DMSO stock to buffer with mixing vortex_sonicate->slow_addition prepare_buffer Prepare aqueous buffer (pH optimized if necessary) prepare_buffer->slow_addition clear_solution Clear Solution (Ready for experiment) slow_addition->clear_solution Success precipitation Precipitation Occurs slow_addition->precipitation Failure lower_conc Lower final concentration precipitation->lower_conc increase_cosolvent Increase co-solvent percentage (check assay compatibility) precipitation->increase_cosolvent change_buffer Adjust buffer pH precipitation->change_buffer lower_conc->slow_addition increase_cosolvent->slow_addition change_buffer->prepare_buffer

Caption: Workflow for solubilizing hydrophobic peptides like this compound.

signaling_pathway cluster_inhibition Proteasome Inhibition cluster_accumulation Protein Accumulation cluster_downstream Downstream Effects glidobactin This compound proteasome 26S Proteasome glidobactin->proteasome inhibits ub_proteins Poly-ubiquitinated Proteins proteasome->ub_proteins degrades p53 p53 proteasome->p53 degrades ikb IκB proteasome->ikb degrades apoptosis Apoptosis ub_proteins->apoptosis induces cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest induces nfkb_inhibition NF-κB Inhibition ikb->nfkb_inhibition leads to

Caption: General signaling pathway of proteasome inhibition by Glidobactin-like compounds.[10][11][12]

References

Technical Support Center: Strategies to Improve the Regioselectivity of Glidobactin G Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Glidobactin G and its analogues. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity during synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges related to regioselectivity in the total synthesis of this compound?

A1: The main regioselectivity challenges in this compound synthesis arise at two critical stages:

  • N-acylation of the linear peptide precursor: The peptide backbone contains multiple nucleophilic sites, most notably the α-amino group of the N-terminal threonine and the hydroxyl group of the same threonine residue. During the introduction of the fatty acid side chain, a lack of selectivity can lead to a mixture of the desired N-acylated product and the undesired O-acylated side product.[1]

  • Macrocyclization: The formation of the 12-membered macrocycle involves the creation of a lactam or lactone bond. The linear precursor contains multiple hydroxyl groups, including the one on the threonine side chain and potentially on the hydroxylated lysine (B10760008) derivative. Competition between these nucleophiles during cyclization can result in the formation of regioisomeric macrocycles.[1]

Q2: How can I improve the regioselectivity of the N-acylation step to favor N-acylation over O-acylation?

A2: To enhance N-acylation selectivity, several strategies can be employed:

  • Use of Activated Esters: Employing activated esters of the fatty acid, such as N-hydroxysuccinimide (NHS) esters, can significantly improve the selectivity for N-acylation.[1]

  • Orthogonal Protecting Groups: Protecting the hydroxyl group of the N-terminal threonine with a suitable protecting group that is stable during the acylation reaction is a highly effective strategy. This ensures that only the free amino group is available for acylation. The protecting group can then be selectively removed at a later stage.[1]

  • Optimization of Coupling Reagents and Conditions: Screening different coupling reagents and reaction conditions (e.g., solvent, temperature) can help identify conditions that favor N-acylation.

Q3: What are the best strategies to control regioselectivity during the macrocyclization step?

A3: Controlling regioselectivity during macrocyclization is crucial for obtaining the correct this compound core structure. Key strategies include:

  • Strategic Use of Protecting Groups: This is the most critical factor. Ensure that only the desired hydroxyl group for the macrolactonization is deprotected just before the cyclization step. All other hydroxyl groups, such as the one on the threonine side chain, must be protected with stable protecting groups.[1]

  • High-Dilution Conditions: Performing the cyclization reaction at high dilution (typically around 1 mM) favors intramolecular cyclization over intermolecular oligomerization and can improve regioselectivity by promoting a favorable conformation of the linear precursor.[1]

  • Screening of Macrolactamization Reagents: Different coupling reagents exhibit varying efficiencies and selectivities in macrocyclization reactions. It is advisable to screen a range of reagents, such as HATU, PyBOP, and DMTMM, to find the optimal one for your specific substrate.[2][3] For the synthesis of the related cepafungin I, DMTMM was found to be highly effective.[1]

Q4: Can enzymatic methods be used to improve the regioselectivity of this compound synthesis?

A4: Yes, chemoenzymatic approaches offer excellent opportunities to enhance regioselectivity due to the inherent specificity of enzymes.[1][4] A key example in the context of Glidobactin synthesis is the use of the enzyme GlbB, a lysine 4-hydroxylase from the glidobactin biosynthetic pathway.[5][6] This enzyme can catalyze the hydroxylation of L-lysine with complete regio- and diastereoselectivity, providing the key erythro-4-hydroxy-l-lysine building block.[5][6] This enzymatic step avoids the need for complex protecting group manipulations that would be required in a purely chemical synthesis to achieve the same selective hydroxylation.

Troubleshooting Guides

Issue 1: Poor N:O Acylation Ratio in the N-acylation Step

Problem: The acylation of the N-terminal threonine with the fatty acid side chain results in a significant amount of the O-acylated byproduct.

Possible Cause Solution
Non-selective coupling reagent Switch to a more N-selective acylation method, such as using a pre-formed N-hydroxysuccinimide (NHS) ester of the fatty acid.[1]
Unprotected threonine hydroxyl group Protect the hydroxyl group of the threonine residue with a suitable protecting group, such as a tert-butyl (tBu) ether when using an Fmoc-based strategy.[7]
Suboptimal reaction conditions Screen different solvents and reaction temperatures. For example, running the reaction at a lower temperature may improve selectivity.
Issue 2: Formation of Regioisomers during Macrocyclization

Problem: The final macrocyclization step yields a mixture of macrocyclic isomers.

Possible Cause Solution
Multiple unprotected hydroxyl groups Ensure that only the hydroxyl group intended for macrolactonization is deprotected. Other hydroxyl groups, such as the one on the threonine side chain, should be protected.[1]
Suboptimal cyclization conditions Perform the cyclization at high dilution (e.g., 1 mM in THF or DMF) to favor the intramolecular reaction.[1][3]
Inefficient coupling reagent Screen a variety of modern coupling reagents known for their efficacy in macrocyclization, such as HATU, HOBt/DIC, or DMTMM.[1][2]
Conformational flexibility of the linear precursor The linear peptide may exist in multiple conformations, some of which may not favor the desired cyclization. The choice of solvent and temperature can influence the conformational equilibrium.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Acylation Regioselectivity (Hypothetical Data Based on Literature)

Coupling Reagent/MethodSolventTemperature (°C)N:O Acylation RatioReference
HATU/DIPEADMF253:1[1]
HOBt/DICDCM05:1[1]
NHS-esterDioxane25>10:1[1]

Table 2: Protecting Group Strategies for Key Amino Acids in this compound Synthesis

Amino AcidFunctional GroupProtecting Group (Fmoc Strategy)Deprotection ConditionsReference
ThreonineHydroxyltert-Butyl (tBu)Strong acid (e.g., TFA)[7]
Lysineε-Aminotert-Butoxycarbonyl (Boc)Strong acid (e.g., TFA)[7]
N-terminusα-Amino9-Fluorenylmethyloxycarbonyl (Fmoc)Base (e.g., piperidine (B6355638) in DMF)[7]

Experimental Protocols

Protocol 1: Regioselective N-Acylation using an NHS-Ester

This protocol describes the selective N-acylation of the peptide precursor after the removal of the N-terminal Fmoc protecting group.

  • Preparation of the Activated Ester:

    • Dissolve (2E,4E)-dodecadienoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dioxane.

    • Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) at 0 °C and stir the mixture at room temperature for 12 hours.

    • Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced pressure to obtain the crude (2E,4E)-dodecadienoic acid NHS-ester.[1]

  • N-terminal Deprotection:

    • Dissolve the N-terminally protected peptide precursor in a suitable solvent (e.g., 20% piperidine in DMF for Fmoc deprotection).

    • Stir at room temperature for 1-2 hours and monitor the reaction by LC-MS.

    • Once complete, precipitate the deprotected peptide with cold diethyl ether, centrifuge, and wash the pellet multiple times to remove excess piperidine.[1]

  • N-acylation Reaction:

    • Dissolve the deprotected peptide and the crude NHS-ester (1.2 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature and monitor its progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to isolate the N-acylated this compound precursor.[1]

Protocol 2: Macrocyclization using DMTMM

This protocol outlines the intramolecular cyclization of the linear peptide precursor to form the 12-membered macrocycle.

  • Precursor Preparation:

    • Ensure the linear peptide precursor is fully deprotected at the C-terminus and the specific hydroxyl group intended for cyclization.

    • All other potentially reactive functional groups, including other hydroxyl and amino groups, should be protected.[1]

  • Cyclization Reaction:

    • Dissolve the linear peptide precursor in anhydrous THF at a high dilution of approximately 1 mM.

    • Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 eq).[1]

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by LC-MS.[1]

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude macrocycle by flash column chromatography or preparative HPLC.[1]

Mandatory Visualization

Glidobactin_Biosynthesis_Pathway Dodecanoic_acid Dodecanoic Acid GlbG GlbG Dodecanoic_acid->GlbG Fatty_Acid 2(E),4(E)-Dodecadienoic Acid GlbG->Fatty_Acid GlbF GlbF (NRPS) Fatty_Acid->GlbF L_Threonine L-Threonine L_Threonine->GlbF Acyl_Threonine Acyl-Threonine GlbF->Acyl_Threonine GlbC GlbC (NRPS/PKS) Acyl_Threonine->GlbC L_Lysine L-Lysine GlbB GlbB (Hydroxylase) L_Lysine->GlbB Hydroxy_Lysine erythro-4-Hydroxy- L-Lysine GlbB->Hydroxy_Lysine Hydroxy_Lysine->GlbC Linear_Precursor Linear Peptide Precursor (on GlbC) GlbC->Linear_Precursor Condensation & Elongation Glidobactin_G This compound Linear_Precursor->Glidobactin_G Intramolecular Cyclization & Release

Caption: Simplified workflow of the this compound biosynthetic pathway.

Regioselective_Synthesis_Workflow start Start: Protected Linear Peptide Precursor deprotection N-terminal Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection acylation Regioselective N-Acylation (Fatty Acid-NHS Ester) deprotection->acylation purification1 Purification of Acylated Precursor acylation->purification1 side_chain_deprotection Selective Side-Chain Deprotection (for Macrocyclization) purification1->side_chain_deprotection macrocyclization Macrocyclization (e.g., DMTMM, High Dilution) side_chain_deprotection->macrocyclization final_deprotection Final Deprotection of all Protecting Groups (e.g., TFA) macrocyclization->final_deprotection purification2 Final Purification (HPLC) final_deprotection->purification2 end This compound purification2->end

Caption: General workflow for the regioselective chemical synthesis of this compound.

References

overcoming common byproducts in Glidobactin G fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during Glidobactin G fermentation, with a focus on minimizing the production of common byproducts.

Troubleshooting Guides

Issue 1: High Levels of Glidobactin A, B, and C Byproducts

Question: My fermentation is producing high levels of Glidobactin A, B, and C, with low yields of the desired this compound. How can I shift the production profile to favor this compound?

Answer: The formation of Glidobactin A, B, and C is directly linked to the availability of their specific fatty acid precursors.[1][2] To increase the yield of this compound, which has a distinct fatty acid side chain, the intracellular pool of fatty acid precursors must be modulated. Here are several strategies to achieve this:

1. Media Optimization: Adjusting Carbon and Nitrogen Sources

The composition of the fermentation medium significantly influences the fatty acid biosynthesis pathway.

  • Carbon Source: The type and concentration of the carbon source can alter the fatty acid profile of Burkholderia.[3][4][5]

    • Strategy: Experiment with different carbon sources to find one that favors the production of the fatty acid precursor for this compound. A comparative study using glucose, fructose, mannitol, and glycerol (B35011) is a good starting point.[6][7]

    • Experimental Protocol: Set up parallel fermentations using a basal medium supplemented with equimolar concentrations of different carbon sources. Analyze the Glidobactin profile using HPLC-MS at various time points.

  • Nitrogen Source: The nitrogen source can affect both cell growth and secondary metabolite production, including lipopeptides.[8][9][10][11]

    • Strategy: Evaluate various organic and inorganic nitrogen sources, such as peptone, yeast extract, ammonium (B1175870) sulfate, and sodium nitrate, for their impact on the this compound to byproduct ratio. The C/N ratio is a critical parameter to optimize.[9]

    • Experimental Protocol: In a defined medium with a fixed carbon source, vary the nitrogen source and concentration. Monitor biomass and the Glidobactin profile throughout the fermentation.

2. Precursor-Directed Biosynthesis

Supplementing the fermentation medium with specific fatty acid precursors can direct the biosynthesis towards the desired Glidobactin analogue.[12][13]

  • Strategy: Identify the specific fatty acid side chain of this compound and supplement the fermentation medium with this fatty acid or a close, cell-permeable derivative. The promiscuity of the GlbF nonribosomal peptide synthetase (NRPS) module, which is responsible for N-acylation, may allow for the incorporation of exogenously supplied precursors.[14]

  • Experimental Protocol:

    • Determine the chemical structure of the this compound fatty acid side chain from the literature or through structural elucidation.

    • Add the corresponding fatty acid to the fermentation medium at different concentrations and time points (e.g., at the time of inoculation and at the onset of stationary phase).

    • Monitor the incorporation of the precursor and the resulting Glidobactin profile by HPLC-MS.

3. Metabolic Engineering

For a more targeted approach, genetic modification of the producing strain can be employed to alter the fatty acid precursor pool.

  • Strategy:

    • Overexpression of key enzymes: Enhance the expression of enzymes in the fatty acid synthesis pathway that are responsible for producing the this compound precursor.

    • Gene knockout: Delete genes that encode for enzymes leading to the synthesis of the fatty acid precursors for Glidobactin A, B, and C.

  • Experimental Workflow:

    • Identify the genes in the Burkholderia fatty acid synthesis (FAS II) pathway.

    • Hypothesize which enzymes are critical for the synthesis of the different fatty acid precursors.

    • Use established genetic tools for Burkholderia to create overexpression or knockout mutants.

    • Cultivate the engineered strains and analyze the Glidobactin production profile.

Issue 2: Low Overall Glidobactin Titer

Question: My fermentation is producing very low quantities of all Glidobactin compounds. How can I improve the overall yield?

Answer: Low titers can be due to a variety of factors, from suboptimal fermentation conditions to issues with the producing strain itself.

1. Optimization of Fermentation Parameters

  • pH: Maintain the pH of the culture within the optimal range for Burkholderia secondary metabolism, typically between 6.0 and 7.0.

  • Temperature: The optimal temperature for production may differ from the optimal temperature for growth. A typical range to investigate is 25-30°C.

  • Aeration and Agitation: Ensure adequate dissolved oxygen levels, as fatty acid and peptide biosynthesis are energy-intensive processes.

2. Fed-Batch Fermentation

  • Strategy: A fed-batch strategy can help to maintain optimal nutrient levels and prolong the production phase. By controlling the feed of the carbon source, you can avoid catabolite repression and direct metabolic flux towards secondary metabolism.

  • Experimental Protocol:

    • Start with a batch fermentation to achieve a desired cell density.

    • Initiate a continuous or intermittent feed of a concentrated nutrient solution (primarily the carbon source).

    • Monitor cell growth and Glidobactin production to optimize the feeding rate.

Frequently Asked Questions (FAQs)

Q1: What are the structural differences between this compound and its common byproducts?

A1: this compound and its common analogues, Glidobactin A, B, and C, share the same cyclic tripeptide core but differ in the structure of their N-acylated fatty acid side chain.[1][2]

Q2: What is the biosynthetic origin of the fatty acid side chains in Glidobactins?

A2: The fatty acid precursors for Glidobactin biosynthesis are provided by the fatty acid synthesis (FAS II) pathway within the Burkholderia host. The starter condensation domain of the nonribosomal peptide synthetase module GlbF is responsible for attaching the fatty acyl-CoA to the peptide core.[14]

Q3: Can I use HPLC-MS to quantify the different Glidobactin analogues?

A3: Yes, HPLC coupled with mass spectrometry (HPLC-MS) is the preferred method for both separating and quantifying the different Glidobactin analogues. A C18 column with a water/acetonitrile gradient is typically used for separation.

Q4: Are there any known signaling pathways that regulate the production of different Glidobactin analogues?

A4: While specific signaling pathways that control the ratio of Glidobactin analogues are not yet fully elucidated, it is known that global regulatory networks responding to nutrient availability (e.g., carbon and nitrogen levels) play a significant role in controlling secondary metabolism, including the biosynthesis of fatty acid precursors.

Data Presentation

Table 1: Structural Comparison of this compound and Common Byproducts

FeatureThis compoundGlidobactin AGlidobactin BGlidobactin C
Molecular Formula C₂₇H₄₄N₄O₇[15]C₂₇H₄₄N₄O₆[1][16]C₂₉H₄₆N₄O₆[1][17]C₂₉H₄₈N₄O₆[1][18]
Molecular Weight 536.7 g/mol [15]520.7 g/mol [1][16]546.7 g/mol [1][17]548.7 g/mol [1][18]
Fatty Acid Side Chain Specific structure to be determined(2E,4E)-dodecadienoic acid[1][19](2E,4E,8E)-tetradeca-2,4,8-trienoyl[1][17](2E,4E)-tetradeca-2,4-dienamide[1]

Experimental Protocols

Protocol 1: HPLC-MS Analysis of Glidobactins

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Data Acquisition: Full scan mode from m/z 200-1200.

    • Targeted MS/MS: For confirmation, perform targeted fragmentation of the expected parent ions for each Glidobactin analogue.

Visualizations

Glidobactin_Biosynthesis_and_Byproducts cluster_precursors Fatty Acid Precursors cluster_biosynthesis Glidobactin Biosynthesis cluster_products Fermentation Products FAG Precursor for G GlbF GlbF (NRPS) FAG->GlbF FAA Precursor for A FAA->GlbF FAB Precursor for B FAB->GlbF FAC Precursor for C FAC->GlbF Peptide_Core Cyclic Peptide Core GlidoG This compound (Desired) Peptide_Core->GlidoG incorporates Precursor G GlidoA Glidobactin A Peptide_Core->GlidoA incorporates Precursor A GlidoB Glidobactin B Peptide_Core->GlidoB incorporates Precursor B GlidoC Glidobactin C Peptide_Core->GlidoC incorporates Precursor C GlbF->Peptide_Core Acylation Byproducts Byproducts GlidoA->Byproducts GlidoB->Byproducts GlidoC->Byproducts

Caption: Biosynthetic pathway leading to this compound and its byproducts.

Troubleshooting_Workflow Start High Byproduct Levels Media_Opt Optimize Media (C/N Ratio) Start->Media_Opt Precursor_Feed Precursor-Directed Biosynthesis Start->Precursor_Feed Metabolic_Eng Metabolic Engineering Start->Metabolic_Eng Analyze Analyze Glidobactin Profile (HPLC-MS) Media_Opt->Analyze Precursor_Feed->Analyze Metabolic_Eng->Analyze Success Desired this compound Profile Analyze->Success Achieved Iterate Iterate Optimization Analyze->Iterate Not Achieved Iterate->Start

Caption: Troubleshooting workflow for reducing Glidobactin byproducts.

References

Technical Support Center: Enhancing the Bioactivity of Synthetic Glidobactin G Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting common issues and answering frequently asked questions related to the enhancement of bioactivity for synthetic Glidobactin G derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound and its derivatives?

A1: this compound is a member of the syrbactin class of natural products and functions as a potent and irreversible inhibitor of the 20S proteasome.[1][2] The core of its activity lies in a 12-membered macrolactam ring which contains a reactive α,β-unsaturated carbonyl group.[3] This group forms a covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits, primarily the chymotrypsin-like (β5) and, in some cases, the trypsin-like (β2) subunits, through a Michael-type 1,4-addition reaction.[4][5] This irreversible inhibition disrupts cellular protein homeostasis, leading to an accumulation of poly-ubiquitinated proteins and ultimately inducing programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[1][6][7]

Q2: What are the key structural features to modify for enhancing the bioactivity of this compound derivatives?

A2: Structure-activity relationship (SAR) studies on the glidobactin class highlight two primary areas for modification to enhance bioactivity:

  • The Aliphatic Tail: The length, degree of unsaturation, and terminal functionality of the fatty acid side chain are critical determinants of potency and selectivity.[5][8][9] For instance, early studies have shown that C12 fatty acid chains can be optimal for potent bioactivity.[5]

  • The Macrolactam Core: While the α,β-unsaturated carbonyl moiety is essential for the irreversible binding mechanism and should generally be conserved, modifications to other parts of the 12-membered ring, such as the hydroxylation pattern, can influence binding affinity and pharmacokinetic properties.[4][10] The deoxy-glidobactin variants, known as luminmycins, have also shown potent activity.[5][10]

Q3: How is the bioactivity of new this compound derivatives typically assessed?

A3: A tiered approach is typically used:

  • In Vitro Proteasome Inhibition Assay: This is a direct measure of target engagement. The potency of derivatives is determined by calculating the IC50 value (the concentration required to inhibit 50% of enzyme activity) against purified 20S proteasome subunits (β5, β2, and β1).[3][9]

  • Cell-Based Cytotoxicity Assays: These assays, such as the MTT or CellTox Green assay, measure the derivative's ability to kill cancer cells.[9][11] The GI50 (concentration for 50% growth inhibition) is a key metric.[6]

  • Cellular Target Engagement Assays: To confirm the mechanism of action within a cellular context, techniques like Western blotting are used to detect the accumulation of poly-ubiquitinated proteins, a direct consequence of proteasome inhibition.[1][6]

Troubleshooting Guides

Synthetic Chemistry Challenges

Problem 1: Low regioselectivity during the acylation of the peptide precursor with the fatty acid side chain.

  • Issue: During the coupling of the fatty acid side chain, acylation occurs on the threonine hydroxyl group (O-acylation) in addition to the desired N-terminal amino group (N-acylation), leading to a mixture of products and difficult purification.[12]

  • Possible Causes:

    • The hydroxyl group of the threonine residue is a competitive nucleophile.[12]

    • Incomplete deprotection of the N-terminus leaves it less reactive.[12]

    • Steric hindrance at the N-terminus.

  • Suggested Solutions:

    • Use of Orthogonal Protecting Groups: Employ a strategy where the N-terminus and the threonine hydroxyl group are protected with groups that can be removed under different conditions (e.g., a base-labile Fmoc group for the N-terminus and an acid-labile Boc or silyl (B83357) ether for the hydroxyl group).[12]

    • Activate the Fatty Acid: Convert the fatty acid to an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This can improve the reaction rate and selectivity for the more nucleophilic N-terminal amine.[12]

    • Optimize Reaction Conditions: Lower the reaction temperature to favor the more kinetically controlled N-acylation. Screen different coupling reagents and bases.

Problem 2: Poor yields in the final macrocyclization step.

  • Issue: The intramolecular reaction to form the 12-membered ring proceeds with low efficiency.

  • Possible Causes:

    • Intermolecular polymerization is competing with the desired intramolecular cyclization.

    • The linear peptide precursor is adopting an unfavorable conformation for cyclization.

    • The chosen cyclization conditions (reagent, solvent, temperature) are not optimal.

  • Suggested Solutions:

    • High-Dilution Conditions: Perform the cyclization reaction at a very low concentration (e.g., ~1 mM) to minimize intermolecular side reactions.[12]

    • Screen Macrolactamization Reagents: Test a variety of modern coupling reagents known to be effective for peptide cyclization, such as HATU, HBTU, or DMTMM.[12]

    • Conformational Control: Introduce turn-inducing elements into the linear peptide precursor sequence if possible, or perform a solvent screen to find conditions that favor a pre-organized conformation for cyclization.

Biological Assay Challenges

Problem 1: High variability or poor reproducibility in cell viability (e.g., MTT) assays.

  • Issue: GI50 values for the same compound vary significantly between experiments.

  • Possible Causes:

    • Compound Solubility: The derivative is precipitating in the aqueous cell culture medium, leading to inconsistent effective concentrations.

    • Cellular Health and Density: Inconsistent cell seeding density or using cells that are not in the logarithmic growth phase.

    • Assay Interference: The compound itself reacts with the assay reagent (e.g., reduces MTT), leading to false results.[13]

  • Suggested Solutions:

    • Confirm Solubility: Visually inspect the wells for precipitation after adding the compound. Pre-dissolve the compound in a small amount of DMSO and ensure the final DMSO concentration is consistent and non-toxic across all wells (typically <0.5%).

    • Standardize Cell Culture: Use a precise cell counting method, adhere to a strict cell passage number, and ensure cells are seeded evenly and are in the exponential growth phase at the start of the treatment.

    • Run Control Experiments: Include a "compound-only" control (no cells) to check for direct reaction with the assay reagent. Consider using a complementary cytotoxicity assay that relies on a different detection principle (e.g., measuring membrane integrity with CellTox Green) to validate results.[11][13]

Problem 2: A derivative shows potent in vitro proteasome inhibition but weak cellular cytotoxicity.

  • Issue: The compound is active against the purified enzyme but does not effectively kill cells.

  • Possible Causes:

    • Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.

    • Metabolic Instability: The compound is rapidly metabolized or degraded by the cells into an inactive form.

    • Efflux Pump Activity: The compound is actively transported out of the cell by efflux pumps.

  • Suggested Solutions:

    • Assess Cellular Target Engagement: Perform a Western blot for poly-ubiquitinated proteins on cells treated with the compound.[6] An accumulation of these proteins would confirm that the compound is reaching and inhibiting the proteasome inside the cell.

    • Modify Physicochemical Properties: Synthesize new derivatives with improved lipophilicity or other properties known to enhance cell permeability (guided by Lipinski's Rule of Five).

    • Use Efflux Pump Inhibitors: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) to see if the cytotoxicity of your compound increases.

Quantitative Data Summary

Table 1: Example In Vitro Inhibitory Activity of Glidobactin-Class Compounds. Data for the closely related Glidobactin C is provided as a reference for the potent, nanomolar activity characteristic of this compound class.

Proteasome SubunitCancer TypeIC50 (nM)
Constitutive Proteasome β5Human4.5
Constitutive Proteasome β2Human6.4
Immunoproteasome β5iHuman2.6
Immunoproteasome β2iHuman8.8
Source: Data adapted from BenchChem technical guides.[1]

Table 2: Common Fluorogenic Substrates for Proteasome Activity Assays.

Proteasome SubunitCatalytic ActivityFluorogenic Substrate
β5Chymotrypsin-like (CT-L)Suc-LLVY-AMC
β2Trypsin-like (T-L)Boc-LRR-AMC
β1Caspase-like (C-L)Z-LLE-AMC
Source: Data sourced from BenchChem application notes.[9]

Visualized Workflows and Pathways

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation start_node Define Bioactivity Goal A Design Derivatives (e.g., modify tail) start_node->A process_node process_node data_node Structure-Activity Relationship (SAR) Data decision_node Bioactivity Enhanced? data_node->decision_node end_node Lead Compound Identified decision_node->end_node Yes decision_node->A No (Iterate) B Synthesize Analogues A->B Plan Synthesis C In Vitro Proteasome Assay B->C Test Compound D Cellular Cytotoxicity Assay C->D Confirm Potency D->data_node Generate SAR Data

Caption: A logical workflow for the iterative process of enhancing this compound derivative bioactivity.

Caption: Signaling cascade initiated by Glidobactin-mediated proteasome inhibition, leading to apoptosis.

References

managing assay variability and reproducibility in Glidobactin G experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glidobactin G and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing assay variability and reproducibility in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound belongs to the glidobactin-like natural products (GLNPs), which are potent, cell-permeable, and irreversible inhibitors of the 20S proteasome.[1][2] The core structure of these compounds contains a reactive α,β-unsaturated carbonyl group within a 12-membered macrolactam ring.[2] This reactive group forms a covalent bond with the N-terminal threonine residue of the active sites of the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of both the constitutive and immunoproteasome.[1][3] This irreversible binding leads to a sustained inhibition of proteasome activity, causing an accumulation of poly-ubiquitinated proteins, which can trigger programmed cell death (apoptosis).[1][3]

Q2: How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store lyophilized this compound powder at -20°C for long-term stability.[4]

  • Stock Solution: Prepare a stock solution in high-purity, sterile DMSO.[4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4] A DMSO stock solution stored at -20°C is generally stable for at least a month, while storage at -80°C can extend stability for up to a year.[4]

Q3: I'm observing precipitate when I add my this compound DMSO stock to my cell culture medium. What should I do?

Precipitation is a common issue and can be caused by exceeding the solubility limit of the compound in the aqueous medium.[4] Here are several steps to troubleshoot this:

  • Lower the final concentration: You may need to use a lower final working concentration of this compound in your experiment.[4]

  • Control DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally 0.5% or lower.[4] It's advisable to run a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration.[4]

  • Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.[4]

  • Proper mixing technique: Add the stock solution dropwise to the pre-warmed medium while vortexing or gently pipetting to ensure rapid and thorough mixing.[4]

  • Serial dilutions in medium: Instead of a single large dilution, perform serial dilutions in your culture medium.[4]

Q4: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values can stem from several sources of variability:

  • Compound instability: this compound can be unstable in working solutions. Prepare fresh dilutions for each experiment.[4]

  • Precipitation: As mentioned in the previous question, precipitation can lead to a lower effective concentration of the compound. Visually inspect for any precipitate before treating your cells.

  • Cell-based factors: Variations in cell density, passage number, and overall cell health can significantly impact assay results. Standardize your cell culture and seeding protocols.

  • Assay parameters: Ensure that incubation times, reagent concentrations, and instrument settings are consistent across all experiments.[5]

Troubleshooting Guides

Issue 1: Low or No Proteasome Inhibition Detected
Possible Cause Troubleshooting Steps
Degraded this compound Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[4] Consider performing a forced degradation study using RP-HPLC to assess the stability of your compound under your experimental conditions.[6]
Insufficient Incubation Time Ensure a sufficient pre-incubation time (e.g., 15-30 minutes) for this compound to interact with the proteasome before adding the substrate.[1][7]
Incorrect Substrate Concentration Use a fluorogenic substrate concentration at or near its Km value (e.g., 10-20 µM) for optimal enzyme kinetics.[7]
Inactive Proteasome Verify the activity of your purified 20S proteasome using a known proteasome inhibitor as a positive control (e.g., MG132).[8]
Issue 2: High Background Signal in Cell Viability Assays (e.g., MTT)
Possible Cause Troubleshooting Steps
Contamination Regularly check your cell cultures for microbial contamination. Use sterile techniques for all procedures.
Media Components Phenol (B47542) red in some culture media can interfere with colorimetric assays. Consider using a phenol red-free medium for the assay.
Incomplete Solubilization of Formazan (B1609692) Crystals Ensure complete dissolution of the formazan crystals by adding the solubilization solution and mixing thoroughly.[9] Incubate for a sufficient time (e.g., at least 2 hours at room temperature with gentle shaking) to allow for complete solubilization.[3][9]
High Cell Seeding Density Optimize the cell seeding density to ensure that cells are in the exponential growth phase during the experiment and that the signal is within the linear range of the assay.[10]

Quantitative Data Summary

The inhibitory activity of Glidobactin compounds is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for Glidobactin analogs against various proteasome subunits and in different cell lines. Note that IC50 values can vary depending on the specific assay conditions.

Compound Target Cell Line IC50 (nM)
Glidobactin C Constitutive Proteasome (ChT-L)7.1 ± 5.3
Constitutive Proteasome (T-L)2.4 ± 2.8
Immunoproteasome (ChT-L)7.1 ± 5.3
Immunoproteasome (T-L)2.5 ± 2.0
Glidobactin A MM1.S (Multiple Myeloma)4
MM1.RL (Multiple Myeloma)5

Data compiled from multiple sources.[11]

Experimental Protocols

Protocol 1: Fluorogenic Peptide Substrate Assay for Proteasome Inhibition

This protocol measures the inhibitory activity of this compound on the 20S proteasome.

Materials:

  • Purified 20S human proteasome[1]

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)[1]

  • This compound (stock solution in DMSO)

  • Fluorogenic Substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[1][7]

  • 96-well black microplate[7]

  • Fluorescence microplate reader[7]

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).[7]

  • Assay Setup: Add assay buffer to the wells of a black 96-well plate. Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.[7]

  • Add Proteasome: Add the diluted 20S proteasome (e.g., final concentration of 0.5 nM) to all wells except the no-enzyme control.[7]

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the proteasome.[1][7]

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[7]

  • Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes.[7]

  • Data Analysis: Determine the rate of reaction for each this compound concentration. Normalize the data to the vehicle control (100% activity) and plot the percentage of proteasome activity against the logarithm of the this compound concentration to determine the IC50 value.[7]

Protocol 2: MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Human cancer cell line of choice[10]

  • Complete cell culture medium[10]

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[10]

  • 96-well flat-bottom microplate[10]

  • Microplate reader[10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).[10]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[3][4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8][10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][10]

  • Measure Absorbance: Measure the absorbance at approximately 570 nm using a microplate spectrophotometer.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[3][10]

Visualizations

Glidobactin_Signaling_Pathway Glidobactin_G This compound Proteasome 26S Proteasome (β2 & β5 subunits) Glidobactin_G->Proteasome Irreversible Inhibition Accumulation Accumulation of Poly-ubiquitinated Proteins Ub_Proteins Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Ub_Proteins->Accumulation Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Simplified signaling pathway of this compound-mediated proteasome inhibition.

Experimental_Workflow_Proteasome_Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dilute_Compound 1. Prepare this compound serial dilutions Prepare_Plate 2. Add dilutions and controls to 96-well plate Dilute_Compound->Prepare_Plate Add_Proteasome 3. Add 20S Proteasome Prepare_Plate->Add_Proteasome Pre_incubate 4. Pre-incubate at 37°C (15-30 min) Add_Proteasome->Pre_incubate Add_Substrate 5. Add fluorogenic substrate Pre_incubate->Add_Substrate Measure_Fluorescence 6. Kinetic fluorescence reading (30-60 min) Add_Substrate->Measure_Fluorescence Calculate_IC50 7. Calculate IC50 value Measure_Fluorescence->Calculate_IC50

Caption: Experimental workflow for the in vitro proteasome inhibition assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Check for Precipitation Start->Check_Solubility Yes Check_Stability Prepare Fresh Dilutions? Check_Solubility->Check_Stability No Improve_Solubility Optimize Solubilization: - Lower final concentration - Control DMSO % - Pre-warm media - Proper mixing Check_Solubility->Improve_Solubility Yes Check_Cells Standardize Cell Culture? Check_Stability->Check_Cells Yes Use_Fresh Always use freshly prepared working solutions Check_Stability->Use_Fresh No Standardize_Protocols Maintain consistent: - Cell density - Passage number - Assay parameters Check_Cells->Standardize_Protocols No Resolved Problem Resolved Check_Cells->Resolved Yes Improve_Solubility->Resolved Use_Fresh->Resolved Standardize_Protocols->Resolved

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Overcoming Bortezomib Resistance with Glidobactin G Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Glidobactin G analogs to overcome bortezomib (B1684674) resistance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are this compound analogs and how do they differ from bortezomib?

This compound analogs, such as TIR-199, are a class of natural product-derived proteasome inhibitors.[1][2][3] Unlike bortezomib, which is a reversible inhibitor of the proteasome, this compound analogs are generally irreversible covalent inhibitors.[4] Bortezomib primarily targets the chymotrypsin-like (CT-L) activity of the proteasome's β5 subunit.[4] this compound analogs also inhibit the CT-L activity but can exhibit a broader inhibition profile, including the trypsin-like (T-L) activity of the β2 subunit.[2][3] This irreversible binding and broader activity may contribute to a more sustained and profound inhibition of the proteasome.[4]

Q2: What are the primary mechanisms of bortezomib resistance?

Bortezomib resistance can arise from several molecular changes within cancer cells, including:

  • Mutations in the Proteasome Subunit Beta Type 5 (PSMB5): Alterations in the gene encoding the β5 subunit of the proteasome, the direct target of bortezomib, can prevent effective drug binding.[5] A notable example is the A49T/A50V mutation.[6][7]

  • Upregulation of Proteasome Subunits: Cancer cells can increase the expression of proteasome subunits, effectively diluting the inhibitory effect of bortezomib.

  • Activation of Pro-Survival Signaling Pathways: Increased activity of pathways like the unfolded protein response (UPR) and NF-κB can help cancer cells cope with the stress induced by proteasome inhibition.[8]

  • Drug Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove bortezomib from the cell, reducing its intracellular concentration.[8]

Q3: How do this compound analogs overcome bortezomib resistance?

The primary mechanism by which this compound analogs like TIR-199 overcome bortezomib resistance is their ability to effectively inhibit bortezomib-resistant proteasomes.[4] Studies have shown that TIR-199 can bypass resistance caused by mutations in the PSMB5 gene, such as the A49T/A50V mutation.[6][7] This is likely due to a different binding mechanism to the proteasome compared to bortezomib.[9] The irreversible nature of their binding also ensures sustained proteasome inhibition, which can be more effective in inducing cell death in resistant cells.[4]

Q4: What is the expected outcome of treating bortezomib-resistant cells with a this compound analog?

Treatment of bortezomib-resistant multiple myeloma cells with an effective this compound analog, such as TIR-199, is expected to:

  • Induce cell death (apoptosis): These compounds have been shown to reduce the viability of bortezomib-resistant cell lines in a dose-dependent manner.[4]

  • Inhibit proteasome activity: A successful treatment will lead to the inhibition of the chymotrypsin-like and potentially other activities of the proteasome.[4]

  • Accumulation of poly-ubiquitinated proteins: Inhibition of the proteasome will result in the buildup of proteins tagged for degradation, a hallmark of proteasome inhibitor activity.[6][9]

Troubleshooting Guides

Problem 1: No significant decrease in cell viability is observed in bortezomib-resistant cells after treatment with a this compound analog.

Possible Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line. Refer to the quantitative data tables below for reported effective concentrations of TIR-199.
Insufficient Incubation Time Optimize the incubation time. While some effects may be seen as early as 24 hours, longer incubation periods (48-72 hours) may be necessary to observe significant apoptosis.
Compound Instability Ensure the this compound analog is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment.
Cell Line Specific Resistance The specific bortezomib-resistant cell line may have a resistance mechanism that also confers resistance to the this compound analog being used. Consider sequencing the PSMB5 gene to check for mutations and evaluate the expression of drug efflux pumps.
Incorrect Assay Procedure Review the cell viability assay protocol (e.g., MTT assay) to ensure all steps are performed correctly. Pay attention to cell seeding density, reagent concentrations, and incubation times.

Problem 2: Proteasome activity is not significantly inhibited after treatment.

Possible Cause Troubleshooting Step
Issues with Cell Lysis Ensure complete cell lysis to release the proteasomes. Use a validated lysis buffer and procedure. Incomplete lysis will lead to an underestimation of proteasome activity and inhibition.
Substrate Specificity Use a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) to accurately measure the primary target of this compound analogs.
Incorrect Assay Conditions Optimize the assay conditions, including buffer composition, pH, temperature, and substrate concentration. Ensure the plate reader settings (excitation and emission wavelengths) are correct for the fluorogenic substrate used.
Insufficient Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal conditions for proteasome inhibition in your cell line.

Problem 3: Inconsistent or highly variable results between replicate experiments.

Possible Cause Troubleshooting Step
Cell Culture Variability Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Cell health can significantly impact experimental outcomes.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of cells, compounds, and reagents.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Incomplete Solubilization of Formazan (B1609692) (MTT Assay) Ensure complete solubilization of the formazan crystals by adding the appropriate volume of solubilization solution and incubating for a sufficient amount of time with gentle mixing.

Quantitative Data

Table 1: In Vitro Efficacy of TIR-199 in Bortezomib-Sensitive and -Resistant Multiple Myeloma (MM) Cell Lines
Cell LineBortezomib SensitivityTIR-199 EC50 (nM)
MM.1SSensitive18.2 ± 3.4
MM.1S BzRResistant32.1 ± 1.8
U266Sensitive44.2 ± 1.9
U266 BzRResistant75.1 ± 2.4

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. Data is illustrative and compiled from published studies.[4]

Table 2: Proteasome Inhibitory Activity of TIR-199 in Multiple Myeloma Cell Lines
Cell LineProteasome SubunitTIR-199 Ki50 (nM)
ARDCT-L/β514.61 ± 2.68
U266CT-L/β554.59 ± 10.4
MM.1RCT-L/β526.8 ± 5.2

Ki50 values represent the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Data is illustrative and compiled from published studies.[4][10]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound analogs on bortezomib-resistant multiple myeloma cells.

Materials:

  • Bortezomib-resistant multiple myeloma cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound analog (e.g., TIR-199)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[11]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound analog. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Incubate for 15 minutes at 37°C with gentle shaking.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Proteasome Activity Assay

This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cell lysate from treated and untreated cells

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)[15]

  • Fluorogenic substrate for chymotrypsin-like activity (Suc-LLVY-AMC)

  • Black 96-well plates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Cell Lysis: Lyse the cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes.[16] Determine the protein concentration of the lysates.

  • Assay Setup: In a black 96-well plate, add 5-10 µg of cell lysate per well.

  • Inhibitor Addition: Add the this compound analog at various concentrations to the respective wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the proteasome.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM) to all wells to initiate the reaction.[16]

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader and measure the fluorescence intensity kinetically over 60 minutes.[16]

  • Data Analysis: Calculate the rate of the reaction (increase in fluorescence over time). Normalize the data to the vehicle control (100% activity) and determine the IC50 value for proteasome inhibition.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysate from treated and untreated cells

  • Assay buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[17][18]

  • 96-well plate

  • Microplate reader (absorbance at 405 nm for colorimetric, or Ex/Em 380/420-460 nm for fluorometric)[17]

Procedure:

  • Induce Apoptosis: Treat cells with the this compound analog for the desired time to induce apoptosis.

  • Cell Lysis: Prepare cell lysates as per the manufacturer's protocol or a standard laboratory procedure.[18]

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well.[18]

  • Substrate Addition: Add the caspase-3 substrate to each well.[18]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.[17]

  • Data Analysis: Compare the readings from the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Visualizations

G cluster_0 Ubiquitin-Proteasome System cluster_1 Mechanism of Inhibition Protein Protein Poly-Ub_Protein Poly-ubiquitinated Protein Protein->Poly-Ub_Protein Ubiquitination Cascade (E1, E2, E3) Ub Ubiquitin E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E3 E3 Ub Ligase Proteasome 26S Proteasome Poly-Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Bortezomib Bortezomib Proteasome_Inhibition Proteasome Bortezomib->Proteasome_Inhibition Reversible Inhibition Glidobactin_G_Analog This compound Analog (e.g., TIR-199) Glidobactin_G_Analog->Proteasome_Inhibition Irreversible Inhibition Accumulation Accumulation of Poly-Ub Proteins Proteasome_Inhibition->Accumulation Leads to Apoptosis Apoptosis Accumulation->Apoptosis Induces

Caption: Mechanism of the ubiquitin-proteasome system and its inhibition.

G cluster_0 Cell Viability Assay Workflow Seed_Cells 1. Seed bortezomib- resistant cells Treat_Cells 2. Treat with This compound analog Seed_Cells->Treat_Cells Incubate_48_72h 3. Incubate 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT 4. Add MTT reagent Incubate_48_72h->Add_MTT Incubate_3_4h 5. Incubate 3-4 hours Add_MTT->Incubate_3_4h Solubilize 6. Solubilize formazan crystals Incubate_3_4h->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 8. Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for a cell viability (MTT) assay.

G Bortezomib_Resistance Bortezomib Resistance PSMB5_Mutation PSMB5 Mutation (e.g., A49T/A50V) Bortezomib_Resistance->PSMB5_Mutation is caused by Upregulation_Proteasome Upregulation of Proteasome Subunits Bortezomib_Resistance->Upregulation_Proteasome is caused by Survival_Pathways Activation of Survival Pathways (e.g., UPR, NF-κB) Bortezomib_Resistance->Survival_Pathways is caused by Glidobactin_G_Analog This compound Analog (e.g., TIR-199) Bypass_Mutation Bypasses PSMB5 Mutation Glidobactin_G_Analog->Bypass_Mutation overcomes via Irreversible_Inhibition Irreversible Proteasome Inhibition Glidobactin_G_Analog->Irreversible_Inhibition mechanism Bypass_Mutation->PSMB5_Mutation Sustained_Inhibition Sustained Inhibition Overcomes Upregulation Irreversible_Inhibition->Sustained_Inhibition leads to Sustained_Inhibition->Upregulation_Proteasome

Caption: Overcoming bortezomib resistance with this compound analogs.

References

Technical Support Center: Enhancing Glidobactin G Permeability for In Vivo Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glidobactin G. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and seeking to optimize its performance in in vivo studies by improving its cell permeability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern for in vivo studies?

This compound is a cyclic lipopeptide and a member of the glidobactin family of natural products known for their potent antitumor activity.[1][2] Like other glidobactins, it is a proteasome inhibitor, a mechanism of action that requires the compound to enter the target cancer cells to be effective.[3][4] While some analogs like Glidobactin C are reported to have sufficient cell permeability, the physicochemical properties of each analog, including this compound, can significantly impact its ability to cross the cell membrane.[3][5] Poor cell permeability can lead to reduced efficacy in in vivo models, requiring higher doses and potentially causing off-target effects.

Q2: What is the specific chemical structure of this compound?

This compound has the molecular formula C27H44N4O7.[6] Its structure consists of a 12-membered macrocyclic peptide core N-acylated with a fatty acid side chain. Understanding this structure is key to devising strategies for permeability enhancement.

Q3: What are the primary molecular hurdles for this compound's cell permeability?

The cell permeability of cyclic peptides like this compound is often limited by:

  • High polarity: The presence of multiple amide bonds and hydroxyl groups in the peptide core can lead to a high desolvation penalty when partitioning from the aqueous extracellular environment into the lipophilic cell membrane.

  • Hydrogen bonding: Exposed N-H groups on the peptide backbone can form hydrogen bonds with water, hindering membrane traversal.

  • Molecular size and flexibility: While cyclization can pre-organize the molecule into a more membrane-compatible conformation, a high degree of conformational flexibility can be detrimental.

Q4: What are the general strategies to improve the cell permeability of cyclic peptides like this compound?

Several well-established methods can be employed:

  • N-methylation: Replacing backbone amide protons with methyl groups reduces the number of hydrogen bond donors and can favor a more membrane-permeable conformation.[5]

  • Amino Acid Substitution: Introducing more lipophilic amino acids or D-amino acids can increase the overall lipophilicity and alter the conformational dynamics of the peptide.

  • Prodrug Approach: Masking polar functional groups (e.g., hydroxyl groups) with lipophilic moieties that can be cleaved intracellularly can enhance membrane permeability.[5]

  • Conjugation with Cell-Penetrating Peptides (CPPs): Attaching a CPP can facilitate cellular uptake through various endocytic pathways.

Troubleshooting Guide: Low In Vivo Efficacy of this compound

If you are observing lower-than-expected efficacy of this compound in your in vivo experiments, poor cell permeability is a likely contributor. This guide provides a systematic approach to troubleshooting and improving this critical parameter.

Initial Assessment Workflow

A Low In Vivo Efficacy Observed B Assess In Vitro Cell Permeability (e.g., PAMPA, Caco-2) A->B C Permeability Low? B->C Analyze Data D Synthesize Analogs (N-methylation, Amino Acid Substitution, etc.) C->D Yes H Investigate Other Factors (e.g., Metabolism, Target Engagement) C->H No E Re-evaluate In Vitro Permeability D->E F Permeability Improved? E->F Analyze Data F->D No, try alternative modification G Proceed with In Vivo Studies of Optimized Analog F->G Yes

Caption: Workflow for troubleshooting low in vivo efficacy.

Troubleshooting Specific Issues
Observed Issue Potential Cause Suggested Solution(s)
Low apparent permeability (Papp) in PAMPA/Caco-2 assays High polarity of this compound due to exposed amides and hydroxyls.1. N-methylation: Systematically methylate backbone amides. 2. Amino Acid Substitution: Replace polar residues with more lipophilic ones. 3. Prodrug Strategy: Mask hydroxyl groups with lipophilic esters.
High efflux ratio in Caco-2 assay This compound is a substrate for efflux pumps (e.g., P-glycoprotein).1. Co-administer with a known efflux pump inhibitor (e.g., verapamil) in vitro to confirm. 2. Synthesize analogs with modifications that disrupt recognition by efflux pumps.
Good in vitro permeability but still low in vivo efficacy Rapid metabolism or poor pharmacokinetic properties.1. Conduct pharmacokinetic studies to determine half-life, clearance, and bioavailability. 2. Introduce modifications to block sites of metabolism (e.g., D-amino acids).

Strategies for Improving this compound Cell Permeability: A Comparative Overview

The following table provides a hypothetical comparison of different strategies to improve the cell permeability of this compound. The data presented here is for illustrative purposes to guide experimental design.

Modification Strategy Hypothetical Analog Modification Details LogP (Calculated) Apparent Permeability (Papp) (10⁻⁶ cm/s) Notes
Parent Compound This compound-3.51.5Baseline permeability.
N-methylation N-Me-Glidobactin GMethylation of one backbone amide3.84.5Reduces hydrogen bond donors.
Amino Acid Substitution (Leu)-Glidobactin GReplacement of a polar amino acid with Leucine4.26.2Increases overall lipophilicity.
Prodrug Approach Ac-Glidobactin GAcetylation of a hydroxyl group4.05.8Masks polar group, intracellular cleavage required.
Combination N-Me, (Leu)-Glidobactin GN-methylation and Leucine substitution4.59.5Synergistic effect on permeability.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • This compound and analogs

  • Dodecane (B42187)

  • Lecithin (B1663433)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS for analysis

Procedure:

  • Prepare Lipid Solution: Dissolve lecithin in dodecane to a final concentration of 10 mg/mL.

  • Coat Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare Donor Solutions: Dissolve this compound and its analogs in a suitable buffer (e.g., PBS with a small percentage of DMSO) to a final concentration of 100 µM.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble Assay: Carefully place the filter plate on top of the acceptor plate.

  • Add Donor Solutions: Add 150 µL of the donor solutions to the wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_D_initial])) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.

PAMPA Workflow Diagram

A Prepare Lipid Solution & Coat Filter Plate B Prepare Donor & Acceptor Solutions A->B C Assemble Assay Plates B->C D Add Donor Solutions to Filter Plate C->D E Incubate (4-18h) D->E F Analyze Compound Concentration (LC-MS/MS) E->F G Calculate Apparent Permeability (Papp) F->G

Caption: Workflow for the PAMPA experiment.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line that forms a monolayer with tight junctions, mimicking the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound and analogs

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of Lucifer yellow.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Permeability Assay (Apical to Basolateral):

    • Add the test compound (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the volume of the removed sample with fresh HBSS.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Permeability: The apparent permeability (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Signaling Pathway: Glidobactin's Mechanism of Action

Glidobactins exert their cytotoxic effects by inhibiting the proteasome, which leads to the accumulation of ubiquitinated proteins and the dysregulation of key cellular signaling pathways, ultimately resulting in apoptosis.

cluster_0 Cellular Uptake cluster_1 Intracellular Signaling A This compound (extracellular) B Cell Membrane C This compound (intracellular) B->C Permeation D Proteasome C->D Inhibition E Accumulation of Ubiquitinated Proteins D->E Leads to F ER Stress E->F G Apoptosis F->G

Caption: Simplified signaling pathway of this compound.

By utilizing the information and protocols in this technical support center, researchers can systematically address the challenges of this compound's cell permeability and advance its development as a potential therapeutic agent.

References

optimization of Glidobactin G proteasome activity assay conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glidobactin G in proteasome activity assays. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and interpreting their results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the syrbactin class of natural products and functions as a potent, irreversible inhibitor of the proteasome.[1][2] It covalently modifies the N-terminal threonine residue of the active sites of the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of both the constitutive and immunoproteasome.[1][2][3] This irreversible binding leads to sustained inhibition of proteasome activity.[4]

Q2: Which proteasome activities does this compound inhibit?

This compound exhibits a unique co-inhibition profile, potently targeting both the chymotrypsin-like (β5) and trypsin-like (β2) activities of the proteasome.[1][5] It does not significantly affect the caspase-like (β1) activity.[3]

Q3: What are the recommended fluorogenic substrates for measuring the different proteasome activities?

To measure the specific catalytic activities of the proteasome, the following fluorogenic peptide substrates are commonly used[1][6][7]:

  • Chymotrypsin-like (β5): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

  • Trypsin-like (β2): Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-Amino-4-methylcoumarin)

  • Caspase-like (β1): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)

Upon cleavage by the proteasome, the fluorophore 7-Amino-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence.[7][8]

Q4: What is a suitable vehicle control for this compound in my assay?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Therefore, a vehicle control containing the same final concentration of DMSO as the experimental wells should be included in your assay.[2][4]

Q5: Should I include a positive control for proteasome inhibition?

Yes, it is highly recommended to include a known proteasome inhibitor as a positive control. MG132 is a commonly used, potent, and reversible proteasome inhibitor that can be used to confirm that the observed decrease in fluorescence is due to specific proteasome inhibition.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background fluorescence 1. Autofluorescence of this compound or other compounds in the assay.2. Contaminated reagents or microplates.3. Substrate degradation by non-proteasomal proteases.1. Run a control with this compound and assay buffer without the proteasome to measure its intrinsic fluorescence.2. Use high-quality, fresh reagents and black, opaque-walled microplates designed for fluorescence assays.[9]3. Include a known proteasome inhibitor (e.g., MG132) to differentiate proteasome-specific activity from non-specific substrate cleavage.[7]
No or low proteasome activity detected 1. Inactive proteasome preparation.2. Incorrect assay buffer composition.3. Sub-optimal substrate concentration.4. Incorrect filter settings on the plate reader.1. Test the activity of your proteasome preparation with a known active batch or a positive control cell lysate (e.g., Jurkat cell lysate).[7]2. Ensure the assay buffer contains appropriate components (e.g., Tris-HCl, MgCl₂, DTT).[2]3. Titrate the fluorogenic substrate to determine the optimal concentration for your assay conditions.4. Verify the excitation and emission wavelengths for AMC are correctly set (typically Ex/Em ~360/460 nm).[2][6]
High variability between replicate wells 1. Pipetting errors.2. Uneven temperature or evaporation across the microplate.[9]3. Inconsistent mixing of reagents.1. Use calibrated pipettes and ensure proper pipetting technique.2. Use a plate sealer to minimize evaporation and ensure the plate is incubated at a stable temperature.3. Gently mix the contents of the wells after adding each reagent.
Unexpectedly low IC50 value for this compound 1. Over-incubation with the inhibitor.2. Low concentration of proteasome in the assay.1. Optimize the pre-incubation time of this compound with the proteasome. A typical starting point is 15-30 minutes at 37°C.[1][2]2. Ensure the proteasome concentration is within the linear range of the assay.
This compound appears inactive in a cell-based assay 1. Poor cell permeability of the compound in your specific cell line.2. This compound is being actively exported from the cells.3. Insufficient incubation time.1. Confirm the cell permeability of this compound in your cell line, although it is generally considered cell-permeable.[1]2. Consider the presence of efflux pumps in your cell line that may be removing the inhibitor.3. Perform a time-course experiment to determine the optimal incubation time for proteasome inhibition in your cells (e.g., 4-24 hours).[2]

Quantitative Data Summary

The inhibitory potency of Glidobactins is typically determined by measuring the half-maximal inhibitory concentration (IC50). The following table provides a summary of representative IC50 values for a Glidobactin-class compound against different proteasome subunits.

Proteasome SubunitActivityFluorogenic SubstrateRepresentative IC50 (nM)
β5 Chymotrypsin-likeSuc-LLVY-AMCSingle-digit nM[1]
β2 Trypsin-likeBoc-LRR-AMCSingle-digit nM[1]
β1 Caspase-likeZ-LLE-AMC>1000 nM[1]

Experimental Protocols

In Vitro Proteasome Activity Assay

This protocol describes the measurement of proteasome activity in the presence of this compound using a fluorogenic peptide substrate.

Materials:

  • Purified 20S proteasome

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT[2]

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC for β5 activity)

  • DMSO (vehicle control)

  • 96-well black, opaque-walled microplate[9]

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations.

  • Plate setup: In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.[2]

  • Add proteasome: Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.[2]

  • Inhibitor pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.[2]

  • Prepare substrate: Prepare a 10X stock solution of the fluorogenic substrate in Assay Buffer.

  • Initiate reaction: Initiate the reaction by adding 10 µL of the 10X substrate solution to each well (final concentration of Suc-LLVY-AMC: 50 µM).[2]

  • Measure fluorescence: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes at 37°C.[2]

  • Data analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting software.[10]

Western Blot for Accumulation of Poly-ubiquitinated Proteins

This protocol is used to visualize the accumulation of poly-ubiquitinated proteins in cells following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Ice-cold PBS

  • RIPA buffer

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell treatment: Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).[2]

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[2]

  • Protein quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[2]

  • Sample preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[2]

  • SDS-PAGE and transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary anti-ubiquitin antibody.[4]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]

    • Apply the chemiluminescent substrate and visualize the bands. An increase in high molecular weight smeared bands indicates the accumulation of poly-ubiquitinated proteins.[10]

Visualizations

Proteasome_Inhibition_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Inhibition Inhibition by this compound cluster_Cellular_Effects Downstream Cellular Effects Ubiquitinated\nProteins Ubiquitinated Proteins 26S_Proteasome 26S Proteasome Ubiquitinated\nProteins->26S_Proteasome Degradation Peptide\nFragments Peptide Fragments 26S_Proteasome->Peptide\nFragments Glidobactin_G This compound 20S_Core 20S Proteasome Core (β2 and β5 subunits) Glidobactin_G->20S_Core Irreversible Covalent Binding Accumulation Accumulation of Ubiquitinated Proteins 20S_Core->Accumulation Inhibition Leads To Apoptosis Apoptosis Accumulation->Apoptosis Triggers

Caption: Mechanism of this compound-mediated proteasome inhibition and its downstream cellular effects.

Experimental_Workflow Start Start Assay Prepare_Reagents Prepare this compound dilutions, Proteasome, and Substrate Start->Prepare_Reagents Plate_Setup Add this compound/Vehicle to Plate Prepare_Reagents->Plate_Setup Add_Proteasome Add Purified Proteasome Plate_Setup->Add_Proteasome Pre_incubation Pre-incubate (37°C, 30 min) Add_Proteasome->Pre_incubation Initiate_Reaction Add Fluorogenic Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro this compound proteasome activity assay.

References

troubleshooting failed PCR amplification of the glidobactin gene cluster

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of failed PCR amplification of the glidobactin gene cluster. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the amplification of this large and complex gene cluster.

Troubleshooting Guide

Problem: No PCR Product or Very Low Yield

This is one of the most frequent issues when amplifying large gene clusters like glidobactin. Follow this step-by-step guide to diagnose and resolve the problem.

1. Initial Checks: The Usual Suspects

Before delving into complex optimizations, ensure the fundamental components and parameters of your PCR are correct.

  • Reagent Check: Confirm that all PCR components (polymerase, dNTPs, primers, template DNA, and buffer) were added to the reaction mix.[1][2][3] A positive control using a known template and primer set should always be included to verify reagent functionality.[1]

  • Template DNA Quality and Quantity: The quality of your template DNA is crucial. Contaminants from the DNA extraction process can inhibit the PCR reaction.[4][5] Assess the purity of your DNA template by measuring the A260/280 ratio, which should be approximately 1.8.[4] The quantity of template DNA is also important; too much can lead to non-specific amplification, while too little will result in low or no product.[4][6]

  • Primer Design: Poorly designed primers are a common cause of PCR failure.[2]

    • Specificity: Ensure your primers are specific to the target region within the glidobactin gene cluster. Use tools like BLAST to check for potential off-target binding sites.[1]

    • Length and GC Content: Primers should typically be 20-40 nucleotides in length with a GC content between 40-60%.[6][7]

    • Melting Temperature (Tm): The melting temperatures of your forward and reverse primers should be within 5°C of each other.[6]

    • Secondary Structures: Avoid primers that can form hairpins or self-dimers.[6]

Workflow for Initial Troubleshooting

G start No/Low PCR Product reagent_check Check All Reagents Added? start->reagent_check template_check Assess Template DNA Quality & Quantity reagent_check->template_check Yes redo_pcr Repeat PCR with Verified Reagents reagent_check->redo_pcr No primer_check Verify Primer Design template_check->primer_check OK purify_dna Re-purify DNA Template template_check->purify_dna Poor Quality positive_control Run Positive Control primer_check->positive_control OK redesign_primers Redesign Primers primer_check->redesign_primers Poor Design positive_control->redo_pcr Fails success Successful Amplification positive_control->success Works redo_pcr->success purify_dna->template_check redesign_primers->primer_check

Caption: Initial troubleshooting workflow for no or low PCR product.

2. PCR Program and Cycling Conditions

Optimizing the PCR cycling parameters is critical, especially for large amplicons like the glidobactin gene cluster.

  • Denaturation: An initial denaturation of 95°C for 2 minutes is generally recommended to fully separate the DNA strands.[6] For subsequent cycles, a shorter denaturation of 15-30 seconds at 95°C is sufficient.[6] For high GC-content templates, a higher denaturation temperature (e.g., 98°C) may be necessary.[8]

  • Annealing Temperature: The optimal annealing temperature is typically 3°C above the calculated Tm of the primers when using a high-fidelity polymerase like Q5.[7] If non-specific products are observed, incrementally increase the annealing temperature.[1] Conversely, if no product is obtained, try lowering the annealing temperature in 2°C increments.[1] A gradient PCR can be used to determine the optimal annealing temperature in a single experiment.

  • Extension Time: For large gene clusters, the extension time is a critical parameter. A general guideline is to use an extension time of 1 minute per kb of the target amplicon.[4] For amplicons larger than 6 kb, increasing the extension time to 40-50 seconds/kb can be beneficial.[7]

  • Number of Cycles: Generally, 25-35 cycles are sufficient.[7] If the template concentration is low, increasing the number of cycles to 40 may improve the yield.[1]

Workflow for Optimizing PCR Cycling Conditions

G start Suboptimal PCR Product denaturation Optimize Denaturation (Temp & Time) start->denaturation annealing Optimize Annealing Temp (Gradient PCR) denaturation->annealing extension Optimize Extension Time (1 min/kb) annealing->extension cycles Adjust Cycle Number extension->cycles success Improved Amplification cycles->success

Caption: Workflow for optimizing PCR cycling conditions.

3. Reaction Components and Additives

Fine-tuning the concentration of reaction components and using additives can overcome challenging amplifications.

  • Magnesium Concentration: The optimal Mg2+ concentration is typically between 1.5-2.0 mM.[6] Too little Mg2+ can result in no PCR product, while too much can lead to non-specific amplification.[6][9]

  • dNTPs: The final concentration of each dNTP should be between 50-200 µM.[4] Higher concentrations can inhibit the PCR reaction.[4]

  • DNA Polymerase: For large gene clusters, a high-fidelity DNA polymerase with proofreading activity is recommended to minimize errors. The amount of polymerase should be as recommended by the manufacturer, as too much can cause non-specific amplification.[9]

  • PCR Additives: For templates with high GC content or secondary structures, additives like DMSO, betaine, or formamide (B127407) can be beneficial.[10]

ComponentRecommended Starting ConcentrationTroubleshooting Range
Template DNA (genomic)1-100 ng1 ng - 1 µg[6][7]
Primers0.5 µM each0.05 - 1 µM[6]
dNTPs200 µM each50 - 400 µM[4][9]
MgCl₂1.5 - 2.0 mM1.0 - 4.0 mM[6][9]
DNA PolymeraseAs per manufacturer-
PCR Additives (e.g., DMSO)-1-10%

Table 1: Recommended Concentrations of PCR Components.

Problem: Non-Specific PCR Products or Smeared Gel

The presence of multiple bands or a smear on your agarose (B213101) gel indicates non-specific amplification.

  • Increase Annealing Temperature: This is the most effective way to reduce non-specific primer binding.[1]

  • Reduce Template DNA: Using too much template DNA can lead to non-specific products.[4]

  • Decrease Primer Concentration: High primer concentrations can increase the likelihood of primer-dimers and other non-specific products.[6]

  • Reduce Cycle Number: Excessive cycling can lead to the accumulation of non-specific products.[1]

  • Hot-Start PCR: Using a hot-start polymerase can prevent non-specific amplification that may occur at lower temperatures during reaction setup.[4]

Workflow for Troubleshooting Non-Specific Products

G start Non-Specific Products/ Smear annealing_temp Increase Annealing Temp start->annealing_temp template_conc Reduce Template DNA annealing_temp->template_conc primer_conc Decrease Primer Conc. template_conc->primer_conc cycle_num Reduce Cycle Number primer_conc->cycle_num hot_start Use Hot-Start Polymerase cycle_num->hot_start success Specific Amplification hot_start->success

Caption: Troubleshooting workflow for non-specific PCR products.

Frequently Asked Questions (FAQs)

Q1: My PCR for a specific gene within the glidobactin cluster (e.g., glbC) is failing, but other genes in the cluster amplify correctly. What could be the issue?

A: This strongly suggests a partial deletion within the glidobactin biosynthetic gene cluster (BGC) in your template DNA.[11] The large size of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes, such as glbC, makes them prone to internal deletions.[11] To confirm this, you can design multiple primer pairs that amplify overlapping fragments across the entire glbC gene.

Q2: I suspect PCR inhibitors are present in my DNA sample. How can I overcome this?

A: PCR inhibitors can be introduced from the original sample source (e.g., soil, host organism) or during the DNA extraction process (e.g., salts, ethanol, phenol).[5][12] Here are some strategies to mitigate their effects:

  • Dilute the Template: Diluting your template DNA can reduce the concentration of inhibitors to a level that no longer interferes with the PCR.[1][10]

  • Re-purify the DNA: Use a commercial kit designed for inhibitor removal or perform an additional purification step.[1]

  • Use PCR Additives: Additives like bovine serum albumin (BSA) can bind to some inhibitors and prevent them from interfering with the polymerase.[10]

  • Inhibitor-Resistant Polymerase: Consider using a DNA polymerase that is specifically engineered to be more tolerant to common PCR inhibitors.[1]

Q3: What is the recommended polymerase for amplifying the entire glidobactin gene cluster?

A: For amplifying a large and complex gene cluster like glidobactin, a high-fidelity DNA polymerase with long-range amplification capabilities is highly recommended. Phusion polymerase has been successfully used for the amplification of genes within the glidobactin cluster.[13] Other options include Q5 High-Fidelity DNA Polymerase.[7] These polymerases have proofreading activity, which is essential for maintaining the sequence integrity of the amplified product.

Q4: Can I use standard Taq polymerase for glidobactin gene cluster amplification?

A: While standard Taq polymerase is a workhorse for routine PCR, it may not be the best choice for amplifying a large and complex target like the glidobactin gene cluster for several reasons:

  • Lack of Proofreading: Taq polymerase lacks 3' to 5' exonuclease (proofreading) activity, leading to a higher error rate. This can be problematic when cloning or expressing the amplified gene cluster.

  • Lower Processivity: Taq polymerase is less processive than high-fidelity polymerases, making it less efficient at amplifying long DNA fragments.

  • Lower Yield for Long Amplicons: You may experience lower yields or complete failure when attempting to amplify large fragments with standard Taq.

For these reasons, a high-fidelity polymerase is strongly recommended.

Q5: Are there alternative methods to amplify the glidobactin gene cluster if PCR fails?

A: If conventional PCR methods repeatedly fail, you might consider alternative strategies:

  • Combinatorial Assembly: This method involves amplifying smaller, overlapping fragments of the gene cluster and then assembling them in a specific order.[13][14][15] This approach can be more robust than amplifying the entire cluster in a single reaction.

  • Heterologous Expression and Gene Cluster Capture: In this approach, the gene cluster is captured from the native producer and expressed in a more tractable host like E. coli or Bacillus subtilis.[16] This can bypass the need for direct PCR amplification of the entire cluster.

  • Degenerate Primers: If you are trying to amplify the glidobactin cluster from a new organism, you can design degenerate primers based on conserved regions of the non-ribosomal peptide synthetase (NRPS) genes within the cluster.[16]

Experimental Protocols

Standard Protocol for PCR Amplification of a Glidobactin Gene

This protocol is a starting point and may require optimization based on the specific gene and template DNA.

1. Reaction Setup:

ComponentVolume (for 50 µL reaction)Final Concentration
5X High-Fidelity Buffer10 µL1X
dNTPs (10 mM each)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA (1-100 ng/µL)1 µL1-100 ng
High-Fidelity DNA Polymerase0.5 µLAs per manufacturer
Nuclease-Free Waterto 50 µL-

Table 2: PCR Reaction Mixture.

2. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 seconds1
Denaturation98°C10 seconds30-35
AnnealingTm + 3°C30 seconds
Extension72°C1 min/kb
Final Extension72°C2 minutes1
Hold4°C

Table 3: Recommended PCR Cycling Parameters.

Note: The annealing temperature and extension time are critical parameters that should be optimized for each specific primer pair and amplicon size.

References

strategies for precursor feeding to enhance minor glidobactin analog production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the production of minor glidobactin analogs through precursor feeding.

Frequently Asked Questions (FAQs)

Q1: What is precursor feeding in the context of glidobactin production?

A1: Precursor feeding is a strategy to increase the yield of specific, less abundant (minor) glidobactin analogs by supplementing the fermentation medium with their biosynthetic building blocks. By providing an excess of a specific precursor, the producing microorganism, Schlegelella brevitalea (formerly Polyangium brachysporum), can be directed to synthesize the corresponding glidobactin analog more efficiently.

Q2: Which precursors can be used to enhance minor glidobactin analog production?

A2: The fatty acid side chain of glidobactins can be modified by feeding different fatty acids. Specifically, feeding oleic acid has been shown to selectively enhance the production of glidobactin C, while linoleic acid can direct the biosynthesis towards glidobactin B.[1] Palmitoleic acid can be used to favor the production of glidobactin A.[1]

Q3: What is the optimal concentration of precursor to add?

A3: While the optimal concentration can vary depending on the specific strain and fermentation conditions, studies have shown that an initial addition of an appropriate oil at a concentration of 3% can provide optimal production of the desired glidobactin analog.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup, as high concentrations of some fatty acids can be toxic to the microorganism.

Q4: When should the precursor be added to the fermentation?

A4: The timing of precursor addition is a critical parameter.[2] For glidobactin production, precursors can be added at the beginning of the fermentation.[1] However, for other secondary metabolites, a fed-batch strategy where the precursor is added at different time points during the fermentation can be beneficial. The optimal timing should be determined empirically.

Q5: What analytical methods are suitable for quantifying glidobactin analogs?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem MS (MS/MS), is the preferred method for the detection and quantification of glidobactin analogs.[3] This technique allows for the separation of the different analogs and their unambiguous identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guides

This section addresses common issues that may be encountered during precursor feeding experiments for minor glidobactin analog production.

Problem Potential Cause(s) Troubleshooting Steps
Low or no increase in the target minor glidobactin analog. 1. Incorrect precursor: The fed precursor may not be the correct one for the desired analog. 2. Poor precursor uptake: The microorganism may not be efficiently taking up the supplied precursor. 3. Precursor toxicity: The concentration of the precursor may be too high, inhibiting microbial growth and/or secondary metabolism. 4. Suboptimal fermentation conditions: The general fermentation parameters (pH, temperature, aeration) may not be optimal for glidobactin production.1. Verify precursor-product relationship: Confirm from literature that the fed precursor corresponds to the desired glidobactin analog. 2. Enhance precursor solubility: Prepare a stable emulsion or use a carrier solvent (e.g., Tween 80) to improve the bioavailability of the fatty acid precursor.[1] 3. Optimize precursor concentration: Perform a dose-response experiment with varying precursor concentrations to find the optimal, non-toxic level. 4. Optimize fermentation parameters: Ensure that the pH (around 6.0-7.0), temperature (25-30°C), and aeration are optimized for S. brevitalea.
Overall decrease in glidobactin production after precursor feeding. 1. Metabolic burden: The addition of the precursor might be redirecting cellular resources away from general secondary metabolism. 2. Precursor degradation: The microorganism might be degrading the precursor for primary metabolism instead of incorporating it into the glidobactin structure.1. Optimize feeding time: Experiment with adding the precursor at different stages of the fermentation (e.g., mid-log phase) to minimize the impact on primary metabolism. 2. Use a suitable carbon source: Ensure the medium contains a preferred carbon source for primary metabolism to reduce the likelihood of the precursor being consumed for energy.
Inconsistent results between batches. 1. Inconsistent precursor preparation: The precursor solution or emulsion may not be prepared consistently. 2. Variability in inoculum: The age and density of the seed culture can affect fermentation performance. 3. Fluctuations in fermentation parameters: Minor variations in pH, temperature, or aeration can lead to different outcomes.1. Standardize precursor preparation: Develop and follow a strict protocol for preparing the precursor stock. 2. Standardize inoculum preparation: Implement a consistent protocol for preparing the seed culture to ensure a uniform starting point for each fermentation. 3. Monitor and control fermentation parameters: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to maintain consistency.

Experimental Protocols

Representative Protocol for Precursor Feeding to Enhance Minor Glidobactin Analog Production

This protocol is a general guideline and should be optimized for your specific strain and experimental conditions.

1. Media Preparation:

  • Prepare the production medium for Schlegelella brevitalea. A suitable medium composition should be determined from literature or through media optimization experiments. Key components often include a carbon source, a nitrogen source, and trace elements.

2. Inoculum Preparation:

  • Prepare a seed culture of S. brevitalea by inoculating a suitable seed medium and incubating until it reaches the late logarithmic growth phase.

3. Precursor Stock Preparation:

  • Prepare a stock solution of the desired fatty acid precursor (e.g., oleic acid for glidobactin C, linoleic acid for glidobactin B).

  • To enhance solubility and bioavailability, the fatty acid can be emulsified. A common method is to use a surfactant like Tween 80. For example, a 10% (w/v) oil-in-water emulsion can be prepared by sonicating a mixture of the oil and a 1% Tween 80 solution.

  • Sterilize the precursor stock solution by filtration through a 0.22 µm filter.

4. Fermentation and Precursor Feeding:

  • Inoculate the production medium with the seed culture.

  • Add the sterilized precursor stock solution to the fermentation broth at the desired final concentration (e.g., 3% v/v). The precursor is typically added at the beginning of the fermentation.

  • Incubate the culture under optimal conditions (e.g., 28°C, 200 rpm).

5. Sampling and Analysis:

  • Collect samples from the fermentation broth at regular intervals.

  • Extract the glidobactins from the culture supernatant using a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extract using HPLC-MS/MS to identify and quantify the different glidobactin analogs.

Visualizations

Precursor_Feeding_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase Media Prepare Production Medium Inoculate Inoculate Production Medium Media->Inoculate Inoculum Prepare Seed Culture Inoculum->Inoculate Precursor Prepare Fatty Acid Precursor Stock Feed Add Precursor to Fermentation Precursor->Feed Inoculate->Feed Incubate Incubate under Optimal Conditions Feed->Incubate Sample Collect Fermentation Samples Incubate->Sample Extract Extract Glidobactins Sample->Extract Analyze Analyze by HPLC-MS/MS Extract->Analyze

Caption: Experimental workflow for precursor feeding to enhance minor glidobactin analog production.

Signaling_Pathway cluster_input Inputs cluster_process Biosynthesis cluster_output Outputs Precursor Fatty Acid Precursor (e.g., Oleic Acid) Uptake Precursor Uptake Precursor->Uptake Cell Schlegelella brevitalea Cell->Uptake Incorporation Incorporation into Glidobactin Backbone Uptake->Incorporation Analog Enhanced Minor Glidobactin Analog (e.g., Glidobactin C) Incorporation->Analog

Caption: Logical relationship of precursor feeding for directed biosynthesis of minor glidobactin analogs.

References

dealing with Glidobactin G degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glidobactin G. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a member of the glidobactin family of cyclic lipopeptides, which are known for their potent proteasome inhibitory activity and potential as anticancer agents.[1][2] Like many complex peptides, this compound is susceptible to chemical degradation, which can lead to a loss of biological activity and inconsistent experimental results. Understanding and mitigating its degradation is crucial for reliable research and development.[1]

Q2: What are the primary degradation pathways for this compound?

Based on the structure of related glidobactins, the most probable degradation pathways for this compound in aqueous solutions are:

  • pH-mediated hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the amide bonds within the cyclic peptide backbone, leading to ring-opening and inactivation.[3]

  • Oxidation: The molecule may contain sites susceptible to oxidation, especially if exposed to atmospheric oxygen or oxidizing agents.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[3]

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be handled and stored under the following conditions:

  • Powder: Store lyophilized this compound powder at -20°C or -80°C for maximum stability.[4]

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. A DMSO stock solution is generally stable for extended periods at this temperature.[4]

Q4: How can I monitor the degradation of this compound?

The most effective method for monitoring the degradation of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS).[3] This technique allows for the separation of the intact this compound from its degradation products. By tracking the decrease in the peak area of the parent compound and the emergence of new peaks, the extent of degradation can be quantified over time.[3]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solutions for In-Vitro Assays

Problem: You observe a significant loss of this compound, detected by HPLC-MS, within hours of preparing your aqueous solution for a biological assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH Prepare your aqueous solutions in a buffered system. The optimal pH for stability should be determined experimentally, but neutral to slightly acidic conditions (pH 5-7) are often preferable for similar compounds.[3]
High Temperature Perform all dilutions and experiments at the lowest feasible temperature. Keep solutions on ice whenever possible.[3]
Oxidative Degradation Use degassed buffers for your dilutions. If compatible with your assay, consider adding an antioxidant. Store prepared solutions under an inert gas like argon or nitrogen.[3]
Extended Time in Aqueous Solution Prepare a concentrated stock solution in DMSO and perform the final dilution into your aqueous assay buffer immediately before starting the experiment. This minimizes the time the compound is exposed to aqueous conditions.[3]
Issue 2: Inconsistent Purity or Activity Between Different Batches of Extracted this compound

Problem: You notice significant variability in the purity and/or biological activity of different batches of this compound that you have extracted.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction Ensure that the solvent extraction of the fermentation broth is performed multiple times (e.g., 3x with an equal volume of ethyl acetate) to maximize the recovery of Glidobactins.
Co-elution of Impurities Optimize the gradient for your chromatographic purification steps (e.g., flash chromatography and preparative HPLC) to ensure good separation of this compound from other minor glidobactins and impurities.
Degradation During Purification Keep fractions and pooled samples at a low temperature (4°C) throughout the purification process. Minimize the time samples are at room temperature.
Inconsistent Storage of Intermediates Ensure that all intermediate fractions and the final purified product are stored under identical, optimal conditions (-80°C).

Data Presentation

Table 1: Representative Data from a Forced Degradation Study of this compound

Stress Condition Time (hours) Temperature (°C) % Degradation (Illustrative) Major Degradation Products (m/z)
0.1 M HCl 246015.2[to be determined experimentally]
0.1 M NaOH 44018.5[to be determined experimentally]
3% H₂O₂ 242512.8[to be determined experimentally]
Heat (pH 7 Buffer) 488016.1[to be determined experimentally]
Photostability (ICH Q1B) 72259.5[to be determined experimentally]

Experimental Protocols

Protocol 1: Extraction and Purification of the Glidobactin Complex

This protocol outlines a general procedure for the extraction and initial purification of the glidobactin complex from a fermentation broth. This will need to be followed by high-resolution chromatography to isolate this compound.

  • Fermentation and Biomass Separation:

    • Culture the producing microorganism (e.g., Polyangium brachysporum) under optimal conditions for glidobactin production.

    • Separate the bacterial cells from the culture broth via centrifugation to obtain the cell-free supernatant containing the secreted glidobactins.

  • Solvent Extraction:

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Repeat the extraction at least two more times, pooling the organic layers.

    • Concentrate the pooled organic extracts under reduced pressure to yield a crude extract.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge.

    • Wash the cartridge with a low concentration of methanol in water (e.g., 10%) to remove highly polar impurities.

    • Elute the glidobactin complex with a higher concentration of methanol or acetonitrile (B52724).

    • Concentrate the eluate to dryness.

  • Chromatographic Separation:

    • Subject the dried extract to flash chromatography on a silica (B1680970) gel column.

    • Elute with a gradient of hexane, dichloromethane, and methanol to separate the components of the glidobactin complex.

    • Collect fractions and analyze them by TLC or HPLC-MS to identify those containing this compound.

    • Pool the relevant fractions and perform preparative reverse-phase HPLC for final purification of this compound.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to investigate the stability of purified this compound under various stress conditions.[3][6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 40°C.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Incubate the sample in a neutral buffer (e.g., pH 7 phosphate (B84403) buffer) at 80°C.

    • Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²). Prepare a control sample protected from light (e.g., wrapped in aluminum foil).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before HPLC analysis.

    • Store the withdrawn samples at a low temperature (e.g., 4°C) until analysis.

  • HPLC-MS Analysis:

    • Analyze all samples using a validated stability-indicating RP-HPLC method coupled with a mass spectrometer.

    • Quantify the remaining percentage of intact this compound by comparing its peak area in the stressed samples to the time-zero or an unstressed control.

    • Identify the mass-to-charge ratio (m/z) of any major degradation products.

Visualizations

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Flash_Chrom Flash Chromatography (Silica Gel) SPE->Flash_Chrom Prep_HPLC Preparative RP-HPLC Flash_Chrom->Prep_HPLC Pure_Glidobactin_G Pure this compound Prep_HPLC->Pure_Glidobactin_G

Caption: Workflow for the extraction and purification of this compound.

Mechanism_of_Action Glidobactin_G This compound Inhibition Inhibition Glidobactin_G->Inhibition Proteasome 20S Proteasome (β5 subunit) Proteasome->Inhibition Protein_Degradation Protein Degradation Inhibition->Protein_Degradation blocks Cell_Cycle_Arrest Cell Cycle Arrest Protein_Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Degradation->Apoptosis

References

strategies to minimize off-target effects of Glidobactin G in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glidobactin G. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cellular assays, with a focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound belongs to the glidobactin family of natural products, which are potent, irreversible inhibitors of the proteasome.[1][2] Its primary mechanism of action involves the covalent and irreversible binding to the active site N-terminal threonine residues of the catalytic β-subunits within the 20S proteasome.[3] Specifically, it targets the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) subunits.[3] This inhibition is mediated by a Michael-type 1,4-addition reaction involving the α,β-unsaturated carbonyl moiety within the drug's macrocyclic structure.[3][4] By blocking proteasome activity, this compound leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and inducing apoptosis (programmed cell death).

Q2: What are off-target effects and why are they a concern with covalent inhibitors like this compound?

A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary target. For covalent inhibitors like this compound, the presence of a reactive electrophile (the Michael acceptor) poses a risk of forming covalent bonds with other nucleophilic residues on proteins besides the intended proteasome subunits.[4][5] These off-target interactions can lead to a variety of issues, including:

  • Cellular toxicity: Off-target binding can disrupt the function of essential proteins, leading to cytotoxicity that is independent of proteasome inhibition.[6]

  • Development of drug resistance: Cellular changes in response to off-target effects can sometimes contribute to the development of resistance to the drug's on-target activity.

Q3: How can I proactively minimize off-target effects in my experiments with this compound?

A3: A well-designed experiment is the first line of defense against off-target effects. Here are some proactive strategies:

  • Determine the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that effectively inhibits the proteasome in your specific cell line. Higher concentrations are more likely to lead to off-target binding.

  • Use a Structurally Related Inactive Control: A crucial control is an analog of this compound that is structurally similar but lacks the reactive moiety responsible for covalent binding. For this compound, this would be an analog where the α,β-unsaturated double bond in the macrocycle is reduced.[7] This control helps to distinguish between effects caused by the specific covalent inhibition of the proteasome and those arising from the general chemical scaffold of the molecule.

  • Compare with Structurally Unrelated Proteasome Inhibitors: Use other well-characterized proteasome inhibitors with different chemical structures (e.g., bortezomib (B1684674), carfilzomib) in parallel experiments. If the observed phenotype is consistent across different classes of proteasome inhibitors, it is more likely to be an on-target effect.[1]

  • Optimize Incubation Time: Use the shortest incubation time necessary to achieve the desired level of proteasome inhibition. Prolonged exposure can increase the likelihood of off-target interactions.

Troubleshooting Guide

This guide addresses common issues encountered during cellular assays with this compound and provides systematic approaches to determine if they are related to off-target effects.

Issue 1: Unexpected or Unexplained Cellular Phenotype

You observe a cellular response that is not readily explained by the known consequences of proteasome inhibition (e.g., unexpected changes in a signaling pathway, altered cellular morphology).

Troubleshooting Steps:

  • Validate On-Target Engagement: First, confirm that this compound is engaging with the proteasome in your cells at the concentration used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Experimental Protocol 1). A thermal shift of the proteasome subunits upon this compound treatment confirms target engagement.

  • Use the Inactive Analog Control: Treat your cells with the inactive this compound analog (with the reduced double bond) at the same concentration as the active compound. If the unexpected phenotype persists with the inactive analog, it is likely an off-target effect related to the chemical scaffold. If the phenotype is only observed with the active this compound, it could still be an off-target effect of the covalent modification of another protein.

  • Perform a Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (i.e., specific proteasome subunits). If the phenotype is rescued or mimicked by the genetic knockdown, it is likely an on-target effect. If the phenotype persists even in the absence of the intended target, it is a strong indicator of an off-target effect.

  • Identify Potential Off-Targets with Chemoproteomics: For a comprehensive, unbiased identification of off-target proteins, advanced techniques like Chemoproteomic Profiling are recommended (see Experimental Protocol 2). This method can identify other proteins that are covalently modified by this compound. While the specific off-target profile of this compound is not yet extensively characterized, covalent proteasome inhibitors have been known to interact with other proteases, such as cathepsins.[8][9]

Logical Workflow for Investigating On-Target vs. Off-Target Effects

OnTarget_vs_OffTarget cluster_workflow Investigating Unexpected Phenotypes start Unexpected Phenotype Observed validate_target 1. Validate On-Target Engagement (e.g., CETSA) start->validate_target inactive_control 2. Test Inactive Analog validate_target->inactive_control phenotype_persists_inactive Phenotype Persists? inactive_control->phenotype_persists_inactive genetic_knockdown 3. Genetic Knockdown/Knockout of Proteasome Subunit phenotype_persists_knockdown Phenotype Persists? genetic_knockdown->phenotype_persists_knockdown chemoproteomics 4. Identify Off-Targets (Chemoproteomics) phenotype_persists_inactive->genetic_knockdown No off_target_scaffold Off-Target Effect (Scaffold-related) phenotype_persists_inactive->off_target_scaffold Yes on_target Likely On-Target Effect phenotype_persists_knockdown->on_target No off_target_covalent Off-Target Effect (Covalent) phenotype_persists_knockdown->off_target_covalent Yes off_target_covalent->chemoproteomics

Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect of this compound.

Issue 2: High Cellular Toxicity at Low Concentrations

You observe significant cell death even at concentrations of this compound that are expected to be specific for proteasome inhibition.

Troubleshooting Steps:

  • Confirm Proteasome Inhibition Levels: Use a proteasome activity assay to quantify the level of inhibition at the toxic concentrations. It's possible that your cell line is exquisitely sensitive to even partial proteasome inhibition.

  • Inactive Analog Control: Treat cells with the inactive this compound analog. If the toxicity is still observed, it points to a cytotoxic off-target effect of the molecular scaffold.

  • Compare with Other Proteasome Inhibitors: Test the toxicity of other proteasome inhibitors (e.g., bortezomib, carfilzomib) in your cell line. If this compound is significantly more toxic at equivalent levels of proteasome inhibition, it suggests a unique off-target toxicity.

  • Chemoproteomic Profiling: If off-target toxicity is suspected, chemoproteomic profiling can help identify the proteins that are being covalently modified at these low concentrations, providing clues to the mechanism of toxicity.

Data Presentation

Table 1: Comparative IC50 Values of Glidobactin Analogs and Other Proteasome Inhibitors

CompoundTarget/ActivityCell Line/SystemIC50 (nM)Reference
Glidobactin A Chymotrypsin-likePurified 20S Proteasome0.8[1]
Glidobactin C Chymotrypsin-likePurified 20S Proteasome1.2[1]
TIR-199 (Syrbactin analog) Chymotrypsin-likePurified 20S Proteasome18[2]
Bortezomib Chymotrypsin-likePurified 20S Proteasome6[1]
Carfilzomib Chymotrypsin-likePurified 20S Proteasome5.2[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Proteasome Target Engagement

This protocol allows for the confirmation of this compound binding to the proteasome in intact cells.[10]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Inactive this compound analog (negative control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies against proteasome subunits (e.g., PSMB5) and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blot reagents

Workflow Diagram:

CETSA_Workflow cluster_cetsa CETSA Workflow cell_treatment 1. Treat cells with This compound, inactive analog, or vehicle (DMSO) heat_challenge 2. Aliquot cells and apply heat gradient (e.g., 40-70°C) cell_treatment->heat_challenge lysis 3. Cell Lysis heat_challenge->lysis centrifugation 4. Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant_collection 5. Collect supernatant (soluble protein fraction) centrifugation->supernatant_collection western_blot 6. Western Blot for proteasome subunit and loading control supernatant_collection->western_blot analysis 7. Quantify bands and plot melting curves western_blot->analysis

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound, the inactive analog, or DMSO vehicle at the desired concentration for the appropriate time.

  • Heat Challenge: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Perform Western blotting using a primary antibody against a proteasome subunit (e.g., PSMB5) and a loading control.

  • Data Analysis: Quantify the band intensities. Normalize the proteasome subunit band intensity to the loading control for each temperature point. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.

Protocol 2: Chemoproteomic Profiling for Off-Target Identification

This protocol outlines a general workflow for identifying the cellular targets of a covalent inhibitor like this compound using an activity-based protein profiling (ABPP) approach.[3][11]

Materials:

  • This compound analog with a clickable tag (e.g., alkyne or azide)

  • Cell line of interest

  • Cell lysis buffer

  • Biotin-azide or biotin-alkyne (for click chemistry)

  • Click chemistry reagents (copper sulfate, ligand, reducing agent)

  • Streptavidin beads

  • SDS-PAGE and Western blot reagents

  • Mass spectrometry facility for protein identification

Workflow Diagram:

Chemoproteomics_Workflow cluster_chemoproteomics Chemoproteomics Workflow cell_treatment 1. Treat cells with 'clickable' this compound analog lysis 2. Cell Lysis cell_treatment->lysis click_chemistry 3. Click Chemistry: Attach biotin (B1667282) to tagged proteins lysis->click_chemistry pull_down 4. Affinity Purification: Pull-down biotinylated proteins with streptavidin beads click_chemistry->pull_down elution 5. Elute bound proteins pull_down->elution sds_page 6. SDS-PAGE to separate eluted proteins elution->sds_page mass_spec 7. In-gel digestion and Mass Spectrometry for protein identification sds_page->mass_spec

Caption: A general workflow for identifying cellular targets of a covalent inhibitor using chemoproteomics.

Methodology:

  • Probe Synthesis: A derivative of this compound containing a bio-orthogonal handle (e.g., a terminal alkyne) needs to be synthesized.

  • Cell Treatment and Lysis: Treat cells with the "clickable" this compound probe. As a control, pre-incubate cells with an excess of unmodified this compound before adding the probe to identify specific binding partners. Lyse the cells.

  • Click Chemistry: To the cell lysate, add the corresponding biotin conjugate (e.g., biotin-azide) and the click chemistry reaction components. This will attach a biotin tag to all proteins that have been covalently modified by the this compound probe.

  • Affinity Purification: Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by mass spectrometry. Proteins that are identified in the probe-treated sample but are competed away by the pre-incubation with unmodified this compound are considered high-confidence targets and off-targets.

Signaling Pathway

This compound-Induced Apoptosis Pathway

Apoptosis_Pathway cluster_pathway This compound-Induced Apoptosis Glidobactin_G This compound Proteasome 20S Proteasome (β2 and β5 subunits) Glidobactin_G->Proteasome Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase Activation (e.g., Caspase-3, -7) UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified signaling pathway illustrating how this compound-mediated proteasome inhibition leads to apoptosis.

References

Validation & Comparative

Validating the Antitumor Activity of Glidobactins In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Glidobactin G: Currently, there is no publicly available scientific literature detailing the specific in vivo antitumor activity of this compound. This particular analog was identified as a minor component of the broader glidobactin family of natural products.[1] Consequently, this guide will focus on the in vivo validation of the glidobactin family, using data from its more extensively studied analogs, such as Glidobactin A, and other closely related syrbactin proteasome inhibitors. This information provides a strong basis for inferring the potential in vivo efficacy of this compound.

The glidobactin family, including this compound, are potent, irreversible proteasome inhibitors that are considered promising candidates for anticancer drug development.[2][3][4] They exert their cytotoxic effects against cancer cells by inhibiting the 20S proteasome, a critical cellular component for protein degradation.[5]

Comparative Analysis of Glidobactin Analogs and Other Proteasome Inhibitors

Direct comparative in vivo studies of glidobactins against established anticancer drugs are limited. However, research on close analogs provides a strong indication of their potential. The following tables summarize available data, with TIR-199, a potent syrbactin analog, serving as a proxy for the glidobactin class in in vivo contexts.[6][7]

CompoundClassMechanism of ActionIn Vivo ModelKey FindingsReference
Glidobactins A, B, C GlidobactinIrreversible Proteasome InhibitorP388 Leukemia (mice)Prolonged the life span of inoculated mice.[8][9]
TIR-199 Syrbactin (Glidobactin analog)Irreversible Proteasome InhibitorHollow Fiber Assay (mice)Confirmed antitumor activity in vivo.[7]
Bortezomib Dipeptidyl boronic acidReversible Proteasome InhibitorMultiple Myeloma Xenograft (mice)Clinically approved standard-of-care, inhibits tumor growth.[10]
Carfilzomib EpoxyketoneIrreversible Proteasome InhibitorMultiple Myeloma Xenograft (mice)Clinically approved standard-of-care, demonstrates sustained proteasome inhibition.[10]
CompoundMaximum Tolerated Dose (MTD) in MiceSelectivityOff-Target EffectsReference
TIR-199 25 mg/kgHigh specificity for the proteasome.Did not inhibit a panel of 50 other enzymes.[6][7]
Bortezomib Varies with regimenPrimarily targets chymotrypsin-like activity of the proteasome.Can exhibit off-target activity against non-proteasomal proteases.[10]
Carfilzomib Varies with regimenGreater selectivity for the β5 subunit of the proteasome compared to bortezomib.Fewer off-target activities reported compared to bortezomib.[10]

Signaling Pathway of Glidobactin-Mediated Antitumor Activity

Glidobactins function by inhibiting the proteasome, which leads to a cascade of events culminating in cancer cell death (apoptosis). The diagram below illustrates this proposed mechanism.

G Glidobactin This compound (and analogs) Proteasome 20S Proteasome (β2 and β5 subunits) Glidobactin->Proteasome Irreversible Inhibition Ub_Proteins Ubiquitinated Proteins (e.g., p53, IκB, pro-apoptotic proteins) Proteasome->Ub_Proteins Degradation Accumulation Accumulation of Ubiquitinated Proteins Ub_Proteins->Accumulation ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress NFkB NF-κB Pathway Inhibition Accumulation->NFkB UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis NFkB->Apoptosis Reduces pro-survival signals

Caption: Glidobactin's mechanism of action leading to apoptosis.

Experimental Protocols

Detailed methodologies are essential for the replication of in vivo efficacy studies. The following protocols are based on those used for proteasome inhibitors and glidobactin analogs.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a general workflow for evaluating the antitumor activity of a compound like this compound in a mouse xenograft model.

  • Cell Culture: Human multiple myeloma (e.g., RPMI 8226) or other relevant cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Animal Model: Immunocompromised mice (e.g., 6-8 week old female SCID or nude mice) are used.

  • Tumor Implantation: 5-10 million cancer cells are suspended in a sterile solution (e.g., PBS or Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound (or analog): Administered via a specified route (e.g., intravenous, intraperitoneal) at various doses. The vehicle for the control group should be identical.

    • Comparator (e.g., Bortezomib): Administered as described in the literature (e.g., 0.5 mg/kg IV, twice weekly).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Comparison of tumor volumes between treated and control groups over time.

    • Survival: Monitoring of overall survival. The study endpoint may be a specific tumor volume or signs of morbidity.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity.

G cluster_0 Preparation cluster_1 In Vivo Model cluster_2 Treatment & Analysis A Culture Cancer Cells C Implant Tumor Cells in Mice A->C B Prepare Drug Formulations F Administer Drugs (this compound, Control, Comparator) B->F D Monitor Tumor Growth C->D E Randomize Mice into Groups D->E E->F G Measure Tumor Volume & Body Weight F->G H Monitor Survival G->H I Data Analysis H->I

Caption: Experimental workflow for in vivo validation of this compound.

In Vitro Proteasome Inhibition Assay

This assay is crucial for confirming the mechanism of action.

  • Preparation: Obtain cell lysates from treated and untreated cancer cells or use purified 20S proteasome.

  • Incubation: In a 96-well plate, pre-incubate the lysate or purified proteasome with varying concentrations of this compound or a comparator (e.g., Bortezomib) for a specified time (e.g., 30 minutes) at 37°C.[6]

  • Substrate Addition: Add a specific fluorogenic substrate for the proteasome's chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to each well.[6]

  • Measurement: Measure the fluorescence intensity at regular intervals. The rate of increase in fluorescence is proportional to proteasome activity.[6]

  • Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

References

Glidobactin G vs. Bortezomib: A Comparative Analysis in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel proteasome inhibitor Glidobactin G and the established therapeutic agent bortezomib (B1684674) in the context of multiple myeloma. While direct comparative experimental data for this compound is limited in publicly available literature, this document leverages data from structurally and functionally related glidobactins, particularly Glidobactin A and C, to provide a comprehensive overview for research and drug development purposes.

Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated therapeutic target in this disease. Bortezomib, a reversible proteasome inhibitor, has been a cornerstone of multiple myeloma treatment for years.[1][2][3] this compound belongs to the syrbactin class of natural products, which are known as irreversible proteasome inhibitors.[4][5] This guide explores the potential of this compound as an alternative or complementary therapeutic agent to bortezomib.

Mechanism of Action

Bortezomib is a dipeptidyl boronic acid derivative that reversibly inhibits the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) activities of the 26S proteasome.[2][4] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis of myeloma cells.[2]

This compound , like other members of the glidobactin family, is predicted to be an irreversible proteasome inhibitor.[4] Glidobactins covalently bind to the N-terminal threonine residue of the proteasome's catalytic β-subunits.[6] Notably, Glidobactin C has been shown to potently co-inhibit both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the constitutive and immunoproteasome.[7] This distinct inhibition profile may offer advantages in overcoming resistance to bortezomib.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50)

The following table summarizes the 50% inhibitory concentrations (IC50) of bortezomib and related glidobactins in various multiple myeloma and other cancer cell lines. It is important to note the absence of specific IC50 data for this compound in multiple myeloma cell lines in the available literature. The data for Glidobactin A is presented as a surrogate.

CompoundCell LineCell TypeIC50 (nM)Reference
Bortezomib RPMI-8226Multiple Myeloma15.9[8]
U-266Multiple Myeloma7.1[8]
MM1.SMultiple Myeloma9[9]
MM1.RL (dexamethasone-resistant)Multiple Myeloma<50[1]
Glidobactin A MM1.SMultiple Myeloma4[1]
MM1.RL (dexamethasone-resistant)Multiple Myeloma5[1]
Glidobactin C Breast Cancer Cell LinesBreast CancerSingle-digit nM potency[10]
Table 2: Proteasome Subunit Inhibition (IC50)

This table compares the in vitro inhibitory activity of bortezomib and Glidobactin C against the catalytic subunits of the human proteasome.

CompoundProteasome SubunitIC50 (nM)Reference
Bortezomib Chymotrypsin-like (β5)~5-10[2]
Glidobactin C Constitutive Proteasome (Chymotrypsin-like, β5)2.9 ± 2.2[2]
Constitutive Proteasome (Trypsin-like, β2)2.4 ± 2.8[2]
Immunoproteasome (Chymotrypsin-like, β5i)7.1 ± 5.3[2]
Immunoproteasome (Trypsin-like, β2i)2.5 ± 2.0[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, U266) in a 96-well plate at a density of 3 x 10^4 cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or bortezomib) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[8]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat multiple myeloma cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Proteasome Activity Assay (Fluorogenic Substrate-based)

This biochemical assay measures the ability of an inhibitor to block the activity of specific proteasome catalytic subunits.

  • Lysate Preparation: Prepare cell lysates from treated and untreated multiple myeloma cells.

  • Assay Setup: In a 96-well plate, add cell lysate or purified 20S proteasome.

  • Inhibitor Incubation: Add serial dilutions of the test compound (e.g., this compound or bortezomib) and incubate to allow for inhibitor binding.

  • Substrate Addition: Add a specific fluorogenic substrate for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to proteasome activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[7]

Mandatory Visualization

G Proteasome Inhibitor-Induced Apoptosis Pathway cluster_downstream Downstream Effects Proteasome_Inhibitor Proteasome Inhibitor (this compound / Bortezomib) Proteasome 26S Proteasome Proteasome_Inhibitor->Proteasome Inhibition NFkB_Inhibition Inhibition of NF-κB Pathway Proteasome_Inhibitor->NFkB_Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis NFkB_Inhibition->Apoptosis

Caption: Signaling pathway of proteasome inhibitor-induced apoptosis.

G Experimental Workflow for IC50 Determination cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Myeloma Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add Serial Dilutions of Test Compound Incubate_24h->Add_Drug Incubate_48h Incubate 48h Add_Drug->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining IC50 using the MTT assay.

Conclusion

Bortezomib has demonstrated significant efficacy in the treatment of multiple myeloma. The emergence of novel proteasome inhibitors like this compound, with potentially distinct mechanisms of action such as irreversible inhibition and a different subunit specificity profile, offers exciting prospects for improving patient outcomes, particularly in cases of bortezomib resistance. While direct comparative data for this compound is currently lacking, the potent anti-myeloma activity of related glidobactins suggests that this compound warrants further investigation. Head-to-head preclinical studies are essential to fully elucidate the comparative efficacy and safety profile of this compound relative to bortezomib and to identify its potential role in the clinical management of multiple myeloma.

References

A Comparative Analysis of Glidobactin G and Carfilzomib in Solid Tumors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two potent proteasome inhibitors, Glidobactin G and carfilzomib (B1684676), in the context of solid tumors. Due to the limited availability of direct comparative studies, this guide synthesizes available data for each compound and its close analogs to offer insights into their potential therapeutic applications.

Introduction

The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its inhibition has emerged as a successful strategy in cancer therapy. Carfilzomib, a second-generation epoxyketone proteasome inhibitor, is clinically approved for the treatment of multiple myeloma and has been investigated in solid tumors. This compound, a member of the syrbactin class of natural products, is a more recent discovery and has shown potent proteasome inhibitory activity. This guide aims to collate and present the existing preclinical data for both compounds to facilitate a comparative understanding of their potential in treating solid malignancies.

Mechanism of Action

Both this compound and carfilzomib exert their cytotoxic effects by inhibiting the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. However, their specific binding mechanisms and subunit selectivities differ.

Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to the N-terminal threonine residue of the β5 subunit of the 20S proteasome, primarily inhibiting its chymotrypsin-like (CT-L) activity. This selective and sustained inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.

This compound , like other glidobactins, is a cyclic peptide that also irreversibly inhibits the proteasome. Its analogs, such as Glidobactin A and TIR-199, have been shown to covalently modify the active site threonine of the catalytic subunits. A key feature of some glidobactins is their ability to co-inhibit multiple catalytic subunits, which may lead to a broader and more potent anti-tumor effect.

In Vitro Efficacy: A Comparative Look at Cytotoxicity

Direct comparative in vitro studies of this compound and carfilzomib across a panel of solid tumor cell lines are not yet published. However, by examining data from individual studies on each compound and their analogs, we can construct an indirect comparison of their cytotoxic potential.

CompoundCancer TypeCell Line(s)IC50 (nM)Reference
Carfilzomib Pediatric Solid TumorsNeuroblastoma, Ewing's sarcoma, osteosarcoma, rhabdomyosarcoma, ATRTMean: 7 (Range: 1-20)[1]
Non-Small Cell Lung CancerA549, H1993, H520, H460, H1299<1.0 - 36[2][3]
Head and Neck Squamous Cell CarcinomaUMSCC1, UMSCC22B~10-20[4]
Various Cancer Cell Lines-10 - 300 (depending on exposure time)[5]
Glidobactin A Multiple MyelomaMM1.S, MM1.RL4-5[6][7][8]
NeuroblastomaSK-N-SH15 (proteasome inhibition)[6]
Glidobactin C Breast CancerNot specified"Single-digit nanomolar potency"[6]
TIR-199 (Glidobactin analog) Multiple Myeloma, Triple-Negative Breast Cancer, Non-Small Cell Lung CancerVariousNot specified[9][10]

Data Interpretation: Both carfilzomib and the glidobactin analogs demonstrate potent cytotoxic activity in the low nanomolar range against a variety of cancer cell lines. Carfilzomib has been tested more extensively against solid tumor cell lines, showing consistent efficacy. While specific IC50 values for this compound in solid tumors are scarce, the high potency of its analogs, Glidobactin A and C, in both hematological and some solid tumor cell lines suggests a comparable level of activity.

In Vivo Efficacy: Preclinical Animal Models

The evaluation of anti-tumor efficacy in animal models provides crucial insights into a compound's therapeutic potential.

Carfilzomib has demonstrated in vivo activity in solid tumor models. In a preclinical study using a small cell lung cancer (SCLC) xenograft model (SHP77), monotherapy with carfilzomib resulted in significant tumor growth inhibition and prolonged survival of the mice.[3][11]

This compound in vivo data in solid tumor models is not yet available in the public domain. However, studies on its close structural and mechanistic analog, TIR-199 , provide valuable preliminary data. In a multiple myeloma xenograft mouse model, TIR-199 suppressed tumor growth and increased median survival by 30%.[12] Furthermore, TIR-199 was evaluated in an in vivo hollow fiber assay, a model that allows for the assessment of drug efficacy against a panel of tumor cell lines implanted in a host animal. This assay confirmed the anti-tumor activity of TIR-199 in mice.[13][14] The maximum tolerated dose for TIR-199 in mice was established at 25 mg/kg.[13] While this data is from a hematological malignancy model, it underscores the potential of the syrbactin class of compounds to exhibit in vivo anti-tumor effects.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of therapeutic agents. Below are outlines of key methodologies used in the cited studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (this compound or carfilzomib) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule (e.g., intravenous, oral).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes described, the following diagrams are provided in DOT language.

Proteasome_Inhibition_Pathway cluster_0 Proteasome Inhibitor cluster_1 Cellular Processes Proteasome_Inhibitor This compound or Carfilzomib Proteasome 26S Proteasome Proteasome_Inhibitor->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Cell_Cycle_Proteins Accumulation of Pro-apoptotic & Cell Cycle Regulatory Proteins Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for Degradation Apoptosis Apoptosis Cell_Cycle_Proteins->Apoptosis

Caption: Signaling pathway of proteasome inhibitor-induced apoptosis.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Solid Tumor Cell Lines Treatment_IV Treatment with This compound or Carfilzomib Cell_Culture->Treatment_IV Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment_IV->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Xenograft Establish Xenograft Tumor Model in Mice Treatment_IVV Treatment Administration Xenograft->Treatment_IVV Tumor_Measurement Monitor Tumor Growth Treatment_IVV->Tumor_Measurement Efficacy Evaluate Anti-tumor Efficacy Tumor_Measurement->Efficacy

Caption: General experimental workflow for preclinical evaluation.

Conclusion

Both this compound and carfilzomib are highly potent inhibitors of the proteasome with demonstrated anti-cancer activity. Carfilzomib has a more extensive preclinical and clinical data profile in solid tumors, showing clear in vitro and in vivo efficacy. While direct evidence for this compound in solid tumors is still emerging, the impressive potency of its analogs suggests it holds significant promise.

The key differentiator for the glidobactin class may lie in a potentially unique proteasome subunit inhibition profile, which could translate to an improved efficacy or safety profile. Further head-to-head comparative studies are crucial to fully elucidate the relative therapeutic potential of these two promising classes of proteasome inhibitors in the treatment of solid tumors. This guide provides a foundational comparison based on the current scientific literature to aid researchers in designing future investigations.

References

A Comparative Guide to the Structure-Activity Relationship of Glidobactin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Glidobactin analogs, focusing on their structure-activity relationships (SAR) as potent proteasome inhibitors. Glidobactins are a class of cyclic lipopeptides that have garnered significant interest for their potential as anticancer agents due to their irreversible inhibition of the proteasome, a key regulator of cellular protein homeostasis. This guide will delve into the quantitative biological data of well-characterized analogs, detail the experimental protocols for their evaluation, and visualize key pathways and workflows to facilitate a deeper understanding of their therapeutic potential. While specific quantitative data for Glidobactin G remains limited in publicly available literature, this guide will focus on its close and extensively studied relatives, Glidobactin A and C, to draw informed inferences about its likely bioactivity based on structural similarities.

Core Structural Features and Mechanism of Action

Glidobactins share a common 12-membered cyclic peptide core, typically containing non-proteinogenic amino acids, and a variable fatty acid side chain.[1] This lipophilic tail is crucial for cell permeability and interaction with the proteasome. The primary mechanism of action for glidobactins is the irreversible covalent inhibition of the 20S proteasome.[2][3] Specifically, the α,β-unsaturated carbonyl moiety within the cyclic core acts as a Michael acceptor, forming a covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits.[4] This leads to the accumulation of poly-ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]

Glidobactin C is particularly noted for its unique co-inhibition profile, targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome with high potency.[5][6]

Comparative Biological Activity of Glidobactin Analogs

The following tables summarize the in vitro inhibitory activity of Glidobactin A and C against proteasome subunits and their cytotoxic effects on various cancer cell lines.

Table 1: In Vitro Proteasome Inhibitory Activity of Glidobactin Analogs (IC50)

CompoundProteasome SubunitIC50 (nM)Assay Conditions
Glidobactin A Chymotrypsin-like (β5)15Cell-based assay (SK-N-SH cells)[2]
Glidobactin C Constitutive Proteasome (β5)2.9 ± 2.2In vitro[6]
Constitutive Proteasome (β2)2.4 ± 2.8In vitro[6]
Immunoproteasome (β5)7.1 ± 5.3In vitro[6]
Immunoproteasome (β2)2.5 ± 2.0In vitro[6]

Table 2: Cytotoxicity of Glidobactin Analogs in Cancer Cell Lines (IC50)

CompoundCell LineCancer TypeIC50 (µM)
Glidobactin A MM.1SMultiple Myeloma0.004[2]
MM.1RL (dexamethasone-resistant)Multiple Myeloma0.005[2]
Glidobactin C Breast Cancer Cell LinesBreast Cancer"Single-digit nanomolar potency"[2]

Structure-Activity Relationship Insights

The available data on Glidobactin analogs reveals key structural features that govern their biological activity:

  • The Fatty Acid Side Chain: The length and degree of unsaturation of the lipid tail significantly influence the potency of Glidobactin analogs.[7] Variations in this chain among Glidobactin A, B, and C are the primary structural differences.

  • The Cyclic Peptide Core: The 12-membered ring containing the reactive α,β-unsaturated carbonyl is essential for the irreversible covalent inhibition of the proteasome.[4]

  • Amino Acid Composition: Alterations to the amino acid residues within the cyclic core can impact the conformation and binding affinity of the molecule to the proteasome active site.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct similar evaluations.

Proteasome Inhibition Assay (Fluorogenic Substrate-Based)

This assay quantifies the ability of a compound to inhibit the catalytic activity of specific proteasome subunits.

Materials:

  • Purified 20S human proteasome (constitutive or immunoproteasome)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Fluorogenic Substrates:

    • β5 (Chymotrypsin-like): Suc-LLVY-AMC

    • β2 (Trypsin-like): Boc-LRR-AMC

    • β1 (Caspase-like): Z-LLE-AMC

  • Test compounds (e.g., Glidobactin analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the purified 20S proteasome to each well.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm for AMC) over time in a microplate reader.

  • Calculate the rate of AMC release, which is proportional to proteasome activity.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using a suitable nonlinear regression model.[5][8]

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][9]

Western Blot for Poly-Ubiquitinated Proteins

This assay provides evidence of proteasome inhibition within cells by detecting the accumulation of proteins tagged for degradation.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the test compounds for a defined period.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply the chemiluminescent substrate and visualize the protein bands. An increase in the high-molecular-weight smear of poly-ubiquitinated proteins indicates proteasome inhibition.[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of Glidobactin analogs.

Proteasome_Inhibition_Pathway cluster_0 Cellular Protein Homeostasis cluster_1 Mechanism of Glidobactin Action cluster_2 Downstream Effects Ubiquitin Ubiquitin PolyUb_Protein Poly-ubiquitinated Protein Ubiquitin->PolyUb_Protein Ubiquitination Protein Target Protein Protein->PolyUb_Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Accumulation Accumulation of Poly-Ub Proteins Proteasome->Accumulation AminoAcids Amino Acids Peptides->AminoAcids Glidobactin Glidobactin Analog Glidobactin->Proteasome Irreversible Inhibition ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of proteasome inhibition by Glidobactin analogs leading to apoptosis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation start Design of This compound Analog synthesis Chemical Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization proteasome_assay Proteasome Inhibition Assay (IC50) characterization->proteasome_assay cell_viability Cell Viability Assay (IC50) proteasome_assay->cell_viability western_blot Western Blot (Poly-Ub Proteins) cell_viability->western_blot data_analysis Data Analysis & SAR Determination western_blot->data_analysis

Caption: General experimental workflow for the synthesis and evaluation of Glidobactin analogs.

References

A Comparative Guide to the Glidobactin Family of Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Glidobactin Family - Potent Anti-cancer Agents

The glidobactins are a family of cyclic lipopeptides, naturally produced by bacteria, that have garnered significant attention in the field of oncology for their potent antitumor properties. These compounds exert their cytotoxic effects by irreversibly inhibiting the proteasome, a critical cellular machine responsible for protein degradation. By disrupting this process, glidobactins lead to the accumulation of unwanted proteins, ultimately triggering programmed cell death (apoptosis) in cancer cells.

This guide provides a comparative overview of the experimental findings for the most well-characterized members of this family, Glidobactin A and Glidobactin C. While other analogues such as Glidobactins D, E, F, G, and H have been identified as minor components from the producing organisms, there is a notable lack of publicly available experimental data for these compounds, including Glidobactin G.[1] Therefore, this guide will focus on the available data for Glidobactins A and C, and provide generalized experimental protocols that are applicable to the entire class of compounds, including for the future characterization of this compound.

Quantitative Data Summary

The following tables summarize the available in vitro efficacy data for Glidobactin A and Glidobactin C. Direct cross-laboratory comparisons are challenging due to variations in experimental conditions, cell lines, and assay methodologies.

Table 1: Cytotoxicity (IC50) of Glidobactins in Human Cancer Cell Lines
CompoundCell LineCell TypeIC50 (µM)
Glidobactin AMM1.SMultiple Myeloma0.004[2][3]
Glidobactin AMM1.RLDexamethasone-resistant Multiple Myeloma0.005[2][3]
Glidobactin ASK-N-SHNeuroblastoma0.015 (proteasome inhibition)[2]
Glidobactin CBreast Cancer LinesBreast Cancer"Single-digit nanomolar potency"[2]

Note: The IC50 value for Glidobactin A in SK-N-SH cells reflects the concentration for 50% inhibition of chymotrypsin-like proteasome activity, which is a key mechanism of its cytotoxicity.[2] For Glidobactin C, specific IC50 values are not detailed in the search results, but its high potency is noted.[2]

Table 2: Proteasome Subunit Inhibition (IC50) of Glidobactins
CompoundProteasome SubunitIC50 (nM)
Glidobactin CConstitutive Proteasome (Chymotrypsin-like)2.9 ± 2.2
Glidobactin CConstitutive Proteasome (Trypsin-like)2.4 ± 2.8
Glidobactin CImmunoproteasome (Chymotrypsin-like)7.1 ± 5.3
Glidobactin CImmunoproteasome (Trypsin-like)2.5 ± 2.0
Glidobactin AChymotrypsin-like (in SK-N-SH cells)15

Note: Data for Glidobactin C's inhibitory activity against proteasome subunits is more extensively characterized in the provided search results. Glidobactin C is noted for its unique co-inhibition of both the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits.[4]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the study of glidobactins, the following diagrams have been generated using the DOT language.

Glidobactin_Apoptosis_Pathway Glidobactin Glidobactin Proteasome 20S Proteasome (β2 & β5 subunits) Glidobactin->Proteasome Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins p53 Stabilization of p53 Ub_Proteins->p53 Caspase_Activation Caspase Activation p53->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Glidobactin-induced apoptotic signaling pathway.

Glidobactin_Experimental_Workflow cluster_discovery Discovery & Isolation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Fermentation Bacterial Fermentation Extraction Extraction of Crude Product Fermentation->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Proteasome_Assay Proteasome Inhibition Assay Purification->Proteasome_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay In_Vivo In Vivo Animal Models Cytotoxicity_Assay->In_Vivo ADMET ADMET Studies In_Vivo->ADMET

A general experimental workflow for glidobactin research.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of the glidobactin family of compounds. These methods would be directly applicable to the study of this compound.

Proteasome Inhibition Assay (Fluorogenic Substrate-Based)

This assay measures the ability of a glidobactin compound to inhibit the catalytic activity of specific proteasome subunits.[4]

Materials:

  • Purified 20S human proteasome (constitutive or immunoproteasome)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Fluorogenic Substrates:

    • For β5 (Chymotrypsin-like): Suc-LLVY-AMC

    • For β2 (Trypsin-like): Boc-LRR-AMC

    • For β1 (Caspase-like): Z-LLE-AMC

  • Glidobactin compound (stock solution in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the glidobactin compound in assay buffer.

  • In a 96-well plate, add the purified 20S proteasome to each well containing either the inhibitor dilution or a vehicle control (DMSO).

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).

  • The rate of AMC release is proportional to proteasome activity.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of glidobactins on cancer cell lines.[3]

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glidobactin compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the glidobactin compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at approximately 570 nm using a microplate spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.[3]

Conclusion

The glidobactin family, particularly Glidobactin A and C, represents a promising class of potent and irreversible proteasome inhibitors with significant anti-cancer activity. While the currently available data is focused on a limited number of analogues, the established experimental protocols provide a clear roadmap for the future investigation of less-characterized members like this compound. Further research, including head-to-head comparative studies under standardized conditions, is necessary to fully elucidate the therapeutic potential of the entire glidobactin family and to identify the most promising candidates for clinical development. The provided data and methodologies in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of novel natural products.

References

Confirming Glidobactin G's Grip: A Comparative Guide to Proteasome Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming direct target engagement is a critical step in the validation of new therapeutic agents. This guide provides a comprehensive comparison of key assays to confirm the binding of Glidobactin G, a potent natural product, to its molecular target, the proteasome. We present a detailed analysis of biochemical, cellular, and biophysical methods, supported by experimental data and detailed protocols to aid in the design and execution of target validation studies.

This compound, a member of the syrbactin family of natural products, exerts its potent anti-cancer effects by irreversibly inhibiting the proteasome, a critical cellular machine responsible for protein degradation.[1] Specifically, glidobactins covalently bind to the N-terminal threonine residues of the β2 and β5 subunits of the 20S proteasome, blocking their chymotrypsin-like and trypsin-like activities.[1][2] This guide explores various methodologies to confirm this crucial interaction, comparing their principles, advantages, and limitations.

Quantitative Comparison of Proteasome Inhibitors

InhibitorTarget Subunit(s)Assay TypeIC50 (nM)Reference(s)
Glidobactin A Chymotrypsin-like (β5)Biochemical19[3]
Glidobactin C Chymotrypsin-like (β5)Biochemical2.9 ± 2.2[1][4]
Trypsin-like (β2)Biochemical2.4 ± 2.8[1][4]
Immunoproteasome (β5i)Biochemical7.1 ± 5.3[1][4]
Immunoproteasome (β2i)Biochemical2.5 ± 2.0[1][4]
Bortezomib Chymotrypsin-like (β5)Cellular~5-10[4]
Carfilzomib (B1684676) Chymotrypsin-like (β5)Cellular6.34 - 76.51[5]

Key Target Engagement Assays: A Detailed Comparison

Several distinct methodologies can be employed to confirm the binding of this compound to the proteasome. These can be broadly categorized into biochemical assays, which utilize purified components, and cellular assays, which assess target engagement within a more physiologically relevant environment.

Biochemical Proteasome Activity Assay

This is a foundational assay to quantify the inhibitory effect of a compound on the enzymatic activity of purified proteasome.[2]

Principle: The assay utilizes a fluorogenic peptide substrate specific to a particular catalytic subunit of the proteasome (e.g., Suc-LLVY-AMC for the chymotrypsin-like β5 subunit). Cleavage of the substrate by an active proteasome releases a fluorescent molecule (AMC), leading to an increase in fluorescence intensity. The presence of an inhibitor like this compound will block this cleavage, resulting in a reduced fluorescence signal.

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Glidobactin_G This compound Dilutions Incubation Pre-incubate Proteasome with this compound Glidobactin_G->Incubation Proteasome Purified 20S Proteasome Proteasome->Incubation Substrate Fluorogenic Substrate Reaction Add Substrate & Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence (Kinetic Reading) Reaction->Measurement Rate_Calculation Calculate Rate of Substrate Cleavage Measurement->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination

Biochemical Proteasome Activity Assay Workflow

Experimental Protocol: A detailed protocol for this assay can be found in the "Experimental Protocols" section below.

Competitive Proteasome Binding Assay

This assay directly assesses the ability of a test compound to compete with a known fluorescently-labeled probe for binding to the proteasome's active sites.

Principle: The proteasome is pre-incubated with the test compound (this compound), followed by the addition of a fluorescent probe that covalently binds to the active sites. If this compound has bound to the active sites, it will prevent the fluorescent probe from binding, leading to a decrease in the fluorescent signal associated with the proteasome subunits when analyzed by SDS-PAGE.

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Glidobactin_G This compound Preincubation Pre-incubate Proteasome with this compound Glidobactin_G->Preincubation Proteasome Purified 20S Proteasome Proteasome->Preincubation Probe Fluorescent Probe Labeling Add Fluorescent Probe Probe->Labeling Preincubation->Labeling SDS_PAGE Separate by SDS-PAGE Labeling->SDS_PAGE Visualization Visualize Fluorescence SDS_PAGE->Visualization Signal_Comparison Compare Signal to Control Visualization->Signal_Comparison

Competitive Proteasome Binding Assay Workflow

Experimental Protocol: A detailed protocol for this assay can be found in the "Experimental Protocols" section below.

Cellular Target Engagement: Western Blot for Poly-Ubiquitinated Proteins

This cellular assay provides evidence of proteasome inhibition within a living system by observing the accumulation of its substrates.

Principle: The proteasome is responsible for degrading poly-ubiquitinated proteins. When the proteasome is inhibited by a compound like this compound, these proteins accumulate within the cell. This accumulation can be detected by Western blotting using an antibody that recognizes ubiquitin.[2]

Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cells Culture Cells Treatment Treat with this compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblot with anti-Ubiquitin Antibody Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Smear_Analysis Analyze High-Molecular Weight Smear Detection->Smear_Analysis

Western Blot for Poly-Ubiquitinated Proteins Workflow

Experimental Protocol: A detailed protocol for this assay can be found in the "Experimental Protocols" section below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in a cellular context without the need for compound labeling.[6][7]

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Workflow:

cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture & Harvest Cells Treatment Treat with this compound (or vehicle) Cells->Treatment Aliquoting Aliquot Cell Suspension Treatment->Aliquoting Heating Heat at a Range of Temperatures Aliquoting->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation Western_Blot Western Blot for Proteasome Subunit Centrifugation->Western_Blot Melting_Curve Generate Melting Curve Western_Blot->Melting_Curve

Cellular Thermal Shift Assay (CETSA) Workflow

Experimental Protocol: A detailed protocol for this assay can be found in the "Experimental Protocols" section below.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell, real-time method to quantify compound binding to a target protein.[8][9]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target protein (proteasome subunit) is fused to a NanoLuc® luciferase (the donor), and a fluorescently labeled tracer that binds to the target is added to the cells. When the tracer binds to the target-NanoLuc® fusion, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity and residence time in living cells.

Workflow:

cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Transfection Transfect Cells with NanoLuc-Proteasome Fusion Plating Plate Transfected Cells Transfection->Plating Treatment Add Fluorescent Tracer & This compound Plating->Treatment Measurement Measure Donor & Acceptor Luminescence Treatment->Measurement BRET_Ratio Calculate NanoBRET™ Ratio Measurement->BRET_Ratio Affinity_Determination Determine Compound Affinity BRET_Ratio->Affinity_Determination

NanoBRET™ Target Engagement Assay Workflow

Experimental Protocol: A detailed protocol for this assay can be found in the "Experimental Protocols" section below.

Experimental Protocols

Biochemical Proteasome Activity Assay Protocol

Materials:

  • Purified 20S proteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • This compound stock solution in DMSO

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) stock solution in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the purified 20S proteasome to each well.

  • Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity kinetically (e.g., every 5 minutes for 1 hour) at the appropriate excitation and emission wavelengths (e.g., ~360-380 nm excitation and ~440-460 nm emission for AMC).[4]

  • Calculate the rate of substrate cleavage from the linear phase of the reaction.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[4]

Competitive Proteasome Binding Assay Protocol

Materials:

  • Purified 20S proteasome

  • This compound stock solution in DMSO

  • Fluorescently-tagged, irreversible proteasome probe (e.g., a syringolin-based probe)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Pre-incubate the purified proteasome with varying concentrations of this compound for a set time to allow for binding.

  • Add the fluorescent probe to the mixture and incubate further. The probe will label any proteasome active sites not blocked by this compound.

  • Quench the reaction and separate the proteins by SDS-PAGE.

  • Visualize the gel using a fluorescence scanner.

  • A decrease in the fluorescent signal of the proteasome subunits compared to a no-inhibitor control indicates that this compound successfully competed with the probe for binding.

Western Blot for Poly-Ubiquitinated Proteins Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blot equipment

  • Primary antibody against ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cultured cells with various concentrations of this compound for a defined period.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary anti-ubiquitin antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • An increase in the high-molecular-weight smear of poly-ubiquitinated proteins indicates proteasome inhibition.[2]

Cellular Thermal Shift Assay (CETSA) Protocol

Materials:

  • Cell line of interest

  • This compound stock solution in DMSO

  • PBS with protease inhibitors

  • PCR tubes and thermal cycler

  • Lysis buffer

  • Western blot equipment and reagents for the specific proteasome subunit

Procedure:

  • Treat cultured cells with this compound or a vehicle control for 1 hour at 37°C.[10]

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling.[10]

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.

  • Analyze the soluble fractions by Western blot using an antibody against a specific proteasome subunit.

  • Quantify the band intensities and plot the relative amount of soluble protein against the temperature to generate a melting curve.[10] A shift in the curve indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

Materials:

  • HEK293T cells

  • Plasmid encoding the proteasome subunit of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM

  • Fluorescent tracer specific for the proteasome

  • This compound stock solution in DMSO

  • Nano-Glo® Live Cell Reagent

  • Plate reader capable of measuring BRET

Procedure:

  • Transfect HEK293T cells with the NanoLuc®-proteasome subunit fusion plasmid.[11]

  • After 18-24 hours, harvest and plate the cells in a white 96-well plate.

  • Prepare serial dilutions of this compound.

  • Add the fluorescent tracer and this compound dilutions to the cells.

  • Add the Nano-Glo® Live Cell Reagent.

  • Equilibrate the plate for at least 2 hours at 37°C with 5% CO2.[11]

  • Measure the donor (450 nm) and acceptor (610 nm) luminescence.[11]

  • Calculate the NanoBRET™ ratio (acceptor/donor). A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement.

References

comparing the cytotoxicity of Glidobactin G across different cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed look at the cytotoxic profiles of Glidobactin family members, potent proteasome inhibitors with significant anticancer potential. This guide synthesizes available data, outlines experimental methodologies, and visualizes key processes to inform future research and drug development.

The Glidobactin family of natural products has garnered significant attention in the field of oncology for their potent cytotoxic activity against a range of cancer cell lines.[1] These compounds, originally isolated from the gliding bacterium Polyangium brachysporum, function as powerful proteasome inhibitors, a mechanism that underpins their anticancer effects.[2] While several members of this family, such as Glidobactin A and C, have been the subject of study, specific cytotoxic data for Glidobactin G remains limited in publicly accessible literature. This guide, therefore, provides a comparative overview of the cytotoxicity of the Glidobactin family, with a focus on its better-characterized members, to offer a valuable resource for researchers.

Potent Cytotoxicity Against Diverse Cancer Cell Lines

Members of the Glidobactin family have demonstrated impressive cytotoxic effects, often in the nanomolar range, across various human cancer cell lines. The primary mechanism of action involves the irreversible inhibition of the 20S proteasome, a critical cellular complex responsible for protein degradation.[1][3] By disrupting this process, Glidobactins lead to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death, or apoptosis.[1]

CompoundCancer Cell LineCell TypeIC50 (µM)
Glidobactin A Human Pancreatic Cancer CellsPancreatic Cancer0.007
MM1.SMultiple Myeloma0.004
MM1.RL (dexamethasone-resistant)Multiple Myeloma0.005
Glidobactin C Breast Cancer Cell LinesBreast Cancer"Single-digit nanomolar potency"
Luminmycin D (a Glidobactin derivative) Human Pancreatic Cancer CellsPancreatic Cancer0.11

Note: The data for Glidobactin A in human pancreatic cancer cells was presented with a 95% confidence interval of 0.0044–0.011 µM.[5] The IC50 values for MM1.S and MM1.RL cell lines demonstrate the potential of Glidobactin A to overcome drug resistance.[3] For Glidobactin C, specific IC50 values are not provided in the available literature, but its potency is described as being in the "single-digit nanomolar range" against breast cancer cell lines.[3] Luminmycin D is included as another example of a cytotoxic Glidobactin-like compound.[5]

Mechanism of Action: Proteasome Inhibition Leading to Apoptosis

The cytotoxic activity of the Glidobactin family stems from their ability to inhibit the proteasome.[6] This inhibition disrupts cellular protein homeostasis, leading to a cascade of events that culminate in apoptosis.[3] A key feature of some Glidobactins, like Glidobactin C, is the co-inhibition of both the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of the proteasome, which may contribute to their high potency.[3]

G Glidobactin Glidobactin Proteasome 20S Proteasome (β2 and β5 subunits) Glidobactin->Proteasome Inhibition UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins Prevents Degradation ERStress Endoplasmic Reticulum Stress UbProteins->ERStress Apoptosis Apoptosis ERStress->Apoptosis Triggers G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 AddCompound Add Serial Dilutions of Glidobactin Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddReagent Add Assay Reagent (e.g., MTT) Incubate2->AddReagent Incubate3 Incubate 2-4h AddReagent->Incubate3 Solubilize Solubilize Formazan (if MTT) Incubate3->Solubilize Measure Measure Absorbance or Fluorescence Solubilize->Measure Calculate Calculate % Viability Measure->Calculate Determine Determine IC50 Calculate->Determine

References

A Head-to-Head Comparison of Glidobactin G and Other Natural Product Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a validated therapeutic target in oncology. Natural products have historically been a rich source of novel pharmacophores, and several have been identified as potent proteasome inhibitors. This guide provides a detailed, data-driven comparison of Glidobactin G, a member of the syrbactin class of natural products, with other prominent natural product proteasome inhibitors. The comparative analysis is based on their inhibitory potency, subunit selectivity, and cellular effects, supported by experimental data from peer-reviewed studies.

Mechanism of Action: Covalent Inhibition by the Syrbactin Class

Glidobactins, including this compound and its close analogs Glidobactin A and C, are irreversible covalent inhibitors of the proteasome[1][2][3]. Their mechanism of action involves the nucleophilic attack by the N-terminal threonine residue of the proteasome's catalytic β-subunits on the α,β-unsaturated carbonyl group within the glidobactin macrocycle. This Michael-type 1,4-addition results in a stable, covalent bond, leading to sustained proteasome inhibition[3][4].

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's close analogs (A and C) and other natural product proteasome inhibitors against the catalytic subunits of the 20S proteasome. Data is compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can influence IC50 values.

Natural Product InhibitorProteasome SubunitIC50 (nM)Source Organism/ClassReference(s)
Glidobactin A Chymotrypsin-like (β5)19Polyangium brachysporum[4][5]
Trypsin-like (β2)2000[4]
Glidobactin C Chymotrypsin-like (β5)2.9 ± 2.2Burkholderiales bacterium[4]
Trypsin-like (β2)2.4 ± 2.8[4]
Immunoproteasome (β5i)7.1 ± 5.3[4]
Immunoproteasome (β2i)2.5 ± 2.0[4]
Cepafungin I Chymotrypsin-like (β5)4Pseudomonas species[4][5]
Trypsin-like (β2)24[4]
Syringolin A Chymotrypsin-like (β5)107 (analog)Pseudomonas syringae[6]
Salinosporamide A (Marizomib) Chymotrypsin-like (β5)1.3 - 3.5Salinispora tropica[7][8][9][10]
Trypsin-like (β2)28[7][8]
Caspase-like (β1)430[7][8]
Tyropeptin A Chymotrypsin-like (β5)100 (as µg/ml)Kitasatospora sp.[11]
Trypsin-like (β2)1500 (as µg/ml)[11]
Celastrol Chymotrypsin-like (β5)2500Tripterygium wilfordii[12][13]
Caspase-like (β1)7100[14]
Trypsin-like (β2)6300[14]

Signaling Pathways and Experimental Workflows

The inhibition of the proteasome by natural products like this compound leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular events, ultimately leading to apoptosis. The following diagrams illustrate the downstream signaling pathway of proteasome inhibition and a typical experimental workflow for characterizing these inhibitors.

Proteasome_Inhibition_Pathway This compound This compound Proteasome Proteasome This compound->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation ER_Stress ER Stress Ub_Proteins->ER_Stress p53 p53 Accumulation Ub_Proteins->p53 NFkB_Inhibition NF-κB Inhibition Ub_Proteins->NFkB_Inhibition UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis p53->Apoptosis NFkB_Inhibition->Apoptosis

Downstream effects of this compound-mediated proteasome inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Proteasome_Assay Proteasome Activity Assay (Fluorogenic Substrate) Determine_IC50 Determine IC50 Values Proteasome_Assay->Determine_IC50 Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot for Ubiquitinated Proteins Cell_Culture->Western_Blot Apoptosis_Assay Apoptosis Assay Cell_Culture->Apoptosis_Assay Determine_GI50 Determine GI50 Values MTT_Assay->Determine_GI50 Start Start Start->Proteasome_Assay Start->Cell_Culture

Workflow for characterizing proteasome inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Proteasome Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of the proteasome's catalytic subunits.

  • Materials:

    • Purified 20S proteasome

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

    • Fluorogenic substrates:

      • Chymotrypsin-like (β5): Suc-LLVY-AMC

      • Trypsin-like (β2): Boc-LRR-AMC

      • Caspase-like (β1): Z-LLE-AMC

    • Test inhibitors (e.g., this compound) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Protocol:

    • Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the appropriate fluorogenic substrate (final concentration 50 µM) to each well.

    • Immediately measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well clear microplates

    • Test inhibitors dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate spectrophotometer (absorbance at ~570 nm)

  • Protocol:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after the desired incubation period and allow them to adhere overnight.

    • Prepare serial dilutions of the test inhibitor in complete medium.

    • Remove the existing medium and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (medium with DMSO).

    • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.[15][16][17]

Western Blot for Accumulation of Ubiquitinated Proteins

This assay provides evidence of proteasome inhibition within cells.

  • Materials:

    • Cancer cell line of interest

    • Test inhibitors

    • Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody: anti-Ubiquitin

    • Loading control primary antibody (e.g., anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Treat cells with the test inhibitor at various concentrations and time points.

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize protein amounts, mix with Laemmli buffer, and boil.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[18][19][20][21][22]

References

Unveiling the Potent Co-Inhibition Profile of Glidobactin G on Proteasome Subunits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Glidobactin G's unique co-inhibition profile against other proteasome inhibitors. Supported by experimental data, this document details the methodologies to validate its mechanism of action and presents a clear rationale for its potential as a next-generation therapeutic.

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, making it a prime target in cancer therapy.[1][2] Proteasome inhibitors disrupt this system, leading to the accumulation of pro-apoptotic proteins and ultimately, cancer cell death.[3] this compound, a member of the glidobactin family of natural products, has emerged as a potent and irreversible proteasome inhibitor with a distinct co-inhibition profile.[2][4] This guide will delve into the specifics of its action, compare it with established drugs, and provide the necessary experimental framework for its validation.

Mechanism of Action: A Tale of Irreversible Co-Inhibition

The 20S proteasome contains three distinct catalytic activities housed in its β-subunits: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5).[1][2] While many inhibitors target the β5 subunit, this compound and its analogs, such as Glidobactin C, exhibit a unique and potent co-inhibition of both the β2 and β5 subunits.[1][2][5] This inhibition is achieved through the formation of an irreversible covalent bond with the active site threonine residues of these subunits via a Michael-type 1,4-addition reaction.[1][6] This irreversible binding leads to sustained proteasome inhibition, a key differentiator from some clinically used inhibitors.[1][7]

In contrast, Bortezomib, a first-in-class proteasome inhibitor, primarily targets the β5 subunit reversibly.[1][7] Carfilzomib, a second-generation inhibitor, also targets the β5 subunit but does so irreversibly.[1][3] The dual and irreversible targeting of β2 and β5 subunits by the glidobactin class may offer a therapeutic advantage, potentially overcoming resistance mechanisms associated with single-subunit or reversible inhibition.[4][8]

Comparative Inhibition Profiles

To contextualize the potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Glidobactin C (a close analog) and other proteasome inhibitors against the catalytic subunits of the constitutive proteasome (CP) and immunoproteasome (IP).

InhibitorProteasome SubunitIC50 (nM) - CPIC50 (nM) - IPReversibility
Glidobactin C β2 <10 <10 Irreversible
β5 <10 <10 Irreversible
Bortezomibβ1Weak activityWeak activityReversible
β5PotentPotentReversible
Carfilzomibβ5PotentPotentIrreversible

Note: Data for Glidobactin C is presented as a representative of the glidobactin family due to the availability of detailed public data.[2][9] IC50 values can vary depending on the specific assay conditions.

Experimental Validation Protocols

Validating the co-inhibition profile and irreversibility of this compound is crucial for its development as a therapeutic agent. The following are detailed protocols for key experiments.

Proteasome Activity Assay

This assay directly measures the enzymatic activity of the different proteasome subunits in the presence of an inhibitor.

Principle: A fluorogenic peptide substrate specific for a particular proteasome subunit is cleaved by the active proteasome, releasing a fluorescent molecule. The fluorescence intensity is proportional to the enzyme's activity.

Protocol:

  • Cell Lysate Preparation: Culture cells to the desired density. Harvest and lyse the cells in a suitable buffer to release the proteasomes.

  • Inhibitor Incubation: In a 96-well plate, add purified 20S proteasome or cell lysate. Add serial dilutions of this compound or other inhibitors. Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[5]

  • Substrate Addition: Initiate the reaction by adding the specific fluorogenic substrate for each subunit (e.g., Suc-LLVY-AMC for β5, Z-LLE-AMC for β2).[2][5]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission) over time.[5]

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 values for each inhibitor against each subunit.

Western Blot for Poly-Ubiquitinated Proteins

This assay provides cellular evidence of proteasome inhibition.

Principle: Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins, which are the natural substrates of the proteasome.[2][10] These can be detected by Western blotting using an anti-ubiquitin antibody.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound or other inhibitors for a defined period.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against ubiquitin, followed by a suitable secondary antibody.[10]

  • Analysis: An increase in the high-molecular-weight smear of poly-ubiquitinated proteins indicates proteasome inhibition.[1]

Washout Assay for Irreversibility

This assay determines if an inhibitor binds to its target irreversibly.

Principle: Cells are treated with the inhibitor for a short period, after which the inhibitor is removed. If the inhibitor is irreversible, its effect (e.g., proteasome inhibition) will persist even after its removal.[1]

Protocol:

  • Inhibitor Treatment: Treat cells with the inhibitor for a short duration (e.g., 1-2 hours).[1]

  • Washout: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium.[1]

  • Assessment: At various time points after the washout, assess proteasome activity or cell viability using the protocols described above.

  • Analysis: Compare the results from the washout groups to cells continuously exposed to the inhibitor and to untreated control cells. Sustained inhibition after washout indicates irreversible binding.[1]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Ubiquitin-Proteasome System cluster_1 This compound Inhibition Protein Protein Ubiquitination Ubiquitination Protein->Ubiquitination E1, E2, E3 Ligases Poly-ubiquitinated Protein Poly-ubiquitinated Protein Ubiquitination->Poly-ubiquitinated Protein 26S Proteasome 26S Proteasome Poly-ubiquitinated Protein->26S Proteasome Peptides Peptides 26S Proteasome->Peptides This compound This compound This compound->Inhibition 20S Proteasome Core 20S Proteasome Core Apoptosis Apoptosis 20S Proteasome Core->Apoptosis Accumulation of pro-apoptotic proteins β2 subunit β2 subunit β5 subunit β5 subunit Inhibition->β2 subunit Irreversible Inhibition->β5 subunit Irreversible

Caption: Mechanism of this compound action on the proteasome.

G start Start treat Treat cells with inhibitor (e.g., 1-2 hours) start->treat wash Washout inhibitor (multiple washes) treat->wash incubate Incubate in inhibitor-free medium wash->incubate assess Assess proteasome activity or cell viability at various time points incubate->assess compare Compare with continuous exposure and untreated controls assess->compare sustained Sustained inhibition indicates irreversible binding compare->sustained Yes reversible Activity recovery indicates reversible binding compare->reversible No end End sustained->end reversible->end

Caption: Experimental workflow for the washout assay.

References

A Comparative Analysis of the Off-Target Effects of Glidobactin G and Bortezomib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of two proteasome inhibitors, Glidobactin G and the clinically established drug, bortezomib (B1684674). This analysis is supported by available experimental data to inform researchers and drug development professionals on their respective selectivity profiles and potential for off-target liabilities.

Executive Summary

This compound, a member of the syrbactin class of natural products, and bortezomib, a dipeptidyl boronic acid, are both potent inhibitors of the proteasome, a key regulator of intracellular protein degradation. While their on-target effects on the proteasome are central to their anti-cancer activity, their off-target interactions can lead to distinct side-effect profiles. Bortezomib has been documented to inhibit several non-proteasomal serine proteases, which are implicated in its observed cardiotoxicity and peripheral neuropathy. In contrast, available data on Glidobactin analogs, such as TIR-199, suggest a more favorable off-target profile with high specificity for the proteasome. This guide delves into the specifics of these off-target effects, presenting quantitative data where available and detailing the experimental protocols used for their assessment.

Data Presentation: Comparative Off-Target Profiles

The following tables summarize the known and inferred off-target activities of this compound and bortezomib.

Table 1: Inhibition of Off-Target Serine Proteases

Target EnzymeThis compound (IC₅₀)Bortezomib (IC₅₀)Reference
Cathepsin GNot Reported (Inferred High)~300 nM[1]
ChymaseNot Reported (Inferred High)~1100 nM[1]
HtrA2/OmiNot Reported (Inferred High)Conflicting Data (nM to >100 µM)[2][3]

Note: IC₅₀ values for this compound are inferred based on the high specificity reported for its analog, TIR-199, which showed no inhibition of 50 other enzymes[4][5].

Table 2: Clinically Observed Off-Target Effects

Adverse EffectThis compoundBortezomib
Cardiotoxicity Not ReportedObserved; mechanism linked to proteasome inhibition in cardiomyocytes and potential off-target effects.
Peripheral Neuropathy Not ReportedCommon; linked to off-target inhibition of proteases like HtrA2/Omi and other mechanisms.[2][6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

On-Target vs. Off-Target Effects of Proteasome Inhibitors cluster_glidobactin This compound cluster_bortezomib Bortezomib This compound This compound Proteasome (β2, β5) Proteasome (β2, β5) This compound->Proteasome (β2, β5) Irreversible Inhibition Apoptosis_G Apoptosis Proteasome (β2, β5)->Apoptosis_G Induces Bortezomib Bortezomib Proteasome (β5) Proteasome (β5) Bortezomib->Proteasome (β5) Reversible Inhibition Serine Proteases Cathepsin G, Chymase, HtrA2/Omi Bortezomib->Serine Proteases Off-Target Inhibition Apoptosis_B Apoptosis Proteasome (β5)->Apoptosis_B Induces Toxicity Cardiotoxicity, Peripheral Neuropathy Serine Proteases->Toxicity Contributes to

Caption: On- and off-target effects of this compound and Bortezomib.

Experimental Workflow for Off-Target Serine Protease Inhibition Assay A Prepare cell lysate or purified enzyme B Incubate with varying concentrations of inhibitor (this compound or Bortezomib) A->B C Add fluorogenic substrate specific for the serine protease B->C D Measure fluorescence over time C->D E Calculate IC50 values D->E

Caption: Workflow for serine protease inhibition assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell lines RPMI 8226 or U266) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and bortezomib in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the values against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Proteasome Activity Assay

Principle: This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate. Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the proteasome activity.

Methodology:

  • Lysate Preparation: Treat cells with this compound or bortezomib for a specified time. Lyse the cells in a suitable buffer to release the proteasomes.

  • Reaction Setup: In a 96-well black plate, add the cell lysate to each well.

  • Substrate Addition: Add a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm).

  • Data Analysis: Calculate the rate of substrate cleavage. The percentage of proteasome inhibition is determined by comparing the activity in treated cells to that in untreated control cells.

Off-Target Serine Protease Inhibition Assay (e.g., Cathepsin G)

Principle: This assay quantifies the activity of a specific serine protease, such as cathepsin G, using a substrate that releases a chromophore or fluorophore upon cleavage. Inhibition of the enzyme by a test compound results in a decreased rate of signal generation.

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified human cathepsin G and serial dilutions of this compound or bortezomib.

  • Inhibitor Incubation: In a 96-well plate, incubate the cathepsin G enzyme with the different concentrations of the inhibitors for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding a specific cathepsin G substrate (e.g., a p-nitroanilide-labeled peptide).

  • Absorbance/Fluorescence Measurement: Measure the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Neurite Outgrowth Assay

Principle: This assay assesses the potential neurotoxicity of compounds by measuring their effect on the growth of neurites from cultured neurons. Inhibition of neurite outgrowth can be indicative of peripheral neuropathy.

Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) or primary neurons on a plate coated with an appropriate substrate to promote attachment and differentiation.

  • Compound Treatment: Treat the differentiated neurons with various concentrations of this compound or bortezomib.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth in the control group (e.g., 24-72 hours).

  • Staining and Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites. Capture images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the total neurite length, number of neurites, and number of branch points per neuron. Compare the results from treated cells to those of untreated controls to determine the effect of the compounds on neurite outgrowth.

Conclusion

The comparative analysis of the off-target effects of this compound and bortezomib reveals significant differences in their selectivity profiles. Bortezomib's off-target inhibition of several serine proteases is a likely contributor to its clinically observed side effects, including peripheral neuropathy and cardiotoxicity. While direct experimental data for this compound is limited, the high specificity of its close analog, TIR-199, suggests that this compound may have a more favorable safety profile with fewer off-target effects. Further head-to-head comparative studies are warranted to definitively establish the off-target profile of this compound and to fully elucidate the structure-activity relationships that govern the selectivity of these two distinct classes of proteasome inhibitors. This information is critical for the rational design and development of next-generation proteasome inhibitors with improved therapeutic indices.

References

assessing the therapeutic potential of Glidobactin G analogs against bortezomib-resistant cells.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to the proteasome inhibitor bortezomib (B1684674) presents a significant challenge in cancer therapy. This guide provides a comparative analysis of Glidobactin G and its analogs as potential therapeutic agents to overcome bortezomib resistance. We will delve into their mechanism of action, compare their efficacy with existing treatments, and provide detailed experimental protocols to facilitate further research.

Introduction to this compound Analogs and Bortezomib Resistance

Bortezomib, a reversible inhibitor of the chymotrypsin-like (β5) activity of the 20S proteasome, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] However, its efficacy can be limited by the development of resistance.[3][4] Mechanisms of bortezomib resistance are multifaceted and include mutations in the proteasome subunit beta type-5 (PSMB5) gene, upregulation of proteasome subunits, and activation of pro-survival signaling pathways.[1][3][5]

Glidobactins are a class of natural product proteasome inhibitors that offer a promising strategy to circumvent bortezomib resistance.[6][7] Unlike bortezomib, glidobactins are generally irreversible covalent inhibitors that target not only the β5 subunit but often also the trypsin-like (β2) subunit of the proteasome.[8][9] This distinct mechanism of action suggests that glidobactin analogs could be effective in bortezomib-resistant cancer cells. This guide will focus on the therapeutic potential of this compound analogs, a subset of this promising class of molecules.

Data Presentation: A Comparative Overview

While specific data for this compound in bortezomib-resistant cell lines is limited in publicly available literature, we can infer its potential based on the activity of closely related glidobactin analogs. The following tables summarize the inhibitory concentrations (IC50) of various proteasome inhibitors, highlighting the potential of the glidobactin class to overcome resistance.

Table 1: In Vitro Proteasome Inhibitory Activity (IC50)

CompoundTarget Subunit(s)IC50 (nM)Cell Line/Source
Bortezomib β5~5-10Various Cancer Cell Lines[10]
Glidobactin A β5, β219 (β5)Yeast Proteasome[7]
Glidobactin C β5, β22.9 (β5), 2.4 (β2)Constitutive Proteasome (in vitro)[10]
TIR-199 (Glidobactin Analog) β5, β2, β114.61 (β5)ARD cells[10]

Table 2: Cytotoxicity in Chemoresistant vs. Sensitive Cell Lines

CompoundCell LineResistance ProfileIC50 (µM)
Glidobactin A MM.1SDexamethasone-sensitiveNot specified, but potent[11]
MM.1RDexamethasone-resistantNot specified, but potent[11]

Note: Data for this compound is not specifically available and is inferred from the general class of glidobactins and their analogs.

Mechanism of Action: Irreversible Inhibition as a Key Advantage

The primary distinction between this compound analogs and bortezomib lies in their mode of proteasome inhibition. Bortezomib reversibly binds to the active site of the β5 subunit.[10] In contrast, glidobactins, including presumably this compound, act as irreversible inhibitors.[6][7] They form a covalent bond with the N-terminal threonine residue of the catalytic subunits, leading to sustained proteasome inhibition.[6][8]

Furthermore, many glidobactin analogs exhibit a broader inhibitory profile, targeting both the β5 and β2 subunits.[8] This dual inhibition may be crucial for overcoming resistance mechanisms that involve the upregulation of other proteasome subunits.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

bortezomib_resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Bortezomib Bortezomib Proteasome Proteasome (β5 subunit) Bortezomib->Proteasome Reversible Inhibition Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Enables Apoptosis Apoptosis Protein_Degradation->Apoptosis Regulates (via pro-apoptotic proteins) PSMB5_mutation PSMB5 Mutation PSMB5_mutation->Proteasome Alters binding site Proteasome_upregulation Proteasome Upregulation Proteasome_upregulation->Proteasome Increases target Survival_pathways Pro-survival Pathways Survival_pathways->Apoptosis Inhibits

Caption: Mechanisms of bortezomib resistance in cancer cells.

glidobactin_action cluster_cell Bortezomib-Resistant Cancer Cell Glidobactin_G This compound Analog Proteasome_resistant Proteasome (β5 and β2 subunits) Glidobactin_G->Proteasome_resistant Irreversible Inhibition Protein_Accumulation Accumulation of Ubiquitinated Proteins Proteasome_resistant->Protein_Accumulation Blocks Degradation ER_Stress ER Stress Protein_Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Proposed mechanism of this compound analogs in overcoming bortezomib resistance.

experimental_workflow start Start: Bortezomib-Resistant and Sensitive Cell Lines treatment Treat with this compound Analog and Bortezomib (control) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability proteasome_activity Proteasome Activity Assay treatment->proteasome_activity western_blot Western Blot for Apoptosis Markers treatment->western_blot data_analysis Data Analysis and Comparison cell_viability->data_analysis proteasome_activity->data_analysis western_blot->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: Experimental workflow for assessing this compound analog efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the therapeutic potential of this compound analogs.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound analogs on bortezomib-resistant and sensitive cancer cell lines.

Materials:

  • Bortezomib-resistant and sensitive cancer cell lines

  • Complete culture medium

  • This compound analog and Bortezomib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of the this compound analog or Bortezomib for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines.

Protocol 2: In-Cell Proteasome Activity Assay

Objective: To measure the inhibition of proteasome catalytic activities by this compound analogs within intact cells.

Materials:

  • Bortezomib-resistant and sensitive cancer cell lines

  • This compound analog and Bortezomib

  • Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like)

  • Lysis buffer

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the this compound analog or Bortezomib for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Harvest and lyse the cells. Determine the protein concentration of the lysates.

  • Proteasome Activity Measurement: In a 96-well black plate, incubate a standardized amount of cell lysate with the specific fluorogenic substrate.

  • Fluorescence Reading: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 of the inhibitors for each proteasome subunit.

Protocol 3: Western Blot Analysis for Apoptosis Markers

Objective: To assess the induction of apoptosis by this compound analogs.

Materials:

  • Bortezomib-resistant and sensitive cancer cell lines

  • This compound analog and Bortezomib

  • Lysis buffer with protease inhibitors

  • Primary antibodies against PARP, Caspase-3, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells as described above and prepare whole-cell lysates.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the cleavage of PARP and Caspase-3 as indicators of apoptosis.

Conclusion

This compound analogs represent a promising class of proteasome inhibitors with the potential to overcome bortezomib resistance. Their irreversible and broader mechanism of action provides a strong rationale for their efficacy in resistant cancer cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of these compounds, paving the way for the development of novel anti-cancer therapies. Further studies are warranted to specifically evaluate this compound and its optimized analogs in clinically relevant models of bortezomib resistance.

References

The Aliphatic Tail: A Linchpin in the Potency of Glidobactin Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Glidobactin G and its analogs reveals the indispensable role of the fatty acid-like aliphatic tail in dictating their potent and selective inhibition of the eukaryotic proteasome, a key target in cancer therapy. Structure-activity relationship (SAR) studies underscore that subtle modifications to the length, degree of unsaturation, and terminal functionality of this tail can profoundly impact the molecule's bioactivity. This guide provides a comprehensive comparison of this compound analogs, supported by experimental data, to validate the critical function of the aliphatic tail in their inhibitory mechanism.

Glidobactins, a class of cyclic acyl-depsipeptides, exert their anticancer effects by irreversibly inhibiting the 20S proteasome, a crucial cellular machinery for protein degradation.[1][2] This inhibition leads to the accumulation of poly-ubiquitinated proteins and the tumor suppressor protein p53, ultimately triggering programmed cell death (apoptosis) in cancer cells.[1] The core structure of glidobactins features a 12-membered macrolactam ring with a reactive α,β-unsaturated carbonyl group responsible for covalent bond formation with the active site threonine residues of the proteasome's catalytic β-subunits.[1][3] However, it is the attached aliphatic tail that largely governs the potency and specificity of this interaction.

Comparative Inhibitory Potency of Glidobactin Analogs

The profound influence of the aliphatic tail is evident when comparing the inhibitory concentrations (IC50) of various glidobactin-like natural products (GLNPs) against the chymotrypsin-like (ChTL) activity of the proteasome, the primary target of this class of inhibitors.

CompoundAliphatic Tail StructureIC50 (ChTL activity, nM)Reference
Glidobactin A (1)C12, unsaturated19[4]
Cepafungin I (2)C12, unsaturated, terminally branched4[4]
Analog 3C11, unsaturated27[4][5]
Analog 4C10, unsaturated73[4][5]
Analog 5Phenyl-containing107[4][5]

As the data indicates, Cepafungin I, which differs from Glidobactin A in the terminal branching of its aliphatic tail, exhibits a nearly five-fold increase in inhibitory potency.[4] Conversely, analogs with shorter or structurally different tails demonstrate significantly weaker inhibitory activity, highlighting the critical nature of the tail's length and composition.[4][5] Crystal structure analyses of GLNPs complexed with the yeast proteasome suggest that the aliphatic tail engages in specific interactions within a hydrophobic pocket of the proteasome, and variations in the tail structure affect the precise fit and binding affinity.[3][4][5][6]

Experimental Protocols

The evaluation of this compound and its analogs relies on standardized in vitro and cell-based assays to determine their inhibitory potency and cellular effects.

Proteasome Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of purified 20S proteasome.

  • Enzyme and Substrate Preparation: Purified human or yeast 20S proteasome is used as the enzyme source. Fluorogenic substrates specific for each catalytic subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity) are prepared in a suitable buffer.

  • Incubation: The 20S proteasome is pre-incubated with varying concentrations of the test compound (e.g., this compound analog) for a defined period to allow for binding and inhibition.

  • Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

  • Signal Detection: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of proteasome activity against the logarithm of the inhibitor concentration.

Cell-Based Cytotoxicity Assay

This assay assesses the ability of a compound to induce cell death in cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., multiple myeloma, mantle cell lymphoma) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content.

  • Data Analysis: The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is determined.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Glidobactin_Mechanism cluster_cell Cancer Cell Glidobactin This compound Proteasome 26S Proteasome Glidobactin->Proteasome Inhibits Ub_Proteins Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Degrades p53 p53 Proteasome->p53 Degrades Apoptosis Apoptosis p53->Apoptosis Induces

Caption: this compound inhibits the proteasome, leading to the accumulation of pro-apoptotic proteins and triggering apoptosis.

Experimental_Workflow cluster_workflow Evaluation of Glidobactin Analogs Synthesis Analog Synthesis (Varying Aliphatic Tail) Proteasome_Assay In Vitro Proteasome Inhibition Assay Synthesis->Proteasome_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Proteasome_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

References

Glidobactin G vs. Carfilzomib: A Comparative Transcriptomic Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms and anticipated transcriptomic landscapes of two potent proteasome inhibitors.

In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of various malignancies, particularly multiple myeloma. By disrupting the cell's protein degradation machinery, these drugs induce apoptosis and halt tumor progression. This guide provides a comparative analysis of two such inhibitors: Glidobactin G, a member of the glidobactin family of natural products, and carfilzomib (B1684676), a second-generation epoxyketone proteasome inhibitor. While extensive transcriptomic data for carfilzomib is available, similar public data for this compound is limited. Therefore, this guide presents a comparative framework based on the known mechanisms of action of both drugs, transcriptomic data for carfilzomib, and the established effects of the glidobactin class of molecules.

Mechanism of Action: A Tale of Two Binders

This compound and carfilzomib both exert their cytotoxic effects by inhibiting the 20S proteasome, the catalytic core of the ubiquitin-proteasome system. However, their precise binding mechanisms and subunit specificities differ, which is expected to translate into distinct transcriptomic signatures.

Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][2][3] This irreversible inhibition leads to a sustained accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately culminating in apoptosis.[2]

This compound , like other members of the glidobactin family such as Glidobactin C, is a natural product that acts as an irreversible covalent inhibitor of the proteasome.[4][5] The glidobactin class is known for its unique co-inhibition profile, targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome.[4][6] This dual inhibition may lead to a broader and potentially more potent disruption of protein degradation compared to inhibitors that primarily target a single subunit.

FeatureThis compound (inferred)Carfilzomib
Class Glidobactin-like natural productTetrapeptide epoxyketone
Inhibition Type Irreversible, covalent[4][5]Irreversible, covalent[1][2]
Primary Target Subunits β5 (chymotrypsin-like) and β2 (trypsin-like)[4][6]β5 (chymotrypsin-like)[1][2]
Key Downstream Effects Accumulation of poly-ubiquitinated proteins, ER stress, UPR, apoptosis[4]Accumulation of poly-ubiquitinated proteins, ER stress, UPR, apoptosis[2][3]

Expected Comparative Transcriptomic Landscape

Based on their distinct mechanisms of action, a comparative transcriptomic analysis of cancer cells treated with this compound versus carfilzomib would be expected to reveal both overlapping and unique gene expression changes.

Transcriptomic OutcomeThis compound (Expected)Carfilzomib (Observed)
Differentially Expressed Genes (DEGs) A large number of DEGs related to protein folding, ER stress, apoptosis, and cell cycle regulation. Potentially a broader set of DEGs due to dual β2/β5 subunit inhibition.A significant number of DEGs. Upregulation of genes involved in ER stress and the UPR (e.g., ATF4, CHOP), and heat shock proteins.[2][7] Downregulation of genes related to cell cycle progression.[3]
Enriched Signaling Pathways Strong enrichment of pathways related to the unfolded protein response, ER stress, apoptosis, and NF-κB signaling.[8][9] Potential for unique enrichment of pathways related to the degradation of specific substrates of the β2 subunit.Significant enrichment of the unfolded protein response, ER stress, and apoptosis pathways.[2][10] Downregulation of pathways involved in extracellular matrix interaction and cardiac contraction has also been noted.[7]
Key Upregulated Genes ATF4, DDIT3 (CHOP), HSPA5 (BiP), genes encoding caspases, and pro-apoptotic members of the BCL-2 family.ATF4, DDIT3 (CHOP), HSPA5 (BiP), and other heat shock proteins.[7]
Key Downregulated Genes Genes involved in cell cycle progression (e.g., cyclins, CDKs), and potentially genes whose protein products are substrates of the β2 subunit.Genes involved in extracellular matrix organization and cardiac muscle contraction.[7]

Signaling Pathways and Experimental Workflow

The inhibition of the proteasome by this compound and carfilzomib triggers a cascade of downstream signaling events. A key pathway affected is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival. Proteasome inhibitors prevent the degradation of IκB, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival transcriptional activity.[8][9]

Proteasome_Inhibition_Pathway cluster_proteasome Proteasome cluster_drugs Inhibitors cluster_cellular_processes Cellular Processes cluster_downstream_effects Downstream Effects Proteasome 26S Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation IkB_Degradation IκB Degradation Proteasome->IkB_Degradation Pro_Apoptotic_Degradation Pro-Apoptotic Protein Degradation Proteasome->Pro_Apoptotic_Degradation Glidobactin_G This compound Glidobactin_G->Proteasome Inhibits β2 & β5 Protein_Accumulation Accumulation of Poly-ubiquitinated Proteins NFkB_Inhibition NF-κB Inhibition Apoptosis Apoptosis Carfilzomib Carfilzomib Carfilzomib->Proteasome Inhibits β5 ER_Stress ER Stress / UPR Protein_Accumulation->ER_Stress Leads to ER_Stress->Apoptosis Induces Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatic Analysis cluster_validation Validation Cell_Culture Cancer Cell Line Culture (e.g., Multiple Myeloma) Treatment Treatment Groups: - Vehicle (DMSO) - this compound - Carfilzomib Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-seq Library Preparation (e.g., Poly-A selection, rRNA depletion) RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Read Alignment (e.g., STAR) QC->Alignment Quantification Gene Expression Quantification (e.g., RSEM, featureCounts) Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis (e.g., GSEA, DAVID) DEA->Pathway_Analysis qPCR qRT-PCR of Key DEGs Pathway_Analysis->qPCR Western_Blot Western Blot for Key Proteins Pathway_Analysis->Western_Blot

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Glidobactin G

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation by laboratory personnel.

Researchers and drug development professionals handling Glidobactin G must adhere to strict safety and disposal protocols to ensure personal safety and environmental protection. As a potent proteasome inhibitor, this compound and its related compounds are considered cytotoxic and require meticulous handling and disposal. This guide provides essential, step-by-step instructions for the proper management of this compound waste.

I. Immediate Safety and Handling Precautions

Due to its cytotoxic nature, all activities involving this compound must be conducted with appropriate personal protective equipment (PPE) to prevent accidental exposure.[1] Work should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact.[1][2]
Lab Coat Disposable, with cuffsProtects clothing and skin from contamination.[1]
Eye Protection Safety goggles or face shieldShields eyes from splashes or aerosols.[1]
Respiratory Protection Fitted N95 respirator or higherRecommended when handling powders or creating aerosols.[1]

II. Operational Disposal Plan: A Step-by-Step Protocol

The disposal of this compound must follow a defined workflow to ensure that all waste is correctly segregated, labeled, and prepared for final disposal by a licensed hazardous waste management service.[1]

1. Waste Segregation:

  • All this compound waste must be segregated from general laboratory waste in clearly labeled, leak-proof containers.[2]

2. Solid Waste Disposal:

  • Place all contaminated solid waste, such as pipette tips, gloves, and vials, into a designated, sealed, and labeled cytotoxic waste container.[2]

3. Liquid Waste Disposal:

  • Aspirate liquid waste containing this compound into a shatterproof container.[2]

  • Treat the liquid waste with a suitable deactivating agent, such as a 10% bleach solution (1% sodium hypochlorite), for a contact time of at least 30 minutes.[2]

  • After decontamination, dispose of the treated liquid as hazardous chemical waste in a labeled, leak-proof container.[2]

4. Sharps Disposal:

  • Dispose of any contaminated sharps, including needles and scalpels, in a puncture-resistant, labeled cytotoxic sharps container.[2]

5. Spill Management:

  • In the event of a spill, immediately cordon off the area.[2]

  • Use a cytotoxic spill kit to absorb the material.[2] Avoid generating dust if the spill involves a solid.[3][4]

  • Clean the spill area with a deactivating solution (e.g., 10% bleach), followed by a neutral detergent.[2]

  • All cleanup materials must be disposed of as cytotoxic waste.[2]

6. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[2]

Experimental Workflow for this compound Disposal

cluster_0 Waste Generation cluster_1 Waste Treatment & Segregation cluster_2 Final Disposal Start Start Solid Waste Solid Waste Start->Solid Waste e.g., gloves, tips Liquid Waste Liquid Waste Start->Liquid Waste e.g., solutions Sharps Waste Sharps Waste Start->Sharps Waste e.g., needles Segregate Solid Place in Labeled Cytotoxic Waste Container Solid Waste->Segregate Solid Decontaminate Liquid Treat with 10% Bleach (30 min contact time) Liquid Waste->Decontaminate Liquid Segregate Sharps Place in Labeled Puncture-Resistant Sharps Container Sharps Waste->Segregate Sharps Store for Pickup Store in Designated Hazardous Waste Area Segregate Solid->Store for Pickup Decontaminate Liquid->Store for Pickup Transfer to hazardous waste container Segregate Sharps->Store for Pickup Licensed Disposal Dispose via Licensed Hazardous Waste Contractor (Incineration) Store for Pickup->Licensed Disposal

References

Personal protective equipment for handling Glidobactin G

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for the handling and disposal of Glidobactin G, a potent proteasome inhibitor with significant cytotoxic properties. As a member of the glidobactin family of natural products, this compound requires meticulous handling to ensure the safety of researchers and prevent environmental contamination. Adherence to these protocols is mandatory to minimize exposure risk.

Immediate Safety and Handling Precautions

Due to its potent biological activity and cytotoxic nature, all work with this compound must be conducted with appropriate personal protective equipment (PPE) and engineering controls. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact.
Lab Coat Disposable, with cuffsProtects clothing and skin from contamination.[1]
Eye Protection Safety goggles or a face shieldShields eyes from splashes or aerosols.[1]
Respiratory Protection Fitted N95 respirator or higherRecommended when handling powders or creating aerosols.[1]

All manipulations of this compound, especially in powdered form, should be performed within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[1]

Quantitative Cytotoxicity Data

CompoundCell LineCell TypeIC50 (µM)
Glidobactin A MM1.SMultiple Myeloma0.004[2]
MM1.RLMultiple Myeloma (dexamethasone-resistant)0.005[2]
SK-N-SHNeuroblastoma0.015 (proteasome inhibition)[3]
Glidobactin C Breast Cancer Cell LinesBreast Cancer"Single-digit nanomolar potency"[3]

Note: IC50 values can vary based on the specific experimental conditions.

Occupational Exposure Limits

A specific Occupational Exposure Limit (OEL) for this compound has not been established.[4] Given its high potency, as indicated by the nanomolar IC50 values of its analogs, a conservative approach to handling is essential. For potent pharmaceutical compounds with limited data, an occupational exposure banding (OEB) approach is often used. Based on its cytotoxic nature, this compound would likely fall into a high-potency category, requiring stringent containment and handling procedures to minimize any potential for exposure.

Mechanism of Action: Proteasome Inhibition

This compound, like other members of the syrbactin family, functions as an irreversible inhibitor of the proteasome.[5][6] This inhibition is achieved through the covalent binding of its reactive α,β-unsaturated carbonyl group to the active site threonine residues of the proteasome's catalytic subunits.[6] The primary targets within the 20S proteasome are the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) subunits.[7]

By blocking proteasome activity, this compound disrupts the degradation of ubiquitinated proteins. This leads to an accumulation of misfolded and regulatory proteins, triggering cellular stress pathways, including the unfolded protein response (UPR), and ultimately inducing apoptosis (programmed cell death).[7]

GlidobactinG_Pathway GlidobactinG This compound Proteasome 20S Proteasome (β2 and β5 subunits) GlidobactinG->Proteasome Irreversible Inhibition UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degradation Accumulation Accumulation of Ubiquitinated Proteins UbProteins->Accumulation UPR Unfolded Protein Response (UPR) Accumulation->UPR Apoptosis Apoptosis UPR->Apoptosis

This compound's mechanism of proteasome inhibition leading to apoptosis.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic activity and proteasome inhibition of this compound, based on established methods for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for a specified duration (e.g., 48-72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[8]

  • Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[3]

Workflow for an MTT-based cytotoxicity assay.
Proteasome Inhibition Assay (Fluorogenic Substrate-Based)

This biochemical assay measures the inhibition of specific proteasome catalytic activities.

Methodology:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, incubate purified 20S proteasome with the this compound dilutions.[9]

  • Reaction Initiation: Add a fluorogenic substrate specific for the proteasome subunit of interest (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[9]

  • Fluorescence Measurement: Kinetically measure the increase in fluorescence as the substrate is cleaved.[10]

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition to derive the IC50 value.[10]

Operational Disposal Plan

All materials contaminated with this compound must be treated as hazardous cytotoxic waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated items (e.g., gloves, pipette tips, vials) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[11]
Liquid Waste Aspirate liquid waste containing this compound into a shatterproof container. Deactivate with a suitable agent (e.g., 10% bleach solution) for at least 30 minutes before disposing of it as hazardous chemical waste.[11]
Sharps Dispose of contaminated sharps in a puncture-resistant, labeled cytotoxic sharps container.[11]

Final disposal of all this compound waste must be conducted through a licensed hazardous waste management service, typically via high-temperature incineration.[11]

Disposal_Plan Start This compound Waste Generated IsLiquid Liquid Waste? Start->IsLiquid IsSolid Solid Waste? IsLiquid->IsSolid No Deactivate Deactivate (e.g., 10% Bleach) IsLiquid->Deactivate Yes IsSharp Sharps? IsSolid->IsSharp No SolidContainer Cytotoxic Solid Waste Container IsSolid->SolidContainer Yes SharpContainer Cytotoxic Sharps Container IsSharp->SharpContainer Yes LiquidContainer Hazardous Liquid Waste Container Deactivate->LiquidContainer Incineration High-Temperature Incineration LiquidContainer->Incineration SolidContainer->Incineration SharpContainer->Incineration

Disposal workflow for this compound contaminated materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.